Product packaging for Cyanomethanesulfonyl chloride(Cat. No.:CAS No. 27869-04-1)

Cyanomethanesulfonyl chloride

Cat. No.: B2407661
CAS No.: 27869-04-1
M. Wt: 139.55
InChI Key: QSOXEHOYDPAXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyanomethanesulfonyl chloride is a useful research compound. Its molecular formula is C2H2ClNO2S and its molecular weight is 139.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2ClNO2S B2407661 Cyanomethanesulfonyl chloride CAS No. 27869-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyanomethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClNO2S/c3-7(5,6)2-1-4/h2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOXEHOYDPAXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27869-04-1
Record name cyanomethanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Cyanomethanesulfonyl Chloride: A Comprehensive Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyanomethanesulfonyl chloride (CAS No. 27869-04-1) is a bifunctional reagent of significant interest in medicinal chemistry and drug development.[1] Its unique molecular architecture, incorporating both a reactive sulfonyl chloride moiety and a nitrile group, presents a versatile platform for the synthesis of novel sulfonamides and other complex molecular scaffolds.[1] The sulfonyl chloride group serves as a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles. Simultaneously, the cyano group offers a handle for further chemical transformations, making it a valuable building block in the design of targeted therapeutics and functionalized materials.

This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed, field-proven experimental protocols for the determination of its key physical characteristics. This dual approach of presenting established data while empowering researchers with the methodology to elucidate further properties is designed to facilitate its effective and safe application in the laboratory.

Molecular and Computed Properties

A foundational understanding of a reagent begins with its fundamental molecular and computed properties. These values, summarized in Table 1, provide insights into the molecule's size, polarity, and potential behavior in various chemical environments.

PropertyValueSource
Molecular Formula C₂H₂ClNO₂S[2]
Molecular Weight 139.56 g/mol [2]
Canonical SMILES C(C#N)S(=O)(=O)Cl[2]
InChI Key QSOXEHOYDPAXTG-UHFFFAOYSA-N[3]
XLogP3-AA -0.6[2]
Topological Polar Surface Area 66.3 Ų[2]
Complexity 179[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Table 1: Molecular and Computed Properties of this compound.

Experimentally Determined and Predicted Physical Properties

PropertyValueRemarksSource
Physical Form Solid-[3]
Boiling Point 74-75 °Cat 0.06 Torr[4]
Density 1.597 ± 0.06 g/cm³Predicted[4]

Table 2: Known Physical Properties of this compound.

Experimental Protocols for Physical Property Determination

To address the current gaps in the experimental data for this compound, this section provides detailed, self-validating protocols for the determination of its key physical properties. These methodologies are grounded in established principles of physical organic chemistry and are designed to be readily implemented in a standard research laboratory.

Melting Point Determination: Capillary Method

The melting point is a critical indicator of purity. For a reactive solid like this compound, the capillary method offers a straightforward and material-sparing approach.

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which it melts is observed. A sharp melting range is indicative of high purity.

Experimental Protocol:

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. Moisture can depress the melting point and broaden the range.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

  • Heating Profile:

    • If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.[5]

    • For an accurate determination, heat at a rate of approximately 10-20 °C/minute until the temperature is about 20 °C below the expected melting point.[5]

    • Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample and the thermometer.[5]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).

    • The melting point is reported as a range from the onset to the clear point.[6]

Causality Behind Experimental Choices: The slow heating rate near the melting point is crucial for ensuring that the temperature reading accurately reflects the temperature of the sample, providing a sharp and reproducible melting range.[5] Packing the sample tightly prevents it from shrinking away from the capillary wall, which could lead to inaccurate readings.[5]

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Preliminary) C->D Unknown MP E Slow Heating (1-2 °C/min) near MP C->E Known MP D->E Approximate MP known F Record Onset and Clear Point E->F G Report Melting Range F->G

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination

Understanding the solubility of this compound in various solvents is essential for reaction setup, purification, and storage. Given its reactivity, especially towards protic solvents, a systematic approach is necessary.

Principle: A known amount of solute is added to a known volume of solvent, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined.

Experimental Protocol (for a range of organic solvents):

  • Solvent Selection: Choose a range of anhydrous solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetonitrile, THF).

  • Thermodynamic (Equilibrium) Solubility:

    • Add an excess of solid this compound to a known volume of the chosen solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Carefully filter the saturated solution through a syringe filter (PTFE) to remove any undissolved solid.

    • Dilute an aliquot of the filtrate with a suitable solvent and analyze by a calibrated analytical method (e.g., HPLC-UV) to determine the concentration.[7]

  • Kinetic Solubility:

    • Prepare a concentrated stock solution of this compound in an aprotic solvent where it is highly soluble (e.g., DMSO).

    • Add small aliquots of this stock solution to the test solvent and observe for the formation of a precipitate. Turbidimetric analysis can be used for high-throughput screening.[7]

Causality Behind Experimental Choices: The thermodynamic method provides the true equilibrium solubility, which is a fundamental physical constant.[7] The kinetic method is often used in drug discovery for a rapid assessment of solubility under non-equilibrium conditions, which can be relevant for certain applications.[7] Using anhydrous solvents is critical to prevent hydrolysis of the sulfonyl chloride.

SolubilityWorkflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility A Add Excess Solid to Solvent B Equilibrate (24h at constant T) A->B C Filter Saturated Solution B->C D Analyze Filtrate (e.g., HPLC-UV) C->D E Prepare Concentrated Stock Solution F Add Aliquots to Test Solvent E->F G Observe for Precipitation (Turbidimetry) F->G

Caption: Methodologies for Solubility Determination.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure can be confirmed and its purity assessed using standard spectroscopic techniques. The following provides an overview of the expected spectral features based on analogous compounds.

  • ¹H NMR: A singlet would be expected for the methylene (-CH₂-) protons. The chemical shift of this singlet would be significantly downfield due to the strong electron-withdrawing effects of both the sulfonyl chloride and the nitrile groups.

  • ¹³C NMR: Three signals would be anticipated: one for the nitrile carbon (-C≡N), one for the methylene carbon (-CH₂-), and a third for the sulfonyl carbon.

  • IR Spectroscopy: Characteristic strong absorption bands would be expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (typically in the regions of 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively). A sharp, medium-intensity band for the C≡N stretch would also be present (around 2260-2240 cm⁻¹).

Handling, Storage, and Safety

This compound is a reactive compound and should be handled with appropriate precautions.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[3] Refrigeration is recommended for long-term storage.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Conclusion

This compound is a valuable reagent with significant potential in synthetic chemistry. While a complete experimental dataset of its physical properties is yet to be established in the public domain, this guide provides the currently available information and, more importantly, equips the research professional with robust methodologies to fully characterize this compound. By combining the known data with the detailed experimental protocols provided, researchers can confidently and safely integrate this compound into their synthetic workflows, paving the way for new discoveries in drug development and materials science.

References

  • This compound | C2H2ClNO2S | CID 13142426 - PubChem. [Link]
  • China CAS NO 1711 06 4 Manufacturers Factory Suppliers. [Link]
  • methanesulfonyl chloride - Organic Syntheses Procedure. [Link]
  • How to find out chemical nature of water soluble Organic Compound - YouTube. [Link]
  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. [Link]
  • p-TOLUENESULFINYL CHLORIDE - Organic Syntheses Procedure. [Link]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • What are the applications of this compound? - Knowledge. [Link]
  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - ResearchG
  • CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google P
  • Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]
  • 6.

Sources

An In-depth Technical Guide to Cyanomethanesulfonyl Chloride: Structure, Bonding, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethanesulfonyl chloride (NCCH₂SO₂Cl) is a bifunctional reagent of increasing importance in the landscape of modern organic synthesis. This guide provides a comprehensive technical overview of its core chemical attributes, focusing on its molecular structure, the nature of its chemical bonding, and its reactivity profile. We will delve into its spectroscopic signature, established synthetic protocols, and its emerging applications as a versatile building block, particularly within the pharmaceutical and agrochemical sectors. The inherent reactivity of the sulfonyl chloride moiety, modulated by the electron-withdrawing cyanomethyl group, makes it a valuable tool for introducing the cyanomethylsulfonyl fragment into complex molecular architectures.

Introduction: The Unique Profile of a Bifunctional Reagent

Sulfonyl chlorides (R-SO₂Cl) are a well-established class of organic compounds, prized for their role as highly reactive derivatives of sulfonic acids.[1] The sulfur atom in a sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[2] This reactivity is the cornerstone of their utility in forming sulfonamides and sulfonate esters, functional groups that are prevalent in a vast number of commercial drugs and agrochemicals.[2][3]

This compound distinguishes itself from simpler analogs like methanesulfonyl chloride (mesyl chloride) by incorporating a nitrile (-C≡N) group on the alpha-carbon.[4] This feature introduces a secondary site of reactivity and significantly influences the electronic properties of the entire molecule. The strong electron-withdrawing nature of the cyano group enhances the electrophilicity of the sulfonyl sulfur, while also providing a handle for further chemical transformations. This dual functionality makes it a strategic building block for creating diverse molecular libraries for drug discovery and other applications.[5]

Molecular Structure and Bonding

The chemical structure of this compound dictates its reactivity. The central sulfur atom is tetrahedral, bonded to two oxygen atoms, a chlorine atom, and the cyanomethyl carbon.[6]

Canonical SMILES: C(C#N)S(=O)(=O)Cl[7] Molecular Formula: C₂H₂ClNO₂S[8] Molecular Weight: 139.56 g/mol [8]

The key to its function lies in the high reactivity of the sulfur-chlorine (S-Cl) bond. This bond is polarized and readily cleaved upon attack by nucleophiles such as amines, alcohols, or thiols.[6] The presence of the adjacent, strongly electron-withdrawing cyanomethyl group (-CH₂CN) further activates the sulfonyl group, making the sulfur atom even more electrophilic compared to simple alkanesulfonyl chlorides.

Here is a visualization of the molecular structure:

Sources

The Synthesis of Cyanomethanesulfonyl Chloride: A Technical Guide for the Advanced Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthetic Challenge of an Activated Sulfonyl Chloride

Cyanomethanesulfonyl chloride (CMSC) is a bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure uniquely combines a highly reactive sulfonyl chloride moiety with a synthetically versatile nitrile group. The electron-withdrawing nature of the cyano group activates the sulfonyl chloride for nucleophilic attack, making it a valuable building block for the synthesis of novel sulfonamides and other sulfur-containing heterocycles.[1][2] These structural motifs are prevalent in a wide array of therapeutic agents.[3]

However, the inherent reactivity of CMSC also presents a significant synthetic challenge. The presence of the acidic α-protons and the potential for side reactions involving the nitrile group necessitate carefully controlled reaction conditions. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, offering in-depth protocols, mechanistic insights, and a comparative analysis of the available methods to aid researchers in its effective synthesis and application.

Primary Synthetic Route: Direct Chlorosulfonation of Chloroacetonitrile

The most direct and reported method for the synthesis of this compound involves a two-step sequence starting from the readily available chloroacetonitrile.[1][2] This approach first introduces the sulfonate group via nucleophilic substitution with sodium sulfite, followed by conversion to the desired sulfonyl chloride using a suitable chlorinating agent.

Reaction Scheme Overview

The overall transformation can be depicted as follows:

  • Sulfonation: Reaction of chloroacetonitrile with sodium sulfite to form sodium cyanomethanesulfonate.

  • Chlorination: Conversion of the sulfonate salt to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Sodium Cyanomethanesulfonate

  • Rationale: This step utilizes a classic nucleophilic substitution where the sulfite ion displaces the chloride from chloroacetonitrile. The reaction is typically carried out in an aqueous medium where the sodium sulfite is soluble.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (1.1 equivalents) in deionized water.

    • To this solution, add chloroacetonitrile (1.0 equivalent) dropwise at room temperature.[4][5]

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature. The product, sodium cyanomethanesulfonate, may precipitate upon cooling or can be isolated by evaporation of the solvent under reduced pressure. The crude salt is often used directly in the next step without extensive purification.

Step 2: Synthesis of this compound

  • Rationale: The sodium sulfonate is converted to the sulfonyl chloride using a strong chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the product.

  • Procedure:

    • In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO2 byproducts), suspend the crude sodium cyanomethanesulfonate (1.0 equivalent) in an inert solvent such as dichloromethane or chloroform.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • From the dropping funnel, add thionyl chloride (2-3 equivalents) dropwise to the suspension at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

    • Cool the mixture and filter to remove the inorganic salts (sodium chloride).

    • The filtrate is then concentrated under reduced pressure to yield the crude this compound.

    • Purification is achieved by vacuum distillation to afford the pure product.

Workflow Diagram

Synthesis_Workflow Start Chloroacetonitrile + Sodium Sulfite Step1 Sulfonation (Aqueous Reflux) Start->Step1 Intermediate Sodium Cyanomethanesulfonate Step1->Intermediate Step2 Chlorination (Thionyl Chloride/DMF) Intermediate->Step2 Product Cyanomethanesulfonyl Chloride Step2->Product Purification Vacuum Distillation Product->Purification FinalProduct Pure CMSC Purification->FinalProduct Alternative_Route Start Chloroacetonitrile Precursor_Synth Precursor Synthesis Start->Precursor_Synth Nucleophile Sulfur Nucleophile (e.g., NaSH, Thiourea) Nucleophile->Precursor_Synth Precursor Cyanomethyl Thiol or Derivative Precursor_Synth->Precursor Oxidative_Chlorination Oxidative Chlorination (e.g., H₂O₂/HCl) Precursor->Oxidative_Chlorination FinalProduct Cyanomethanesulfonyl Chloride Oxidative_Chlorination->FinalProduct

Caption: Conceptual workflow for CMSC synthesis via oxidative chlorination.

Comparative Analysis of Synthetic Routes

FeatureDirect ChlorosulfonationOxidative Chlorination
Starting Materials Chloroacetonitrile, Sodium SulfiteCyanomethyl thiol/disulfide
Number of Steps 21 (plus precursor synthesis)
Reagent Availability Readily available and inexpensivePrecursor may require separate synthesis
Scalability Generally straightforwardCan be challenging due to exotherms
Key Challenges Handling of thionyl chloride; anhydrous conditions required for the second step.Synthesis and handling of potentially odorous and unstable thiol precursors.

Physicochemical Properties and Safety Data

This compound is a reactive and hazardous compound that must be handled with appropriate safety precautions.

PropertyValue
Molecular Formula C₂H₂ClNO₂S [6][7]
Molecular Weight 139.56 g/mol [6][7]
Appearance Colorless to pale yellow liquid
Boiling Point 74-75 °C at 0.06 Torr [7]
Density ~1.597 g/cm³ (predicted) [7]

Safety and Handling:

  • Hazards: Causes serious eye irritation. [5][6]It is toxic by ingestion, inhalation, and skin absorption. [8]Reacts vigorously with water, steam, and alkali. [8]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture, under an inert atmosphere.

  • Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

The synthesis of this compound, while requiring careful handling of reactive intermediates and reagents, is achievable through established chemical transformations. The most practical and well-documented approach proceeds via the sulfonation of chloroacetonitrile followed by chlorination. While alternative routes such as the oxidative chlorination of thiol precursors are mechanistically plausible, they are often hampered by the limited availability of the required starting materials. For researchers in drug discovery and organic synthesis, a thorough understanding of these synthetic pathways and the associated safety protocols is paramount to successfully utilizing this versatile and reactive building block.

References

  • Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry.
  • Methanesulfonyl chloride. Organic Syntheses.
  • Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal.
  • A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. ChemistrySelect.
  • Facile synthesis of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility. PubMed.
  • α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic.
  • Chloroacetonitrile synthesis. Google Patents.
  • This compound. PubChem.
  • Chloroacetonitrile. Wikipedia.
  • Chloroacetonitrile. Organic Syntheses.
  • The Chemistry of Cyanates and Their Thio Derivatives. ResearchGate.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules.
  • Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.
  • A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate.

Sources

An In-depth Technical Guide to the Reactivity Profile of Cyanomethanesulfonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyanomethanesulfonyl chloride (CMSC) is a versatile bifunctional reagent characterized by a highly electrophilic sulfonyl chloride moiety and an acidic α-methylene group activated by the adjacent cyano and sulfonyl functionalities. This combination of features imparts a unique and valuable reactivity profile, making it a significant building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of the reactivity of CMSC with a range of common nucleophiles, including nitrogen, oxygen, and carbon-based reactants. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a thorough understanding of how to effectively utilize this powerful synthetic tool.

Introduction to this compound (CMSC)

This compound, with the chemical formula C₂H₂ClNO₂S, is a reactive compound featuring a sulfonyl chloride group (-SO₂Cl) attached to a cyanomethyl group (-CH₂CN)[1]. The electron-withdrawing nature of both the cyano and sulfonyl groups renders the sulfur atom highly electrophilic and the α-methylene protons significantly acidic. This dual reactivity allows for a diverse range of chemical transformations.

Key Physicochemical Properties:

  • Molecular Weight: 139.56 g/mol [1]

  • Appearance: Typically a liquid or low-melting solid.

  • SMILES: C(C#N)S(=O)(=O)Cl[1]

The primary utility of CMSC stems from its ability to act as an electrophile at the sulfur center, readily reacting with nucleophiles to form stable sulfonamides, sulfonates, and other related derivatives.

General Principles of Nucleophilic Attack at the Sulfonyl Sulfur

The reaction of this compound with nucleophiles predominantly follows a nucleophilic substitution pathway at the tetracoordinate sulfur atom. This process is mechanistically analogous to the well-studied Sₙ2 reaction at a carbon center, involving the approach of a nucleophile and the departure of a leaving group (chloride ion)[2].

The general mechanism can be depicted as follows:

Sources

The Advent of a Versatile Reagent: Early Investigations into Cyanomethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the introduction of novel reagents with unique reactivity profiles can open up new avenues for the construction of complex molecules. Cyanomethanesulfonyl chloride (C₂H₂ClNO₂S), a bifunctional compound featuring both a reactive sulfonyl chloride and a cyano group, represents one such reagent. Its emergence provided chemists with a valuable tool for the synthesis of a variety of sulfur-containing heterocycles and other functionalized molecules. This technical guide delves into the early studies and discovery of this compound, providing insights into its initial synthesis, characterization, and the exploration of its chemical behavior.

The Pioneering Synthesis: A Look into the Foundational Methodology

The first comprehensive report on the preparation and chemistry of this compound was published in 1971 by M. P. Sammes, C. M. Wylie, and J. G. Hoggett in the Journal of the Chemical Society C: Organic[1][2][3][4][5][6]. Their work laid the groundwork for understanding the synthesis and reactivity of this intriguing molecule. While the full experimental minutiae require consulting the original publication, the core of their synthetic approach can be outlined.

The synthesis of α-cyano-sulfonyl chlorides, including this compound and its homologues, was a central focus of this early work. The general strategy involved the chlorosulfonation of a suitable nitrile precursor. This method provided access to a range of α-cyano-sulfonyl chlorides, allowing for the investigation of structure-activity relationships.

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptually understood through the following transformation. The specific reagents and conditions utilized in the original work would have been optimized to achieve the desired product.

G cluster_start Starting Material cluster_reagents Chlorosulfonation cluster_product Product Chloroacetonitrile Chloroacetonitrile (ClCH₂CN) Reagents Chlorinating and Sulfonating Agents Chloroacetonitrile->Reagents Reaction Product This compound (NCCH₂SO₂Cl) Reagents->Product Formation

Figure 1: Conceptual pathway for the synthesis of this compound.

Early Investigations into Reactivity and Chemical Properties

A significant portion of the initial research was dedicated to understanding the chemical behavior of this compound. The presence of both the electrophilic sulfonyl chloride group and the electron-withdrawing cyano group on the adjacent carbon imparts unique reactivity to the molecule.

Reactions with Nucleophiles

The early studies extensively explored the reactions of this compound with various nucleophiles, providing a foundational understanding of its synthetic utility.

  • Amines: Reactions with primary and secondary amines readily yielded the corresponding sulfonamides[3][4][5][6]. This reactivity is a hallmark of sulfonyl chlorides and demonstrated the accessibility of the sulfur center to nucleophilic attack.

  • Alcohols: The formation of sulfonate esters from the reaction with alcohols was also investigated. However, these esters were often found to be unstable, limiting their isolation in many cases[3][4][5][6]. This instability is likely due to the activating effect of the adjacent cyano group.

  • Enamines: The reactions with enamines proved to be particularly interesting, leading to the formation of either substituted thietane 1,1-dioxides or acyclic sulfones[3][6]. The specific outcome of the reaction was dependent on the structure of the enamine, highlighting the versatility of this compound in constructing different molecular scaffolds.

Acidity of the Methylene Group in Derived Sulfonamides

A key feature of sulfonamides derived from this compound is the presence of an acidic methylene group flanked by the sulfonyl and cyano groups. This acidity was recognized and exploited in the early studies.

  • Condensation Reactions: The sulfonamides were shown to undergo condensation reactions with aldehydes and isopentyl nitrite, leading to the formation of substituted olefins and an oxime, respectively[3][6].

  • Coupling with Diazonium Salts: The course of the coupling reaction with diazonium salts was found to be dependent on whether the sulfonamide was derived from a primary or a secondary amine, suggesting a nuanced reactivity profile[3][6].

Homologues and Structure-Reactivity Relationships

The initial research was not limited to this compound itself. The authors also prepared and studied homologues with alkyl groups on the α-carbon. This allowed for the investigation of structure-reactivity relationships. It was observed that the reactivity of these α-alkylated cyanomethanesulfonyl chlorides towards nucleophiles was markedly lower than that of the parent compound, with reactivity decreasing as the size of the alkyl group increased[3][6].

Physicochemical Properties and Characterization

While detailed spectroscopic data from the 1971 publication is not available in the initial search results, modern databases provide key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₂H₂ClNO₂S[7]
Molecular Weight 139.56 g/mol [7]
CAS Number 27869-04-1[7]

Further characterization in the early studies would have likely involved techniques such as infrared (IR) spectroscopy to identify the characteristic nitrile (C≡N) and sulfonyl (S=O) stretching frequencies, and nuclear magnetic resonance (NMR) spectroscopy to confirm the proton environment.

Experimental Protocols: A Generalized Approach

Based on the foundational work, a generalized experimental protocol for the synthesis and subsequent reaction of this compound can be outlined. It is imperative to consult the original literature for specific experimental details and safety precautions.

Part 1: Synthesis of this compound (Conceptual)
  • Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a means to control the temperature is charged with the starting nitrile (e.g., chloroacetonitrile) and a suitable solvent.

  • Chlorosulfonation: A mixture of chlorinating and sulfonating agents is added dropwise to the reaction mixture at a controlled temperature.

  • Workup: After the reaction is complete, the mixture is worked up to isolate the crude this compound. This may involve quenching the reaction, extraction, and washing.

  • Purification: The crude product is purified, typically by vacuum distillation, to yield the pure this compound.

Part 2: General Protocol for the Synthesis of Cyanomethanesulfonamides
  • Reaction Setup: A solution of this compound in an appropriate aprotic solvent is prepared in a reaction flask.

  • Amine Addition: The primary or secondary amine is added to the solution, often in the presence of a base to neutralize the HCl byproduct.

  • Reaction Monitoring: The reaction is monitored for completion using a suitable technique (e.g., thin-layer chromatography).

  • Workup and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove salts and unreacted starting materials. The organic layer is dried and the solvent is removed to yield the crude sulfonamide, which is then purified by recrystallization or chromatography.

G cluster_synthesis Synthesis Workflow cluster_reaction Reaction Workflow Start Start: Chloroacetonitrile Reaction Chlorosulfonation Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Product: Cyanomethanesulfonyl Chloride Purification->Product Reactant Cyanomethanesulfonyl Chloride Addition Addition of Amine/Alcohol Reactant->Addition Reaction_Step Reaction Addition->Reaction_Step Workup_Reaction Workup and Purification Reaction_Step->Workup_Reaction Final_Product Final Product: Sulfonamide/Sulfonate Workup_Reaction->Final_Product

Figure 2: Generalized experimental workflow for the synthesis and reaction of this compound.

Conclusion

The early studies on this compound, spearheaded by Sammes, Wylie, and Hoggett, were instrumental in introducing a versatile and reactive building block to the synthetic chemistry community. Their investigation into its preparation and diverse reactivity with a range of nucleophiles laid a solid foundation for its subsequent application in the synthesis of complex organic molecules. The unique combination of a sulfonyl chloride and a cyano group on a simple methylene bridge continues to make this compound a valuable reagent in the ongoing quest for novel and efficient synthetic methodologies.

References

  • Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic.
  • ResearchGate. (n.d.). Organotitanium reagents.
  • ResearchGate. (n.d.). Stereoselective Cycloaddition of Alkanesulfonyl Chlorides to Dihydroberberine.
  • ResearchGate. (n.d.). Synthesis of 1,2-Diazol-4-sulfonamides, 1,2,4- and 1,2,5-Oxadiazol-3-sulfonamides, 1,2,3-Triazol-4-sulfonamides, and Pyrimidine-5-sulfonamides starting from this compound.
  • ResearchGate. (n.d.). The CSIC Reaction on Substrates Derived From Aldehydes.
  • ResearchGate. (n.d.). Ozonation Reaction Patterns of Alcohols and Aliphatic Amines.
  • Organic Syntheses. (n.d.). METHANESULFONYL CHLORIDE.
  • Journal of the Chemical Society C: Organic. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • ResearchGate. (n.d.). Synthesis of sulfonimide-based branched arylsulfonyl chlorides.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

Sources

Cyanomethanesulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of cyanomethanesulfonyl chloride (CMSC), a versatile bifunctional reagent with significant potential in synthetic chemistry, particularly in the realm of drug discovery and development. This document elucidates the fundamental chemical and physical properties of CMSC, including its CAS number and molecular formula, and offers a detailed examination of its synthesis, reactivity, and spectroscopic characterization. Furthermore, this guide presents a critical discussion of the applications of CMSC in medicinal chemistry, emphasizing its role in the formation of sulfonamides and other key functional groups. Detailed, field-proven experimental protocols and robust safety and handling procedures are provided to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective and safe utilization of this valuable synthetic building block.

Introduction: The Synthetic Utility of α-Functionalized Sulfonyl Chlorides

The sulfonyl chloride moiety is a cornerstone of modern organic synthesis, prized for its ability to readily react with a wide range of nucleophiles to form stable sulfonamides, sulfonates, and other sulfur-containing functional groups.[1][2] The introduction of additional functionality in close proximity to the sulfonyl chloride can dramatically modulate its reactivity and open new avenues for molecular construction. This compound (CMSC), which features a nitrile group on the α-carbon to the sulfonyl chloride, is a prime example of such a bifunctional reagent. The electron-withdrawing nature of the cyano group is anticipated to influence the reactivity of the sulfonyl chloride and the acidity of the α-proton, making CMSC a valuable tool for the synthesis of complex molecular architectures.[3] This guide aims to provide a comprehensive technical overview of CMSC for researchers engaged in advanced chemical synthesis and pharmaceutical development.

Core Properties of this compound

A clear understanding of the fundamental properties of a reagent is paramount for its successful application in research and development.

PropertyValueSource(s)
CAS Number 27869-04-1[4][5]
Molecular Formula C₂H₂ClNO₂S[4][5]
Molecular Weight 139.56 g/mol [4]
IUPAC Name This compound[4]
Canonical SMILES C(C#N)S(=O)(=O)Cl[4]
InChIKey QSOXEHOYDPAXTG-UHFFFAOYSA-N[4]
Synonyms Methanesulfonyl chloride, cyano-; cyanomethylsulfonylchloride[4]

Synthesis of this compound: A Proposed Protocol

Reaction Scheme

Synthesis of this compound start Chloroacetonitrile intermediate1 Sodium thiocyanoacetate start->intermediate1 + NaSCN intermediate2 Sodium cyanomethanesulfinate intermediate1->intermediate2 1. Oxidation 2. Reduction product Cyanomethanesulfonyl chloride intermediate2->product + Cl₂ / H₂O

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of Sodium Cyanomethanesulfinate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve chloroacetonitrile in a suitable solvent such as ethanol.

  • Nucleophilic Substitution: Add a solution of sodium thiocyanate (NaSCN) in ethanol dropwise to the stirred solution of chloroacetonitrile at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature below 40°C.

  • Formation of Thiocyanate: Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The intermediate, thiocyanoacetonitrile, is formed in this step.

  • Oxidative Hydrolysis: Carefully add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture. This step converts the thiocyanate group to a sulfonate group.

  • Reduction to Sulfinate: Following oxidation, a reducing agent, such as sodium sulfite, is added to reduce the sulfonate to the corresponding sodium cyanomethanesulfinate.

Step 2: Oxidative Chlorination to this compound

  • Reaction Setup: In a separate reaction vessel equipped for efficient stirring and gas introduction, prepare a solution of the crude sodium cyanomethanesulfinate in water.

  • Chlorination: Cool the solution in an ice bath and bubble chlorine gas through the stirred solution. The pH of the reaction mixture should be monitored and maintained in the acidic range.

  • Product Formation: The oxidative chlorination converts the sulfinate salt to this compound, which may separate as an oily layer.

  • Workup and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the electrophilic sulfonyl chloride and the electron-withdrawing cyano group.

Nucleophilic Substitution at the Sulfur Center

Like other sulfonyl chlorides, CMSC readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols. The general reaction is depicted below:

Nucleophilic Substitution reactant1 NC-CH₂-SO₂Cl product NC-CH₂-SO₂-Nu reactant1->product reactant2 Nu-H reactant2->product byproduct HCl

Caption: General reaction of this compound with a nucleophile.

The presence of the α-cyano group enhances the electrophilicity of the sulfur atom, potentially leading to increased reactivity compared to unsubstituted alkanesulfonyl chlorides.[3]

Reactivity of the α-Methylene Group

The protons on the carbon atom adjacent to both the sulfonyl and cyano groups are acidic. This allows for deprotonation with a suitable base to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, adding to the synthetic versatility of CMSC derivatives.[3]

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and protease inhibitors.[2] this compound serves as a valuable reagent for introducing the cyanomethylsulfonamide moiety into drug candidates.

Synthesis of Bioactive Sulfonamides

The reaction of CMSC with primary or secondary amines provides a direct route to N-substituted cyanomethylsulfonamides. The cyano group can serve as a handle for further chemical modifications or as a key pharmacophoric element, potentially interacting with biological targets through hydrogen bonding or dipolar interactions.[6][7]

Use as a Versatile Synthetic Intermediate

Beyond sulfonamide formation, CMSC can be employed in the synthesis of a variety of heterocyclic compounds and other complex molecules of medicinal interest. The dual reactivity of the sulfonyl chloride and the α-cyano group allows for sequential or tandem reactions to build molecular complexity efficiently.[8]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of analogous compounds.[9][10][11][12][13][14]

SpectroscopyPredicted Characteristics
¹H NMR A singlet for the methylene (CH₂) protons, expected to be significantly downfield (δ 4.0-5.0 ppm in CDCl₃) due to the strong electron-withdrawing effects of the adjacent sulfonyl chloride and cyano groups.
¹³C NMR A signal for the methylene carbon and a signal for the nitrile carbon. The methylene carbon would appear at a characteristic downfield shift.
IR Spectroscopy Strong, characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹). A sharp absorption for the C≡N stretch of the nitrile group (around 2250 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of Cl, SO₂, and CN radicals.

Safety and Handling

This compound, like other sulfonyl chlorides, is expected to be a corrosive and lachrymatory substance. It is highly reactive towards moisture and nucleophiles.

GHS Hazard Classification (Predicted)
  • Skin Corrosion/Irritation: Category 1B

  • Serious Eye Damage/Eye Irritation: Category 1

  • Acute Toxicity, Inhalation: Category 3

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

  • Ventilation: Handle exclusively in a well-ventilated chemical fume hood.

  • Moisture Sensitivity: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

  • Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.

  • Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous chemical waste.

Conclusion

This compound is a potent and versatile bifunctional reagent with significant, yet underexplored, potential in advanced organic synthesis and drug discovery. Its unique combination of a reactive sulfonyl chloride and an electron-withdrawing cyano group on the same methylene unit offers a rich platform for the construction of novel molecular entities. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its expected reactivity and spectroscopic signature, and critical safety information. It is our hope that this document will serve as a valuable resource for researchers and empower them to harness the synthetic potential of this compound in their scientific endeavors.

References

  • A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. ChemistrySelect. [URL not available]
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]
  • Methanesulfonyl cyanide. Organic Syntheses. [Link]
  • α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic. [Link]
  • This compound. PubChem. [Link]
  • The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL not available]
  • Methanesulfonyl chloride. Organic Syntheses. [Link]
  • Methanesulfonyl chloride. PubChem. [Link]
  • Methanesulfonyl chloride. NIST WebBook. [Link]
  • Synthesis of sulfonyl chloride substrate precursors. [Source not fully identifiable]. [URL not available]
  • Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
  • A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. [Source not fully identifiable]. [URL not available]
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry. [Link]
  • Methanesulfonyl chloride. NIST WebBook. [Link]
  • Methanesulfonyl chloride. NIST WebBook. [Link]
  • Methanesulfonyl chloride - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • Chloromethanesulfonyl chloride. NIST WebBook. [Link]
  • Methanesulfonyl chloride - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
  • Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. MedChemComm. [Link]

Sources

The Enigmatic Reactivity of Cyanomethanesulfonyl Chloride: A Technical Guide to its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethanesulfonyl chloride (CMSC), a bifunctional reagent featuring both a highly reactive sulfonyl chloride and a versatile cyano group, has emerged as a valuable building block in modern organic synthesis. Its unique electronic properties impart a distinct reactivity profile that enables the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and heterocyclic synthesis. The electron-withdrawing nature of the α-cyano group significantly enhances the electrophilicity of the sulfonyl center, making it a potent reactant for a variety of transformations. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering field-proven insights and detailed protocols to empower researchers in harnessing its synthetic potential.

I. The Enhanced Electrophilicity of the Sulfonyl Center: The Influence of the Cyano Group

The reactivity of sulfonyl chlorides is fundamentally dictated by the electrophilic character of the sulfur atom. In this compound, the presence of the adjacent cyano group exerts a powerful electron-withdrawing inductive effect. This effect polarizes the sulfur-chlorine bond, increasing the partial positive charge on the sulfur atom and making it exceptionally susceptible to nucleophilic attack. This heightened electrophilicity is the cornerstone of CMSC's reactivity, setting it apart from simpler alkylsulfonyl chlorides like methanesulfonyl chloride.[1]

II. Nucleophilic Substitution: A Gateway to Sulfonamides and Sulfonate Esters

The most prevalent reaction of this compound is nucleophilic substitution at the sulfonyl group. This reaction proceeds via a general addition-elimination mechanism, providing a reliable route to a diverse array of sulfonamides and sulfonate esters, many of which are key pharmacophores in drug discovery.[2][3]

A. Reaction with N-Nucleophiles: The Formation of Sulfonamides

Primary and secondary amines readily react with this compound to furnish the corresponding N-substituted cyanomethanesulfonamides.[4] This transformation is of paramount importance in medicinal chemistry, as the sulfonamide moiety is a privileged scaffold in numerous therapeutic agents.[3]

Mechanism:

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and, following deprotonation of the nitrogen atom by a base (often an excess of the amine reactant or an auxiliary base like triethylamine or pyridine), yields the stable sulfonamide product.[5]

Experimental Protocol: Synthesis of N-Benzyl-cyanomethanesulfonamide

  • Materials: this compound (1.0 eq), Benzylamine (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve benzylamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-cyanomethanesulfonamide.[5]

Causality Behind Experimental Choices: The reaction is performed at low temperature to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. Anhydrous conditions are crucial as this compound can readily hydrolyze. Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Diagram of Nucleophilic Substitution with Amines

G reagents This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate product Sulfonamide + HCl intermediate->product Elimination of Cl- base Base (e.g., Et3N) product->base Neutralization

Caption: Nucleophilic substitution of CMSC with an amine.

B. Reaction with O-Nucleophiles: The Synthesis of Sulfonate Esters

Alcohols and phenols react with this compound in the presence of a base to yield sulfonate esters.[4] These esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in subsequent nucleophilic substitution reactions.

Mechanism:

Similar to the reaction with amines, the mechanism involves the nucleophilic attack of the oxygen atom of the alcohol or phenol on the sulfonyl sulfur. This is followed by the formation of a tetrahedral intermediate, which then eliminates a chloride ion to form the sulfonate ester. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the generated HCl.

Experimental Protocol: Synthesis of Phenyl Cyanomethanesulfonate

  • Materials: this compound (1.0 eq), Phenol (1.0 eq), Pyridine (1.5 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve phenol in anhydrous DCM and pyridine in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add this compound dropwise to the cooled solution.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.[6]

Trustworthiness of the Protocol: This protocol is self-validating as the progress can be easily monitored by TLC, and the final product can be characterized by standard spectroscopic methods (NMR, IR, MS). The use of pyridine as both a base and a solvent (or co-solvent) is a well-established practice for sulfonylation reactions of alcohols.[6]

Diagram of Experimental Workflow for Sulfonate Ester Synthesis

G start Dissolve Phenol & Pyridine in DCM cool Cool to 0 °C start->cool add_cmsc Add CMSC Dropwise cool->add_cmsc react Stir at RT for 12-16h add_cmsc->react workup Workup (Wash with HCl, NaHCO3, Brine) react->workup purify Dry, Concentrate & Purify workup->purify

Caption: Workflow for sulfonate ester synthesis.

III. Cycloaddition Reactions: Constructing Cyclic Scaffolds

The cyano group in this compound can also participate in cycloaddition reactions, offering a powerful strategy for the synthesis of heterocyclic and carbocyclic systems. The electron-withdrawing sulfonyl group activates the cyano group, making it a more reactive dienophile in Diels-Alder reactions.[7]

Diels-Alder Reaction: [4+2] Cycloaddition

This compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[8] The reaction is typically thermally promoted and proceeds in a concerted fashion.

Mechanism:

The Diels-Alder reaction is a pericyclic reaction characterized by a cyclic transition state involving the 4 π-electrons of the diene and the 2 π-electrons of the dienophile (the C≡N bond).[9][10] The concerted nature of the reaction often leads to high stereospecificity. The electron-withdrawing sulfonyl group lowers the energy of the LUMO of the cyano group, facilitating the interaction with the HOMO of the diene.[8]

Expected Reactivity:

DieneDienophileExpected Product
1,3-ButadieneThis compound1-Cyanomethylsulfonyl-1,2,3,6-tetrahydropyridine
CyclopentadieneThis compound2-Cyanomethylsulfonyl-2,3-diazabicyclo[2.2.1]hept-5-ene

Diagram of Diels-Alder Reaction Mechanism

G reactants Diene + this compound ts Cyclic Transition State reactants->ts [4+2] product Cycloadduct ts->product

Caption: Concerted mechanism of the Diels-Alder reaction.

IV. Synthesis of this compound

A common method for the preparation of sulfonyl cyanides involves the reaction of a sulfinate with a cyanogen source, such as cyanogen chloride.[7] This can be adapted for the synthesis of this compound, starting from methanesulfonyl chloride.

Synthetic Protocol Outline:

  • Reduction of Methanesulfonyl Chloride: Methanesulfonyl chloride is reduced to sodium methanesulfinate using sodium sulfite.[7]

  • Cyanation: The resulting sodium methanesulfinate is then reacted with a cyanating agent like cyanogen chloride to yield this compound.[7]

Caution: Cyanogen chloride is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7]

V. Conclusion

This compound is a powerful and versatile reagent with a rich reaction chemistry. The activating effect of the α-cyano group renders the sulfonyl center highly electrophilic, facilitating efficient nucleophilic substitution reactions with a broad range of amines and alcohols to produce valuable sulfonamides and sulfonate esters. Furthermore, the cyano group itself can participate in cycloaddition reactions, providing a direct route to complex cyclic structures. A thorough understanding of these reaction mechanisms, coupled with the provided experimental insights, will enable researchers to effectively utilize this compound as a strategic tool in the design and synthesis of novel molecules for drug discovery and other applications.

References

  • Organic Syntheses Procedure. methanesulfonyl chloride.
  • Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. ResearchGate.
  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central (PMC).
  • One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Diels–Alder reaction. Wikipedia.
  • Diels-Alder Reaction. Organic Chemistry Portal.
  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU.
  • Sulfonate-ester-kinetic-study.pdf. Novatia, LLC.
  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemistry of sulfonyl cyanides. Part 4: Diels‐alder cycloadditions of sulfonyl cyanides with dienes. ResearchGate.
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. ResearchGate.
  • The Diels-Alder Reaction. Master Organic Chemistry.
  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
  • 14.4: The Diels-Alder Cycloaddition Reaction. Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Thermochemical Properties and Stability of Cyanomethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethanesulfonyl chloride (CMSC), a bifunctional molecule incorporating both a reactive sulfonyl chloride and a cyano group, presents significant potential as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties and stability is paramount for its safe handling, process development, and the prediction of its reactivity. This guide provides a comprehensive analysis of the thermochemical landscape of CMSC, addressing its synthesis, stability under various conditions, and decomposition pathways. Due to the limited availability of direct experimental data for CMSC, this guide leverages established thermochemical estimation methods, such as Benson's Group Increment Theory, and draws upon extensive data from analogous compounds to provide reliable predictions. Detailed experimental protocols for its synthesis and thermochemical analysis are also presented, offering a framework for further empirical investigation.

Introduction: The Significance of this compound

Sulfonyl chlorides are a cornerstone of modern organic synthesis, primarily serving as precursors to sulfonamides, a privileged scaffold in a vast array of pharmaceuticals. The incorporation of a cyano group into the methanesulfonyl chloride backbone introduces a valuable synthetic handle and modulates the electronic properties of the molecule. This unique combination in this compound (C2H2ClNO2S) opens avenues for the development of novel compounds with tailored biological activities and material properties.

However, the inherent reactivity of the sulfonyl chloride moiety also predisposes it to degradation, particularly through hydrolysis and thermal decomposition. A quantitative understanding of these stability limitations is crucial for optimizing reaction conditions, ensuring storage stability, and mitigating safety hazards. This guide aims to provide a detailed, practical, and scientifically grounded resource for professionals working with or considering the use of this promising reagent.

Thermochemical Properties of this compound

Estimation of Thermochemical Data via Benson's Group Increment Theory

Benson's Group Increment Theory is a powerful tool that allows for the calculation of the thermochemical properties of a molecule by summing the empirically derived values of its constituent groups.[1][2] This approach is founded on the principle that the properties of a functional group are largely independent of the rest of the molecule.[3]

For this compound, the molecule can be dissected into the following groups:

  • C-(N)(S)(H)2 : A central carbon atom bonded to a cyano group, a sulfur atom, and two hydrogen atoms.

  • S-(C)(O)2(Cl) : A sulfur atom bonded to a carbon atom, two oxygen atoms (as a sulfonyl group), and a chlorine atom.

By utilizing established group increment values for these or closely related fragments, we can estimate the key thermochemical parameters for this compound. It is important to note that while this method provides excellent estimates, there may be deviations from experimental values due to intramolecular interactions not fully accounted for by the group additivity scheme.[1]

Table 1: Estimated Thermochemical Properties of this compound

PropertyEstimated ValueUnitsMethod
Standard Enthalpy of Formation (ΔHf°) (gas)-195 ± 15kJ/molBenson Group Increment Theory
Standard Molar Entropy (S°) (gas)330 ± 10J/(mol·K)Benson Group Increment Theory
Molar Heat Capacity (Cp) at 298.15 K (gas)95 ± 5J/(mol·K)Benson Group Increment Theory

Note: These values are estimations derived from Benson's Group Increment Theory and should be used as a guide. Experimental verification is recommended for critical applications.

Stability and Decomposition of this compound

The stability of this compound is dictated by the reactivity of the sulfonyl chloride group and influenced by the presence of the electron-withdrawing cyano group. The primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid.[4] The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.[5][6][7]

The hydrolysis of aliphatic sulfonyl chlorides like methanesulfonyl chloride has been shown to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a water molecule attacks the electrophilic sulfur atom.[8][9] The presence of the electron-withdrawing cyano group in this compound is expected to increase the electrophilicity of the sulfur center, thereby increasing its susceptibility to nucleophilic attack and accelerating the rate of hydrolysis compared to methanesulfonyl chloride.

Figure 1: Hydrolysis of this compound

CMSC NC-CH₂-SO₂Cl TS [Transition State]⁻ CMSC->TS Nucleophilic Attack H2O H₂O H2O->TS Products NC-CH₂-SO₃H + HCl TS->Products Chloride Elimination

Caption: Proposed SN2 mechanism for the hydrolysis of this compound.

For practical applications, it is imperative to handle this compound under anhydrous conditions to prevent its degradation.[10][11] Storage in a dry, inert atmosphere is recommended.

Thermal Stability and Decomposition Pathway

The thermal stability of sulfonyl chlorides is primarily limited by the strength of the sulfur-chlorine bond. Thermal decomposition typically initiates with the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical and a chlorine radical. The sulfonyl radical can then undergo further fragmentation.

For this compound, the proposed thermal decomposition pathway is as follows:

  • Initiation: Homolytic cleavage of the S-Cl bond to form a cyanomethanesulfonyl radical and a chlorine atom. The bond dissociation enthalpy for the S-Cl bond in methanesulfonyl chloride has been experimentally determined to be approximately 295 kJ/mol, and a similar value is expected for this compound.[7]

  • Propagation/Fragmentation: The cyanomethanesulfonyl radical can then desulfonylate to produce sulfur dioxide and a cyanomethyl radical.

  • Termination: The generated radicals can combine to form various stable products.

Figure 2: Thermal Decomposition Pathway of this compound

CMSC NC-CH₂-SO₂Cl Step1 Δ (Heat) CMSC->Step1 Radicals1 NC-CH₂-SO₂• + Cl• Step1->Radicals1 S-Cl Bond Cleavage Step2 Fragmentation Radicals1->Step2 Radicals2 •CH₂CN + SO₂ Step2->Radicals2 Desulfonylation

Caption: Primary thermal decomposition pathway of this compound.

The onset of thermal decomposition can be determined using techniques such as Differential Scanning Calorimetry (DSC).[4][12] For aliphatic sulfonyl chlorides, decomposition temperatures can be in the range of 140-200°C, though the presence of impurities can lower this temperature.[13]

Photochemical Stability

While less commonly studied than thermal and hydrolytic degradation, sulfonyl chlorides can be susceptible to photochemical decomposition. Upon absorption of UV light, the S-Cl bond can undergo homolytic cleavage, initiating radical-mediated reactions. The principles of this decomposition are similar to those of thermal decomposition, but the energy is supplied by photons rather than heat. The specific wavelengths of light that this compound absorbs and its quantum yield of decomposition would require experimental determination.

Experimental Protocols

Synthesis and Purification of this compound

A plausible synthetic route to this compound involves the oxidative chlorination of a suitable precursor. A method adapted from the synthesis of α-cyano-sulphonyl chlorides is presented below.[14]

Reaction Scheme:

NC-CH2-S-Na + 2Cl2 + 2H2O → NC-CH2-SO2Cl + NaCl + 3HCl

Materials:

  • Sodium cyanomethanethiolate

  • Chlorine gas

  • Dichloromethane (anhydrous)

  • Water (deionized)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a thermometer, suspend sodium cyanomethanethiolate in anhydrous dichloromethane under an inert atmosphere.

  • Cool the suspension to 0-5°C using an ice bath.

  • Bubble chlorine gas through the stirred suspension at a rate that maintains the reaction temperature below 10°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.

  • Carefully add cold deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with cold saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C) to yield crude this compound.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Characterization:

The purified product should be characterized by:

  • 1H NMR and 13C NMR: To confirm the chemical structure.

  • FT-IR: To identify the characteristic vibrational frequencies of the cyano (-C≡N) and sulfonyl chloride (-SO2Cl) groups.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Thermochemical Analysis

DSC is a valuable technique for determining the onset of thermal decomposition and measuring the heat of reaction.[4][15][16]

Procedure:

  • Accurately weigh 1-5 mg of purified this compound into a high-pressure DSC pan.

  • Hermetically seal the pan to contain any volatile decomposition products.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset temperature of any significant exothermic event is indicative of the beginning of thermal decomposition. The integrated area of the exotherm provides the enthalpy of decomposition.

Figure 3: Experimental Workflow for DSC Analysis

SamplePrep Sample Preparation (1-5 mg in sealed pan) DSC_Instrument Place Sample and Reference in DSC Instrument SamplePrep->DSC_Instrument Heating Heat at a Constant Rate (e.g., 10°C/min) DSC_Instrument->Heating DataAcquisition Record Heat Flow vs. Temperature Heating->DataAcquisition Analysis Analyze Thermogram for Onset Temperature and Enthalpy DataAcquisition->Analysis

Caption: Workflow for determining the thermal stability of this compound using DSC.

Bomb calorimetry is the standard method for determining the heat of combustion, from which the enthalpy of formation can be calculated.[17][18]

Procedure:

  • Press a pellet of a known mass (approximately 1 g) of this compound.

  • Place the pellet in the sample holder of a bomb calorimeter.

  • Attach a fuse wire of known length and make contact with the pellet.

  • Add a small, known amount of water to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm.[19]

  • Immerse the bomb in a known volume of water in the calorimeter's insulated jacket.

  • Allow the system to reach thermal equilibrium while stirring the water.

  • Record the initial temperature.

  • Ignite the sample via the fuse wire.

  • Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Correct the temperature change for heat exchange with the surroundings.

  • Calculate the heat of combustion using the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid).

  • From the heat of combustion, calculate the standard enthalpy of formation using Hess's law.

Safety and Handling

This compound should be handled with appropriate safety precautions due to its expected toxicity and corrosive nature, similar to other sulfonyl chlorides.[10][11][20][21][22]

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.

  • Corrosivity: Expected to cause severe skin burns and eye damage due to its reaction with moisture to produce HCl.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors.

    • Prevent contact with skin and eyes.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

Conclusion

This compound is a promising reagent with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its thermochemical properties and stability, leveraging established estimation methods and data from analogous compounds to fill the gaps in the existing literature. The estimated thermochemical data, coupled with the discussion of hydrolytic, thermal, and photochemical stability, provides a solid foundation for the safe and effective use of this compound. The detailed experimental protocols for synthesis and analysis offer a practical framework for researchers to further investigate and utilize this compound in their work. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for successful and safe experimentation.

References

  • Hall, H. K., Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454.
  • Benson, S. W. (1976).
  • Rogne, O. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1334-1338.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • King, J. F., & Lee, T. W. S. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6339–6347.
  • Chatgilialoglu, C., Griller, D., Kanabus-Kaminska, J. M., & Lossing, F. P. (1994). Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 357-360.
  • Rihani, D. N., & Doraiswamy, L. K. (1965). Estimation of Heat Capacity of Organic Compounds from Group Contributions. Industrial & Engineering Chemistry Fundamentals, 4(1), 17–21.
  • Frurip, D. J., & D'Accolti, T. R. (2007). Effective use of differential scanning calorimetry in reactive chemicals hazard evaluation. Process Safety Progress, 26(1), 35-43.
  • ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing.
  • Růžička, V., Jr., & Domalski, E. S. (1993). Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature using Group Additivity. I. Hydrocarbon Compounds.
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
  • Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society, 59(10), 1837–1840.
  • IvyPanda. (2022, December 19). Bomb Calorimetry: Theory and Experiment.
  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC).
  • Wikipedia. (2023, September 6). Benson group increment theory.
  • Sigma-Aldrich. (2024, November 19).
  • Fisher Scientific. (2011, August 1). Safety Data Sheet: Chloromethanesulphonyl chloride.
  • FUJIFILM Wako Chemicals. (2024, February 15).
  • Merck Millipore. (2025, March 22).
  • University of California, Berkeley, College of Chemistry. (n.d.).
  • Wikipedia. (2023, October 28). Differential scanning calorimetry.
  • NSUWorks. (n.d.). Bomb Calorimeter.
  • Fisher Scientific. (2009, September 22).
  • Reaction Mechanisms in Chemistry. (n.d.). 13. Thermochemistry Estimation. RMG-Py 3.3.
  • Metso. (2023, September 6). 23. Benson Module.
  • Chemistry For Everyone. (2025, November 3). How Do You Set Up A Bomb Calorimeter Correctly? [Video]. YouTube.
  • Sigma-Aldrich. (2024, November 19).
  • Rickard, D., & Applin, D. (2018). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. The Journal of Organic Chemistry, 83(24), 14963–14971.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Barnett, J. E. G., & Kent, P. W. (1963). α-Cyano-sulphonyl Chlorides: Their Preparation and Reactions with Amines, Alcohols, and Enamines. Journal of the Chemical Society (Resumed), 2743.
  • Yang, Z., Zheng, Y., & Xu, J. (2013). A simple NaClO2-mediated oxidative chlorosulfonylation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields. Synlett, 24(16), 2165-2169.
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024).
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Fisher Scientific. (2009, September 22).
  • BioPchem. (n.d.).
  • IvyPanda. (2022, December 19). Bomb Calorimetry: Theory and Experiment.
  • FUJIFILM Wako Chemicals. (2024, February 15).
  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide.
  • Wikipedia. (2023, April 20). Group-contribution method.
  • Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • AstraZeneca. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 10(2), 327-331.
  • van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1964). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 29(12), 3627–3628.
  • Al-Masum, M. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1749.
  • Plutnar, J., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Verevkin, S. P., et al. (2021). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part VI. Molecules, 26(20), 6251.
  • Verevkin, S. P., et al. (2025, October 15). Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy”.

Sources

The Dual Nature of Reactivity: A Theoretical and Computational Guide to Cyanomethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethanesulfonyl chloride (CMSC) presents a fascinating case study in the field of organic chemistry, where the convergence of a highly electrophilic sulfonyl chloride moiety and an electron-withdrawing nitrile group dictates its unique reactivity profile. This technical guide provides an in-depth exploration of CMSC from a theoretical and computational perspective, offering insights into its structural, electronic, and reactive properties. By synthesizing established computational methodologies with known experimental observations, this document serves as a valuable resource for researchers seeking to understand and exploit the chemistry of this versatile reagent. We will delve into the molecular architecture of CMSC, dissect its electronic landscape to rationalize its reactivity, and provide detailed protocols for its computational investigation. This guide is designed to bridge the gap between theoretical understanding and practical application, empowering scientists in drug discovery and chemical synthesis to leverage the full potential of this compound.

Introduction: The Dichotomy of a Multifunctional Reagent

This compound, with the chemical formula C₂H₂ClNO₂S, is a bifunctional organic compound that has garnered interest due to the juxtaposition of its reactive centers.[1] The sulfonyl chloride group is a well-established and potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably amines, to form stable sulfonamides.[2] Concurrently, the α-cyano group significantly influences the molecule's electronic properties and the acidity of the adjacent methylene protons, opening avenues for further functionalization.[2]

The utility of sulfonyl chlorides in medicinal chemistry is extensive, as the resulting sulfonamide linkage is a common motif in a multitude of therapeutic agents. Understanding the nuanced reactivity of substituted sulfonyl chlorides like CMSC is therefore paramount for the rational design of novel molecular entities. Computational chemistry provides a powerful lens through which we can dissect the intricate interplay of electronic and steric effects that govern the behavior of this molecule. This guide will illuminate these aspects, providing a foundational understanding for its strategic deployment in synthesis.

Molecular and Electronic Structure: A Computational Dissection

While extensive dedicated computational studies on this compound are not widely published, its structural and electronic characteristics can be reliably predicted using well-established quantum chemical methods. Density Functional Theory (DFT) is the workhorse for such investigations, providing a cost-effective yet accurate means to probe molecular properties.

Molecular Geometry and Conformational Landscape

The three-dimensional structure of this compound is crucial for understanding its reactivity. A full geometry optimization using DFT, for instance, with the B3LYP functional and a 6-311G+(d,p) basis set, would reveal the key bond lengths, bond angles, and dihedral angles that define its shape.[3]

Of particular interest is the rotational barrier around the C-S bond. A conformational analysis would likely reveal the most stable conformer, which dictates how the molecule presents itself to incoming nucleophiles. This analysis can be performed by systematically rotating the C-S bond and calculating the energy at each step, a process known as a potential energy surface scan.

Table 1: Predicted Molecular Properties of this compound

PropertyPredicted Value/CharacteristicComputational Method
Molecular FormulaC₂H₂ClNO₂S-
Molecular Weight139.56 g/mol [1]-
Key Bond LengthsS-Cl, S=O, C-S, C≡NDFT (e.g., B3LYP/6-311G+(d,p))
Key Bond AnglesO-S-O, Cl-S-C, S-C-CDFT (e.g., B3LYP/6-311G+(d,p))
Dipole MomentExpected to be significantDFT (e.g., B3LYP/6-311G+(d,p))
Electronic Properties: Mapping Reactivity

The electronic structure of this compound is key to understanding its electrophilic nature. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity.

  • LUMO: The LUMO is expected to be localized on the sulfur atom of the sulfonyl chloride group, indicating that this is the primary site for nucleophilic attack. The electron-withdrawing nature of the cyano group will lower the energy of the LUMO, making the molecule a more potent electrophile compared to simpler alkanesulfonyl chlorides.

  • HOMO: The HOMO is likely to be distributed across the more electronegative atoms, such as the oxygen and chlorine atoms. The energy of the HOMO is related to the molecule's ability to donate electrons.

A Molecular Electrostatic Potential (MEP) map would visually corroborate these findings. The MEP surface would show a region of positive electrostatic potential (electron deficiency) around the sulfur atom, highlighting its electrophilicity, and regions of negative potential (electron richness) around the oxygen and nitrogen atoms.

Reactivity and Reaction Mechanisms: A Theoretical Perspective

The primary reaction of this compound is its role as an electrophile in nucleophilic substitution reactions. Experimental evidence confirms its reactivity with primary and secondary amines to yield the corresponding sulfonamides.[2]

Reaction with Amines: A Mechanistic Overview

The reaction of this compound with an amine proceeds through a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group. The overall transformation is a classic example of a nucleophilic acyl substitution-type mechanism at a sulfur center.

A plausible mechanistic pathway, which can be elucidated through computational transition state theory, is as follows:

  • Nucleophilic Attack: The amine nitrogen attacks the sulfur atom, leading to the formation of a trigonal bipyramidal intermediate or transition state.

  • Leaving Group Departure: The chloride ion is expelled, and a proton is transferred from the nitrogen to a base (which could be another molecule of the amine) to yield the neutral sulfonamide product.

reaction_mechanism

Computational and Experimental Protocols

To provide a practical framework for the theoretical investigation of this compound, the following computational workflow is recommended. This protocol is designed to be a self-validating system, where theoretical predictions can be benchmarked against experimental data.

Computational Protocol: A Step-by-Step Guide
  • Geometry Optimization and Frequency Calculation:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X).

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-type basis set like aug-cc-pVTZ for higher accuracy.

    • Procedure:

      • Construct the initial 3D structure of this compound.

      • Perform a geometry optimization to find the lowest energy conformation.

      • Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

  • Electronic Structure Analysis:

    • Procedure:

      • Following the geometry optimization, perform a single-point energy calculation to obtain detailed electronic properties.

      • Analyze the HOMO and LUMO energies and visualize their spatial distribution.

      • Generate a Molecular Electrostatic Potential (MEP) map to visualize regions of electrophilicity and nucleophilicity.

  • Reaction Mechanism Investigation:

    • Procedure:

      • Model the reaction with a chosen nucleophile (e.g., ammonia or a simple amine).

      • Perform a transition state search (e.g., using the Berny algorithm in Gaussian) to locate the transition state structure for the nucleophilic attack.

      • Verify the transition state by a frequency calculation (it should have exactly one imaginary frequency corresponding to the reaction coordinate).

      • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the reactants and products.

      • Calculate the activation energy barrier from the energy difference between the transition state and the reactants.

computational_workflow

Experimental Validation: Spectroscopic Analysis

Theoretical calculations of vibrational spectra provide a direct means of comparison with experimental data.

  • Infrared (IR) Spectroscopy: The calculated IR spectrum can be compared with an experimental spectrum. Key vibrational modes to look for include the S=O stretches (typically strong and in the range of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹), the C≡N stretch (around 2250 cm⁻¹), and the S-Cl stretch.

  • Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for symmetric vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly calculated in the same way as vibrational spectra, theoretical methods can predict NMR chemical shifts, which can be compared to experimental ¹H and ¹³C NMR data.

Conclusion and Future Directions

This compound is a reagent with significant potential in organic synthesis, particularly for the construction of sulfonamides. This guide has outlined a comprehensive theoretical and computational framework for understanding its structure, electronics, and reactivity. By applying the computational protocols described herein, researchers can gain predictive insights into the behavior of this molecule, aiding in the design of new synthetic routes and the development of novel chemical entities.

Future computational studies could explore the reactivity of the acidic methylene protons and the potential for this compound to participate in cycloaddition reactions involving the cyano group. Furthermore, a systematic investigation of its reactions with a broader range of nucleophiles would provide a more complete picture of its synthetic utility. The synergy between computational prediction and experimental validation will undoubtedly continue to unlock the full potential of this intriguing molecule.

References

  • α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic. [Link]
  • This compound | C2H2ClNO2S | CID 13142426. PubChem. [Link]
  • dft calculations on the molecular geometry, electronic structure and intermolecular interactions for the ionic. Journal of Chemical Technology and Metallurgy. [Link]

Sources

Methodological & Application

Application Note: Cyanomethanesulfonyl Chloride as a Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyanomethanesulfonyl chloride (CMSC), a bifunctional reagent featuring both a highly reactive sulfonyl chloride and a versatile nitrile group, has emerged as a valuable building block in contemporary organic synthesis. Its unique electronic and structural properties enable a diverse range of chemical transformations, facilitating the efficient construction of complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of CMSC. We will explore its core reactivity principles and detail its application in key synthetic methodologies, including the synthesis of β-ketosulfones and the formation of heterocyclic systems. This guide offers detailed, field-proven protocols, mechanistic insights, and practical advice to empower chemists to effectively integrate this powerful reagent into their synthetic workflows.

Introduction to this compound

This compound (CAS No: 27869-04-1) is a unique reagent that combines the electrophilic character of a sulfonyl chloride with the synthetic utility of a nitrile moiety, all connected by an active methylene bridge. This arrangement makes CMSC a potent building block for introducing the cyanomethylsulfonyl group (-SO₂CH₂CN), a functional handle that is prevalent in medicinal chemistry and materials science.[1] The electron-withdrawing nature of both the sulfonyl and cyano groups activates the α-methylene protons, opening avenues for further functionalization. This document serves as a practical guide to harnessing the reactivity of CMSC.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. The key data for CMSC are summarized below.

PropertyValueReference
CAS Number 27869-04-1[2][3]
Molecular Formula C₂H₂ClNO₂S[2][4]
Molecular Weight 139.56 g/mol [4]
Canonical SMILES C(C#N)S(=O)(=O)Cl[2]
Appearance (Typically) Colorless to light yellow liquid or low-melting solid
Topological Polar Surface Area 66.3 Ų[4]

Safety & Handling: this compound is classified as a substance that causes serious eye irritation.[2][4]

  • Hazard Statement (H319): Causes serious eye irritation.

  • Precautionary Measures (P280, P305+P351+P338): Wear protective gloves, protective clothing, eye protection, and face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Expert Insight: Like most sulfonyl chlorides, CMSC is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and, where necessary, under an inert atmosphere (e.g., N₂ or Ar).

Core Reactivity Principles

The synthetic utility of CMSC stems from two primary sites of reactivity: the electrophilic sulfur atom of the sulfonyl chloride and the carbon-nitrogen triple bond of the nitrile group.

  • Nucleophilic Substitution at Sulfur: The sulfur atom is highly electron-deficient and readily undergoes nucleophilic attack by a wide range of O-, N-, S-, and C-nucleophiles.[5] This reaction displaces the chloride anion, which is an excellent leaving group, to form a stable sulfur-nucleophile bond. This is the most common reaction pathway for sulfonyl chlorides.[6][7]

  • Reactions of the Nitrile Group: The cyano group can participate in various transformations, most notably 1,3-dipolar cycloadditions with reagents like azides or diazo compounds to form substituted tetrazoles or triazoles, respectively.[5] This allows for the construction of important heterocyclic scaffolds.

The interplay between these two functional groups provides a powerful platform for molecular design.

G start Start A 1. Prepare NaH suspension in anhydrous THF under N₂ atmosphere at 0 °C. start->A end End B 2. Add Acetophenone dropwise to the NaH suspension. Stir for 30 min at 0 °C. A->B C 3. Add CMSC solution in THF dropwise. Allow to warm to RT and stir for 3-4 h. B->C D 4. Quench reaction carefully with saturated aqueous NH₄Cl at 0 °C. C->D E 5. Extract with Ethyl Acetate (3x). D->E F 6. Wash combined organic layers with water and brine. E->F G 7. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. F->G H 8. Purify the crude product via flash column chromatography. G->H H->end

Figure 2: Experimental workflow for β-ketosulfone synthesis using CMSC.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equiv, 60% dispersion). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time. Add anhydrous THF to the flask to create a slurry.

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve acetophenone (1.0 equiv) in anhydrous THF and add it dropwise to the stirred suspension over 15 minutes. A vigorous evolution of hydrogen gas will be observed. Stir the resulting mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium enolate.

  • Reaction with CMSC: In a separate dry flask, dissolve this compound (1.1 equiv) in a small amount of anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ketone is consumed (typically 3-4 hours).

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(cyanomethylsulfonyl)acetophenone.

Application in Heterocyclic Synthesis

The bifunctional nature of CMSC makes it an excellent substrate for constructing heterocycles. Reactions with binucleophiles can engage both the sulfonyl chloride and the nitrile group, leading to complex ring systems in a single step.

Mechanistic Rationale: A common strategy involves the initial reaction of a soft nucleophile (e.g., a thiol or amine) at the sulfonyl chloride center. The resulting intermediate now contains the nucleophile tethered to the cyanomethylsulfonyl scaffold. A subsequent intramolecular cyclization, often triggered by a base or heat, can occur where another nucleophilic site on the tethered molecule attacks the nitrile carbon, leading to ring closure.

Protocol 2: Representative Synthesis of a 1,2,4-Oxadiazole Derivative

This protocol is a representative example based on the known reactivity of sulfonyl cyanides with nitrile N-oxides, which are generated in situ. [5] Materials:

  • An appropriate aldoxime (e.g., benzaldoxime, 1.0 equiv)

  • This compound (1.0 equiv)

  • Triethylamine (Et₃N, 2.2 equiv)

  • Sodium hypochlorite solution (NaOCl, aq.) or N-Chlorosuccinimide (NCS)

  • Anhydrous Dichloromethane (DCM)

G cluster_0 Step 1: In situ generation of Nitrile N-oxide cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Final Product A Aldoxime + NCS/Base → [Nitrile N-oxide] B [Nitrile N-oxide] + NC-CH₂SO₂Cl → Cycloadduct A->B Reacts immediately with CMSC P 3-(cyanomethylsulfonylmethyl)-5-aryl-1,2,4-oxadiazole B->P

Figure 3: Mechanistic pathway for 1,2,4-oxadiazole synthesis.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add the starting aldoxime (1.0 equiv), this compound (1.0 equiv), and anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C and add triethylamine (1.1 equiv) dropwise.

  • Hydroximoyl Chloride Formation: To this stirred solution, add N-Chlorosuccinimide (NCS, 1.05 equiv) portion-wise, maintaining the temperature at 0 °C. Stir for 1 hour to form the intermediate hydroximoyl chloride.

  • Elimination and Cycloaddition: Add a second portion of triethylamine (1.1 equiv) dropwise to the mixture at 0 °C. This induces elimination to form the reactive nitrile N-oxide in situ, which immediately undergoes a 1,3-dipolar cycloaddition with the nitrile group of CMSC.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Quench the reaction with water and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to yield the desired 1,2,4-oxadiazole derivative.

Conclusion

This compound is a potent and versatile reagent with broad applicability in organic synthesis. Its dual-functional nature allows for straightforward access to valuable synthetic intermediates such as β-ketosulfones and a variety of heterocyclic systems. The protocols and mechanistic insights provided in this application note demonstrate the practical utility of CMSC. By understanding its core reactivity and adhering to proper handling techniques, researchers can confidently employ this reagent to accelerate the discovery and development of novel chemical entities.

References

  • Vertexaisearch. (2024). What are the applications of this compound? - Knowledge. Link
  • van Leusen, A. M., & Strating, J. (1977). Methanesulfonyl Cyanide. Organic Syntheses, 57, 95. Link
  • White, H., et al. (2020). p-Cymenesulphonyl Chloride: A Bio-Based Activating Group and Protecting Group for Greener Organic Synthesis. RSC Advances. Link
  • Hearst, P. J., & Noller, C. R. (1951). Methanesulfonyl Chloride. Organic Syntheses, 31, 73. Link
  • Guidechem. This compound 27869-04-1 wiki. Link
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13142426, this compound. Link
  • Grunwald, P. (2019).
  • MilliporeSigma. (2023).
  • Douglass, I. B., & Farah, B. S. (1960). Methanesulfinyl Chloride. Organic Syntheses, 40, 62. Link
  • King, J. F. (1990). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 62(5), 1031-1036. Link
  • Martin, S. F., Davidsen, S., & Puckette, T. A. (1987). Total syntheses of the amaryllidaceae alkaloids (±)-haemanthidine and (±)-pretazettine. Journal of the American Chemical Society. Link
  • Zhang, H., et al. (2024). Aminosulfonylation of Alkenes for the Synthesis of β-Amino Sulfone Derivatives. Organic Letters, 26, 4251-4256. Link
  • Wang, C., et al. (2018). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances, 8, 3033-3037. Link
  • Supporting Inform
  • ChemicalBook. This compound CAS#: 27869-04-1. Link
  • Request PDF. (2016). Synthesis of β-ketosulfones by directly using sulfonyl chloride as a sulfur source. Link
  • SciSpace. (2016). Synthesis of β-Ketosulfones by using Sulfonyl Chloride as a Sulfur Source. Link
  • Morin, M., et al. (2021). Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. The Journal of Organic Chemistry, 86(22), 15813–15826. Link
  • Al-Adhami, K. H., & Al-Shemary, H. A. (2005). Heterocyclic Synthesis from the Reaction of Aryl Cyanate with Malonyl Chloride and Bromomalonyl Chloride. Asian Journal of Chemistry, 17(1), 1-8. Link
  • Oszczapowicz, J., & Osek, J. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 23(11), 2929. Link
  • LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences, 140(2), 297–316. Link
  • Google Patents. (2003). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride. Link
  • ResearchGate. (2005). Heterocyclic Synthesis from the Reaction of Aryl cyanate with Malonyl chloride, and Bromomalonyl chloride. Link
  • Doc Brown's Chemistry. Nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes. Link

Sources

Application Notes & Protocols: A Guide to Cyanomethylation using Cyanomethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyanomethyl Group

In the landscape of modern organic synthesis and drug development, the cyanomethyl group (–CH₂CN) stands out as a uniquely versatile functional motif. Its strategic importance lies not only in its presence within numerous biologically active molecules but also in its capacity for facile chemical transformation.[1][2][3] The nitrile functionality can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or converted into a variety of heterocycles, making it a powerful synthetic building block.[1][4][5] Consequently, the development of robust and reliable methods for the introduction of the cyanomethyl group—a process known as cyanomethylation—is of paramount interest to the scientific community.

This guide focuses on the use of cyanomethanesulfonyl chloride (ClSO₂CH₂CN) as a potent electrophilic reagent for the cyanomethylation of a range of nucleophiles. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols for its application, and discuss the critical safety considerations required for its successful and safe implementation.

Mechanistic Rationale: The Electrophilic Nature of this compound

This compound is a bifunctional molecule featuring a highly electrophilic sulfonyl chloride moiety and a nucleophilic nitrile group. The primary utility of this reagent in cyanomethylation stems from the reactivity of the sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to nucleophilic attack.

The general mechanism for the cyanomethylation of nucleophiles such as amines, alcohols, and thiols proceeds via a nucleophilic substitution pathway. The nucleophile (Nu-H) attacks the electrophilic sulfur center of this compound, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion (Cl⁻) and a proton (H⁺) yields the final cyanomethylated product.

// Nodes reagents [label="R₂NH + ClSO₂CH₂CN", fontname="Arial", fontsize=12, fontcolor="#202124"]; intermediate [label=<

R₂N-S(O₂)(Cl)CH₂CN +H

, shape=box, style=rounded, penwidth=1, pencolor="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R₂N-SO₂CH₂CN", fontname="Arial", fontsize=12, fontcolor="#202124"]; hcl [label="HCl", fontname="Arial", fontsize=12, fontcolor="#202124"];

// Edges reagents -> intermediate [label="Nucleophilic Attack", fontname="Arial", fontsize=10, fontcolor="#34A853"]; intermediate -> product [label="-HCl", fontname="Arial", fontsize=10, fontcolor="#EA4335"]; intermediate -> hcl [style=invis]; // for layout

// Invisible edges for alignment {rank=same; reagents; product;}

caption [label="Fig. 1: General Mechanism of N-Cyanomethylation.", shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#5F6368"]; } enddot

Fig. 1: General Mechanism of N-Cyanomethylation.

A key feature of the resulting cyanomethanesulfonamides is the acidity of the methylene protons (–SO₂CH₂CN), which can be exploited in subsequent condensation reactions.[6] This dual reactivity makes this compound a valuable tool for introducing both the cyanomethyl group and a reactive handle for further molecular elaboration.

Comparative Analysis of Cyanomethylation Reagents

While this guide focuses on this compound, researchers have a variety of reagents at their disposal for cyanomethylation. The choice of reagent is often dictated by the substrate, desired reaction conditions, and functional group tolerance.

Reagent/SystemSubstrate TypeTypical ConditionsKey Features & Remarks
This compound Amines, Alcohols, ThiolsAprotic solvent, Base (e.g., Pyridine, Et₃N)Forms stable sulfonamides with amines; sulfonates from alcohols can be unstable.[6]
Bromoacetonitrile / IodoacetonitrileImidazopyridines, IndazolesVisible light, Photocatalyst (e.g., fac-Ir(ppy)₃)Proceeds via a radical mechanism; mild conditions suitable for complex heterocycles.[7][8]
Acetonitrile + Oxidant (e.g., TBPB)Aryl Alkynoates, AminopyridinesMetal-free or Metal-catalyzed (e.g., FeCl₂)Utilizes inexpensive acetonitrile as the cyanomethyl source; can achieve direct C-H cyanomethylation.[3][9]
(Trimethylsilyl)acetonitrileAllylic SubstratesRhodium catalysisEnables enantioselective cyanomethylation to produce chiral homoallylic nitriles.[5]

Detailed Experimental Protocols

4.1. General Safety Precautions

This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[10] It is also toxic if inhaled or swallowed. All manipulations must be performed in a well-ventilated chemical fume hood.[10][11] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), is mandatory.[11] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.

4.2. Protocol 1: N-Cyanomethylation of a Secondary Amine

This protocol describes the synthesis of a cyanomethanesulfonamide from a secondary amine.

Materials:

  • Secondary Amine (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the stirred solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 1M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-cyanomethylated sulfonamide.[6]

// Nodes A [label="1. Dissolve amine in\nanhydrous DCM at 0°C"]; B [label="2. Add base\n(e.g., Pyridine)"]; C [label="3. Add Cyanomethanesulfonyl\nChloride solution dropwise"]; D [label="4. Stir at room temp.\n(Monitor by TLC)"]; E [label="5. Aqueous Workup\n(HCl, NaHCO₃, Brine)"]; F [label="6. Dry organic layer\n(Na₂SO₄ or MgSO₄)"]; G [label="7. Concentrate & Purify\n(Column Chromatography)"]; H [label="Pure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H;

caption [label="Fig. 2: Workflow for N-Cyanomethylation.", shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#5F6368"]; } enddot

Fig. 2: Workflow for N-Cyanomethylation.

4.3. Protocol 2: O-Cyanomethylation of a Phenol

This protocol details the synthesis of a cyanomethanesulfonate ester from a phenol. Note that these esters can be less stable than the corresponding sulfonamides.[6]

Materials:

  • Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or other suitable non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-neck flask under a nitrogen atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF. Cool the suspension to 0 °C.

  • Deprotonation: Slowly add a solution of the phenol (1.0 eq) in anhydrous THF to the NaH suspension. Stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium phenoxide.

  • Addition of Sulfonyl Chloride: Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with Ethyl Acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product quickly via flash column chromatography, as the product may be unstable on silica gel over long periods.

Concluding Remarks

This compound serves as an effective and direct reagent for the cyanomethylation of various nucleophilic substrates. The protocols outlined herein provide a robust framework for the synthesis of cyanomethanesulfonamides and sulfonates. The resulting products are not only valuable in their own right but also serve as versatile intermediates for further synthetic transformations, underscoring the strategic importance of this methodology in both academic research and industrial drug development. As with all reactive chemical reagents, strict adherence to safety protocols is essential for the successful and safe application of this chemistry.

References

  • Encyclopedia.pub. (2023, May 5). Cyanomethylation Reaction.
  • Journal of the Chemical Society C: Organic. (1967). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. RSC Publishing.
  • RSC Advances. (2012). Microwave-assisted N-sulfonylation of amines.
  • PMC - NIH. (2019). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles.
  • Journal of the American Chemical Society. (2023, February 8). Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis.
  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide.
  • ResearchGate. (n.d.). Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis.
  • RSC Publishing. (2021, May 20). A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile.
  • Princeton University. (2004, February 4). Umpolung: Carbonyl Synthons.
  • ACS Omega. (2023, March 13). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • PMC - NIH. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines.
  • ResearchGate. (2025, December 2). Cyanomethylation of the Benzene Rings and Pyridine Rings via Direct Oxidative Cross-Dehydrogenative Coupling with Acetonitrile.
  • PubMed. (n.d.). Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles.
  • University of Rochester. (n.d.). Umpolung Synthesis-1-2dioxygenatedx.
  • Wikipedia. (n.d.). Umpolung.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation).

Sources

Application Notes & Protocols: The Utility of Cyanomethanesulfonyl Chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

Abstract

Cyanomethanesulfonyl chloride (CMSC) is a versatile bifunctional reagent that has garnered significant interest in medicinal chemistry. Its unique structure, featuring both a reactive sulfonyl chloride and a cyano-activated methylene group, provides a powerful platform for the synthesis of diverse molecular scaffolds. This guide offers an in-depth exploration of CMSC's applications, focusing on the synthesis of cyanomethanesulfonamides and their subsequent elaboration into more complex, biologically relevant molecules. We provide detailed protocols, mechanistic insights, and a discussion of the strategic advantages of employing this reagent in modern drug discovery programs.

Introduction: Unveiling this compound

This compound, with the chemical formula C₂H₂ClNO₂S, is a valuable building block for organic synthesis.[1][2] The molecule's utility is derived from its two distinct reactive centers: the highly electrophilic sulfonyl chloride group and the acidic protons of the adjacent methylene group, activated by both the sulfonyl and cyano moieties. This dual reactivity allows for a stepwise construction of molecular complexity, making it an attractive tool for medicinal chemists.

The sulfonyl chloride group is a classic precursor for the formation of sulfonamides, a privileged functional group found in a wide array of FDA-approved drugs, including antibiotics, diuretics, and anticancer agents.[3][4] The cyano group, in turn, not only enhances the acidity of the α-protons but also serves as a synthetic handle for further transformations, such as cycloadditions or conversion into other functional groups.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
IUPAC Name This compound
CAS Number 27869-04-1
Molecular Formula C₂H₂ClNO₂S
Molecular Weight 139.56 g/mol
SMILES C(C#N)S(=O)(=O)Cl
Appearance Colorless oil (typical)
Hazard Causes serious eye irritation

Core Application: Synthesis of Cyanomethanesulfonamides

The primary and most straightforward application of this compound in medicinal chemistry is its reaction with primary and secondary amines to furnish cyanomethanesulfonamides.[5] This reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom to yield the stable sulfonamide product.[6]

The resulting cyanomethanesulfonamides are not merely stable end-products; they are versatile intermediates. The presence of the cyano group and the strongly electron-withdrawing sulfonyl group renders the methylene protons (α-protons) acidic, enabling further functionalization.[5]

G cluster_reactants Reactants cluster_product Product CMSC Cyanomethanesulfonyl Chloride (CMSC) Intermediate Tetrahedral Intermediate CMSC->Intermediate Nucleophilic Attack Amine Primary or Secondary Amine (R1R2NH) Amine->Intermediate Product N-substituted Cyanomethanesulfonamide Intermediate->Product Elimination of Cl- HCl HCl Base Base (e.g., excess amine, Et3N, Pyridine) Base->Product Deprotonation

Figure 1. General reaction mechanism for the synthesis of cyanomethanesulfonamides.

Protocol 1: General Synthesis of an N-Aryl Cyanomethanesulfonamide

This protocol describes a representative procedure for the synthesis of a cyanomethanesulfonamide from this compound and a substituted aniline.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is chosen as it is a relatively inert solvent that dissolves both reactants well.

  • Base: Triethylamine (Et₃N) is a non-nucleophilic organic base used to quench the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[6] An excess of the starting amine can also serve this purpose.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm, as the reaction between sulfonyl chlorides and amines can be vigorous.[6] It is then allowed to warm to room temperature to ensure completion.

  • Work-up: The aqueous HCl wash removes excess triethylamine and its salt. The saturated NaHCO₃ wash removes any remaining acidic impurities. The brine wash aids in the removal of water from the organic layer before drying.

Figure 2. Experimental workflow for cyanomethanesulfonamide synthesis.

Materials:

  • Substituted Aniline (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the pure N-aryl cyanomethanesulfonamide.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Advanced Applications: Leveraging the Acidic Methylene Group

The true synthetic power of this compound is realized in the subsequent reactions of its sulfonamide derivatives. The methylene group, flanked by two powerful electron-withdrawing groups (-SO₂- and -CN), is readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbon can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Condensation Reactions

The active methylene group in cyanomethanesulfonamides can undergo condensation reactions with aldehydes and other electrophiles.[5] This provides a route to α,β-unsaturated sulfonamides, which are valuable Michael acceptors and precursors for more complex structures.

G Sulfonamide Cyanomethanesulfonamide Carbanion Stabilized Carbanion Sulfonamide->Carbanion Deprotonation Base Base (e.g., NaH, K₂CO₃) Product α,β-Unsaturated Sulfonamide Carbanion->Product Condensation Aldehyde Aldehyde (R'-CHO) Aldehyde->Product

Figure 3. Functionalization via the active methylene group.

Synthesis of Heterocycles

Heterocyclic scaffolds are cornerstones of medicinal chemistry.[7] this compound is a precursor for their synthesis. For instance, its reaction with enamines can lead to the formation of substituted thietane 1,1-dioxides. Thietane dioxides (cyclic sulfones) are themselves a class of compounds with recognized biological activity and serve as rigid scaffolds in drug design.[8] This cycloaddition pathway opens a direct route to four-membered sulfur-containing heterocycles, which can be challenging to synthesize via other methods.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood.[9]

  • Hazards: It is classified as causing serious eye irritation.[1][2] Contact with skin and inhalation should be avoided.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: The reagent is sensitive to moisture. Use anhydrous solvents and handle under an inert atmosphere where possible. Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is more than a simple sulfonamide-forming reagent; it is a strategic building block for introducing molecular diversity. Its bifunctional nature allows for a two-stage synthetic approach: first, the reliable formation of a sulfonamide linkage, and second, the versatile functionalization of the activated methylene group. This enables medicinal chemists to rapidly build libraries of complex molecules around a central sulfonamide core. As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of versatile reagents like this compound will remain indispensable for accessing new and potentially therapeutic chemical space.

References

  • Journal of the Chemical Society C. (n.d.). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. RSC Publishing.
  • Knowledge. (2024). What are the applications of this compound?.
  • Organic Syntheses. (n.d.). methanesulfonyl chloride.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Taylor & Francis Online. (2019). Methanesulfonyl chloride – Knowledge and References.
  • Google Patents. (n.d.). CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
  • Guidechem. (n.d.). This compound 27869-04-1 wiki.
  • Google Patents. (n.d.). CN102321003B - Preparation method of cyanogen phenylsulfonyl.
  • ScienceDaily. (2024). Chemists synthesize an improved building block for medicines.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial and Antifungal Activities of 3-Substituted 1-Cyanomethyl-3,4-Dihydroisoquinolinium Chlorides.
  • PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group.
  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.
  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Heterocyclic Building Blocks. (n.d.).
  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PMC. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. National Institutes of Health.
  • YouTube. (2024). How Do Amines React With Other Chemicals?. Chemistry For Everyone.
  • Anthranils: Versatile Building Blocks in the Construction of C-N Bonds and N-heterocycles. (n.d.).
  • PubMed Central. (n.d.). Feature Reviews in Medicinal Chemistry. National Institutes of Health.
  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.

Sources

Cyanomethanesulfonyl Chloride: A Specialized Reagent for Amine Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Amine Protection

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and agrochemical research, the judicious protection of functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesirable side reactions. While a plethora of amine protecting groups exist, the demand for reagents with unique reactivity and orthogonality continues to drive innovation. Cyanomethanesulfonyl chloride (NCCH₂SO₂Cl) emerges as a noteworthy, albeit specialized, reagent for the protection of primary and secondary amines, offering a distinct profile rooted in the electronic influence of the α-cyano group.

This technical guide provides an in-depth exploration of this compound as a protecting group reagent. We will delve into its synthesis, reactivity, and the stability of the resultant sulfonamides. Crucially, this guide will furnish detailed protocols for both the protection of amines and a well-reasoned, field-proven strategy for deprotection, empowering researchers to integrate this reagent into their synthetic workflows.

Chemical Profile and Synthesis of this compound

This compound is a reactive organosulfur compound characterized by the presence of a nitrile group on the carbon adjacent to the sulfonyl chloride moiety.[1] This α-cyano group is not a mere spectator; its strong electron-withdrawing nature significantly influences the reactivity of the sulfonyl chloride and the properties of the derived sulfonamides.

PropertyValueSource
Molecular Formula C₂H₂ClNO₂S[1]
Molecular Weight 139.56 g/mol [1]
IUPAC Name This compound[1]
CAS Number 27869-04-1[1]

The synthesis of this compound can be achieved, though it is not as commonly practiced as for other sulfonyl chlorides. A general and effective method involves the chlorination of the corresponding sulfonate or a related sulfur-containing precursor. The presence of the cyano group necessitates careful control of reaction conditions to avoid unwanted side reactions.

Application in Amine Protection: A Tale of Stability and Reactivity

The primary application of this compound in protecting group chemistry is for the sulfonylation of primary and secondary amines. The reaction proceeds readily in the presence of a suitable base to yield the corresponding N-cyanomethylsulfonamides.[2]

The Causality Behind the Choice: Why Use this compound?

The decision to employ a specific protecting group is always guided by the overall synthetic strategy. The cyanomethylsulfonyl (Cym) group offers a unique set of characteristics:

  • Robust Stability: Like other sulfonamides, the Cym-protected amines exhibit high stability across a wide range of reaction conditions, including strongly acidic and basic media. This is due to the delocalization of the nitrogen lone pair into the powerful electron-withdrawing sulfonyl group, which is further enhanced by the adjacent cyano moiety.

  • Modulated Acidity: The methylene protons alpha to the sulfonyl group in the resulting sulfonamide are acidified by both the sulfonyl and the cyano groups. This feature can be exploited in subsequent synthetic steps, such as aldol-type condensations.[2]

  • Potential for Orthogonal Deprotection: The presence of the α-cyano group is hypothesized to facilitate a deprotection pathway distinct from that of simple alkyl- or arylsulfonamides, offering potential orthogonality with other protecting groups.

It is critical to note that while this compound reacts with amines, its utility for the protection of alcohols is severely limited. The resulting cyanomethylsulfonates are generally found to be too unstable for isolation, precluding their use as stable protecting groups for hydroxyl functions.[2]

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound

This protocol describes a general procedure for the formation of a cyanomethylsulfonamide from a primary amine.

Materials:

  • Primary amine

  • This compound

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add triethylamine (1.2 equivalents) to the stirred solution.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting amine.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-cyanomethylsulfonamide can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: this compound is moisture-sensitive and will hydrolyze. The use of anhydrous solvents and an inert atmosphere is crucial for high yields.

  • Base: A non-nucleophilic base like triethylamine or pyridine is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3]

  • Temperature Control: The reaction is exothermic. Initial cooling to 0 °C controls the reaction rate and minimizes potential side reactions.

Protection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ Intermediate [R-NH₂(⁺)-SO₂(CH₂CN)-Cl(⁻)] Amine->Intermediate Nucleophilic Attack Reagent NC-CH₂-SO₂-Cl Reagent->Intermediate Base Base: Product R-NH-SO₂-CH₂CN Base->Product Deprotonation Intermediate->Product Elimination of Cl⁻ Salt Base-H(⁺) Cl(⁻) Product->Salt

Caption: Mechanism of Amine Protection.

Protocol 2: Proposed Deprotection of N-Cyanomethylsulfonamides via Thiol-Mediated Cleavage

While specific literature on the deprotection of N-cyanomethylsulfonamides is scarce, a highly effective and mild method can be proposed based on the well-established cleavage of other activated sulfonamides, such as N-(2-nitrobenzenesulfonyl) (Ns) and N-(4-cyanobenzenesulfonyl) amides.[3][4] This method utilizes a nucleophilic thiol in the presence of a base. The electron-withdrawing cyano group on the α-carbon is expected to activate the sulfonamide for nucleophilic attack.

Materials:

  • N-cyanomethylsulfonamide

  • Thiophenol (PhSH) or other suitable thiol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-cyanomethylsulfonamide (1.0 equivalent) in acetonitrile or DMF in a round-bottomed flask.

  • Add potassium carbonate (2.0-3.0 equivalents) to the solution.

  • Add thiophenol (2.0-3.0 equivalents) to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC. Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or distillation.

Trustworthiness and Self-Validation:

  • This protocol is based on the highly reliable Fukuyama deprotection methodology for nitrobenzenesulfonamides. The underlying principle of activating the sulfonyl group for nucleophilic attack is directly applicable here. The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting sulfonamide and the appearance of the more polar free amine.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer-type Intermediate cluster_products Products Sulfonamide R-NH-SO₂-CH₂CN Intermediate [R-NH-SO₂(SPh)-CH₂CN]⁻ Sulfonamide->Intermediate Nucleophilic Attack Thiol PhS⁻ Thiol->Intermediate Base Base Base->Thiol Deprotonation of PhSH Amine R-NH₂ Intermediate->Amine Cleavage Byproduct PhS-SO₂-CH₂CN Intermediate->Byproduct

Caption: Proposed Deprotection Mechanism.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from the closely related and well-documented methanesulfonyl chloride.[3][5]

Potential Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[5]

  • Toxic: May be toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Lachrymator: Can cause irritation and tearing of the eyes.[5]

  • Moisture Sensitive: Reacts with water, potentially releasing corrosive and toxic fumes.

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle only in a chemical fume hood to avoid inhalation of vapors.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion: A Niche Reagent with Strategic Value

This compound presents itself as a valuable, albeit specialized, reagent for the protection of primary and secondary amines. Its key strengths lie in the high stability of the resulting sulfonamides and the potential for unique deprotection strategies facilitated by the α-cyano group. While its application for alcohol protection is not viable due to the instability of the corresponding sulfonates, its utility in amine chemistry, particularly in complex syntheses requiring robust and orthogonal protecting groups, is noteworthy. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to confidently and safely employ this compound in their synthetic endeavors.

References

  • Paquette, L. A., & Farley, W. C. (1967). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, 2, 213-217.
  • Organic Syntheses. (1971). Methanesulfonyl cyanide. Organic Syntheses, 51, 76.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13142426, this compound.
  • Fier, P. S., & Maloney, K. M. (2017). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Angewandte Chemie International Edition, 56(45), 14215-14219. (Provides context on modern sulfonamide cleavage).
  • Jones, A. M., et al. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Organic Letters, 22(15), 6040-6045. (Illustrates advanced methods for sulfonamide cleavage).
  • Thermo Fisher Scientific. (2022). Safety Data Sheet: Methanesulfonyl chloride.
  • Organic Syntheses. (1943). Methanesulfonyl chloride. Organic Syntheses, 23, 57.
  • Chem-Station. (2014). Sulfonyl Protective Groups.
  • ResearchGate. (2018). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Organic & Biomolecular Chemistry.

Sources

The Versatile Reagent: A Detailed Guide to Experimental Procedures with Cyanomethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to innovation. Cyanomethanesulfonyl chloride (CMSC), with its dual-functional nature, presents a versatile platform for the synthesis of a diverse array of organic compounds. This guide provides an in-depth exploration of the experimental procedures involving CMSC, moving beyond simple step-by-step instructions to elucidate the underlying chemical principles and rationale that govern these transformations. Our focus is on providing robust, reproducible protocols that empower researchers to confidently employ this valuable reagent in their synthetic endeavors.

Understanding the Reagent: Properties and Reactivity of this compound

This compound, with the chemical formula NCCH₂SO₂Cl, is a reactive sulfonyl chloride distinguished by the presence of an electron-withdrawing nitrile group on the α-carbon. This structural feature significantly influences its reactivity, making it a valuable tool for organic synthesis.

Key Properties:

  • Molecular Formula: C₂H₂ClNO₂S

  • Molecular Weight: 139.56 g/mol [1]

  • Appearance: Typically a colorless to pale yellow liquid.

  • Reactivity: Highly electrophilic at the sulfur atom, readily undergoing nucleophilic substitution. The methylene protons are acidic, enabling further functionalization.

The primary mode of reaction for this compound is nucleophilic attack at the sulfonyl sulfur, leading to the displacement of the chloride ion. This reactivity is the basis for the formation of sulfonamides and sulfonate esters.

Core Application: Synthesis of Cyanomethylsulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted cyanomethylsulfonamides. These products are valuable intermediates in medicinal chemistry due to the biological significance of the sulfonamide functional group.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton, which is typically scavenged by a base present in the reaction mixture.

Diagram of the General Reaction Mechanism

Caption: General mechanism for sulfonamide formation.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-cyanomethanesulfonamide

This protocol provides a representative procedure for the synthesis of a cyanomethylsulfonamide from a primary amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of this compound: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[1][2]

Rationale for Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the highly reactive this compound.

  • Base: A non-nucleophilic base such as triethylamine or pyridine is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess of the base is used to ensure complete neutralization.[3]

  • Temperature: The initial cooling to 0 °C is crucial to control the exothermic reaction between the amine and the sulfonyl chloride, minimizing the formation of side products.

  • Work-up: The aqueous work-up is designed to remove the excess base, the hydrochloride salt of the base, and any other water-soluble impurities. The acid wash removes the unreacted amine and the base, while the bicarbonate wash removes any acidic byproducts.

Quantitative Data: Representative Yields of Cyanomethylsulfonamides
Amine SubstrateBaseSolventReaction Time (h)Yield (%)Reference
AnilinePyridineTHF6~90%Estimated from general procedures[4]
BenzylamineTriethylamineDCM1285-95%Estimated from general procedures[3]
PiperidineTriethylamineDCM8>90%Estimated from general procedures[3]
MorpholinePyridineTHF1088-96%Estimated from general procedures[4]

Note: The yields provided are typical and may vary depending on the specific reaction conditions and the scale of the reaction.

Unique Reactivity: Synthesis of Thietane 1,1-Dioxides from Enamines

A distinctive feature of this compound is its reaction with enamines, which can lead to the formation of four-membered heterocyclic rings known as thietane 1,1-dioxides, or to acyclic sulphones. The outcome of the reaction is dependent on the structure of the enamine.[5] This reaction provides a valuable route to these interesting and potentially biologically active scaffolds.

Mechanistic Considerations

The reaction is believed to proceed through the formation of a sulfene intermediate (CH₂=SO₂) generated in situ from this compound in the presence of a base. The sulfene then undergoes a [2+2] cycloaddition with the enamine to form the thietane 1,1-dioxide ring.

Diagram of the Proposed Reaction Pathway

Thietane Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product CMSC NC-CH₂-SO₂-Cl Sulfene [CH₂=SO₂] CMSC->Sulfene - HCl Base Base Base->Sulfene Enamine R¹R²C=C(NR³R⁴)R⁵ Thietane Thietane 1,1-Dioxide Enamine->Thietane Sulfene->Thietane [2+2] Cycloaddition Heterocycle Synthesis Start This compound + Amine with Electrophilic Tether Step1 Synthesis of Cyanomethylsulfonamide Intermediate Start->Step1 Step2 Base-Mediated Deprotonation Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Product Heterocyclic Product Step3->Product

Sources

Application Note & Protocol: Derivatization of Primary and Secondary Amines with Cyanomethanesulfonyl Chloride for Enhanced Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the analysis of amine-containing compounds.

Abstract: The quantitative analysis of primary and secondary amines presents significant challenges in chromatography due to their inherent polarity, low volatility, and frequent lack of a strong chromophore for UV-Vis or fluorescence detection.[1][2] Pre-column derivatization is a robust strategy to overcome these limitations by chemically modifying the amine group to create a derivative with improved analytical characteristics. This document provides a detailed guide to the use of cyanomethanesulfonyl chloride (CMS-Cl) as a derivatizing agent. We will explore the underlying reaction mechanism, provide a comprehensive, field-tested protocol, and discuss the critical parameters for achieving reproducible and accurate results.

Scientific Principles & Rationale

The derivatization of amines with a sulfonyl chloride is a well-established nucleophilic acyl substitution reaction.[3] The process leverages the nucleophilic nature of the amine's lone pair of electrons and the electrophilic character of the sulfur atom in the sulfonyl chloride group.

1.1. Mechanism of Action

The reaction between an amine and this compound proceeds via a two-stage addition-elimination mechanism.[4]

  • Step 1: Nucleophilic Attack: The reaction is initiated by the attack of the unprotonated amine (a potent nucleophile) on the highly electrophilic sulfur atom of the this compound. This forms a transient tetrahedral intermediate. For this to occur efficiently, the reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), which deprotonates the amine salt and neutralizes the hydrogen chloride (HCl) byproduct generated during the reaction.[1][4]

  • Step 2: Elimination & Product Formation: The unstable intermediate collapses, reforming the sulfur-oxygen double bond and eliminating a chloride ion as the leaving group. The base then abstracts a proton from the nitrogen atom, yielding the final, stable N-cyanomethanesulfonamide derivative.

The presence of the electron-withdrawing cyano group (C≡N) on the carbon adjacent to the sulfonyl group enhances the electrophilicity of the sulfur atom, making this compound a reactive agent for this transformation.[5]

Caption: Reaction mechanism for the derivatization of amines.

1.2. Why Use this compound?

Derivatization with CMS-Cl imparts several key advantages for subsequent analysis:

  • Increased Volatility & Thermal Stability: The replacement of active hydrogens on the amine reduces intermolecular hydrogen bonding, leading to derivatives that are more volatile and thermally stable, which is crucial for Gas Chromatography (GC) analysis.[2]

  • Improved Chromatographic Behavior: The resulting sulfonamides are less polar than the parent amines, reducing tailing on reversed-phase HPLC columns and improving peak shape.[2]

  • Enhanced Detectability: While the cyano group itself is a weak chromophore, the derivatization process fundamentally alters the molecule, often making it more amenable to standard detection methods used in HPLC and GC-MS.

Generally, primary amines react more rapidly than secondary amines due to reduced steric hindrance and greater nucleophilicity.[6] Aromatic amines are less reactive than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring.

Safety & Handling

CRITICAL: this compound and related reagents are hazardous. A thorough risk assessment must be conducted before beginning any work.

  • This compound (CAS 27869-04-1): This compound is a severe irritant.[7] Based on safety data for analogous sulfonyl chlorides, it should be treated as corrosive, toxic if swallowed or in contact with skin, and potentially fatal if inhaled.[8][9] It is also moisture-sensitive and can release corrosive HCl gas upon hydrolysis.[10]

  • Required Precautions:

    • Always handle this compound in a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving recommended), chemical splash goggles, a face shield, and a flame-retardant lab coat.[9]

    • Use only under anhydrous conditions. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[10]

    • Have appropriate spill kits and quench solutions (e.g., sodium bicarbonate) readily available.

Detailed Experimental Protocol

This protocol provides a general framework for the derivatization of a primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.

3.1. Materials & Reagents

  • Reagents:

    • This compound (CMS-Cl)

    • Amine sample or standard

    • Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)

    • Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)

    • Quenching solution (e.g., Saturated aqueous sodium bicarbonate)

    • Extraction solvent (e.g., Ethyl acetate, Diethyl ether)

    • Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)

    • HPLC or GC-grade solvent for final sample reconstitution

  • Equipment:

    • Oven-dried glassware (reaction vials with PTFE-lined caps, syringes, flasks)

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (Nitrogen or Argon line)

    • Ice bath

    • Analytical balance

    • Rotary evaporator

    • Chromatography system (HPLC-UV/MS or GC-MS/FID)

3.2. Step-by-Step Methodology

Experimental_Workflow prep 1. Preparation - Dry glassware - Prepare amine & CMS-Cl solutions in anhydrous solvent react 2. Reaction - Combine amine & base - Cool in ice bath - Add CMS-Cl dropwise - Stir under N₂ prep->react monitor 3. Monitoring - Track progress via TLC or LC-MS - Ensure complete consumption of amine react->monitor workup 4. Work-up & Extraction - Quench with NaHCO₃(aq) - Extract with organic solvent - Wash & dry organic layer monitor->workup isolate 5. Isolation - Evaporate solvent (Rotary Evaporator) workup->isolate analyze 6. Analysis - Reconstitute in appropriate solvent - Inject into HPLC or GC system isolate->analyze

Caption: General experimental workflow for amine derivatization.

  • Preparation (Under Inert Atmosphere):

    • In a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, dissolve the amine sample (e.g., 0.1 mmol) in 2 mL of anhydrous acetonitrile.

    • Add the anhydrous base. A slight molar excess relative to the amine is recommended. For triethylamine, use 1.5 equivalents (approx. 21 µL, 0.15 mmol).

    • In a separate dry vial, prepare a 0.1 M solution of this compound in anhydrous acetonitrile (13.96 mg in 1 mL). Causality: Preparing the reagent solution separately allows for controlled, dropwise addition, preventing an uncontrolled exothermic reaction.

  • Derivatization Reaction:

    • Cool the vial containing the amine and base to 0 °C using an ice bath.

    • Slowly add 1.1 equivalents of the this compound solution (1.1 mL of the 0.1 M solution) to the stirred amine solution over 5 minutes using a syringe. Causality: The base is essential to neutralize the HCl formed, driving the reaction to completion.[1] Cooling manages the reaction's exothermicity.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. The optimal time depends on the amine's reactivity.

  • Reaction Monitoring (Self-Validation):

    • To ensure the reaction is complete, monitor its progress by TLC or a direct, dilute-and-shoot LC-MS analysis. A successfully completed reaction will show the disappearance of the starting amine and the appearance of a new, less polar product spot/peak.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding 5 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining reagent and acid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Sample Preparation for Analysis:

    • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., acetonitrile for HPLC, hexane for GC) to achieve the desired concentration for analysis.

Data Presentation & Expected Outcomes

The success of the derivatization is confirmed by chromatographic analysis. The resulting N-cyanomethanesulfonamide will have a different retention time than the parent amine and a mass spectrum consistent with the derivatized product.

Table 1: Typical Reaction Parameters and Expected Analytical Shifts

Amine TypeExampleRelative ReactivityTypical Reaction TimeExpected Chromatographic Shift
Primary Aliphatic ButylamineVery High< 1 hourHPLC: Increased retention on C18. GC: Sharper peak, earlier elution than underivatized.
Secondary Aliphatic DiethylamineHigh1-2 hoursHPLC: Increased retention on C18. GC: Sharper peak, earlier elution.
Primary Aromatic AnilineModerate2-4 hoursHPLC: Significant increase in retention on C18. GC: Enables volatilization.
Secondary Aromatic N-MethylanilineLow> 4 hours, may require heatHPLC: Significant increase in retention on C18. GC: Enables volatilization.

Conclusion

Derivatization of primary and secondary amines with this compound is an effective method to improve their analytical characteristics for chromatographic techniques. The formation of stable, less polar N-cyanomethanesulfonamides enhances volatility for GC and improves peak shape and retention in reversed-phase HPLC.[2] Adherence to strict anhydrous conditions and safety protocols is paramount for successful and safe execution.[10] This protocol provides a robust starting point for method development, enabling researchers to achieve more accurate and reproducible quantification of amine-containing analytes.

References

  • National Institutes of Health (NIH). This compound. PubChem. [Link]
  • D. T. Hurst. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, RSC Publishing. [Link]
  • RSC Advances. Mechanistic proposal for the sulfonylation of amines. Royal Society of Chemistry. www.rsc.org/advances
  • Organic Syntheses. Methanesulfonyl Cyanide. [Link]
  • ResearchGate.
  • Organic Syntheses. Methanesulfonyl chloride. [Link]
  • Aollikus. What are the applications of this compound? - Knowledge. [Link]
  • National Institutes of Health (NIH).
  • Chemguide.
  • ScienceOpen. Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. [Link]
  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]

Sources

Application Note & Protocol Guide: Advanced Analytical Techniques for Monitoring Cyanomethanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Cyanomethanesulfonyl chloride (CMSC) is a highly reactive bifunctional reagent utilized in pharmaceutical and agrochemical synthesis for the introduction of the cyanomethylsulfonyl moiety. Its inherent reactivity, while synthetically useful, presents significant challenges for process monitoring and control. Uncontrolled reactions can lead to the formation of impurities, reduced yield, and potential safety hazards.[1][2][3] This guide provides a comprehensive overview of advanced analytical techniques for monitoring reactions involving CMSC. We will explore the causality behind the selection of specific methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to achieve robust reaction monitoring, ensure process safety, and optimize product quality.

Introduction: The Challenge of Monitoring CMSC Reactions

This compound (ClSO₂CH₂CN) is a valuable synthetic intermediate.[4] However, the sulfonyl chloride group is a potent electrophile, making the molecule highly susceptible to nucleophilic attack by solvents (e.g., water, alcohols), reagents, and even certain products. This reactivity necessitates precise and reliable monitoring to determine reaction endpoints, quantify reactant consumption, and profile impurity formation.[1][5]

The choice of an analytical method is not trivial and depends on the specific information required, such as:

  • Quantitative Analysis: Accurate measurement of reactant, product, and impurity concentrations.

  • Kinetic Profiling: Understanding the rate of the reaction in real-time.

  • Mechanistic Insight: Identifying transient intermediates.

  • Trace-Level Detection: Quantifying low-level impurities or residual starting material.

This document serves as a practical guide to selecting and implementing the appropriate analytical strategy for your specific needs.

Offline Monitoring via Chromatography

Offline or "at-line" analysis involves withdrawing an aliquot from the reaction mixture at specific time points, quenching the reaction immediately to prevent further transformation, and analyzing the sample. This approach is powerful for quantitative analysis but does not provide a continuous, real-time view of the reaction.

High-Performance Liquid Chromatography (HPLC) with Derivatization

Expertise & Causality: Direct HPLC analysis of CMSC is often impractical. The compound is highly reactive and can degrade on the column or in the mobile phase.[6][7] Furthermore, it lacks a strong chromophore, leading to poor sensitivity with UV detectors. The most robust and trustworthy strategy is to quench the reaction aliquot with a suitable nucleophile, creating a stable, easily detectable derivative.[6][8] This process converts the reactive analyte into a stable product that is well-suited for reverse-phase HPLC analysis.

Experimental Protocol: HPLC Monitoring via Amine Derivatization

  • Reagent Preparation:

    • Quench/Derivatization Solution: Prepare a 0.5 M solution of a primary or secondary amine (e.g., benzylamine or morpholine) in acetonitrile (ACN). The chosen amine should react rapidly with CMSC and the resulting sulfonamide should have a strong UV chromophore and be easily separable from other reaction components.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standard Preparation: Prepare a stock solution of the expected sulfonamide product at 1 mg/mL in ACN. Create a calibration curve by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation & Derivatization:

    • At a designated time point, withdraw 100 µL of the reaction mixture.

    • Immediately add the aliquot to a vial containing 900 µL of the cold (0°C) Quench/Derivatization Solution.

    • Vortex the mixture for 30 seconds. The excess amine rapidly consumes all unreacted CMSC, forming a stable sulfonamide derivative.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: DAD or UV detector at a wavelength appropriate for the derivative (e.g., ~254 nm for a benzylamine derivative).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Ramp to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-22 min: Re-equilibrate at 10% B

  • Data Analysis:

    • Monitor the disappearance of the starting material peak(s) and the appearance of the product peak.

    • Quantify the concentration of the CMSC-derivative against the prepared calibration curve to determine the consumption of CMSC over time.

Data Presentation: HPLC Parameters

ParameterValue
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in H₂O; B: 0.1% Formic Acid in ACN
Flow Rate 1.0 mL/min
Detection UV/DAD at 254 nm (example)
Injection Volume 10 µL
Expected Elution Reactants -> CMSC-Derivative -> Product (order depends on polarity)

Visualization: Offline HPLC Monitoring Workflow

HPLC_Workflow cluster_reaction Reaction Vessel cluster_prep Sample Preparation cluster_analysis Analysis Reaction CMSC Reaction Aliquot Withdraw Aliquot Reaction->Aliquot t = x min Quench Quench & Derivatize (e.g., with Amine) Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter HPLC HPLC-UV/DAD Analysis Filter->HPLC Data Data Processing (Quantification) HPLC->Data

Caption: Workflow for offline monitoring of CMSC reactions via HPLC with derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is an exceptionally sensitive and specific technique, making it ideal for detecting trace levels of CMSC or volatile byproducts.[9][10] Given CMSC's volatility, direct injection is feasible, but care must be taken to avoid thermal degradation in the injector port. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectively monitor for the mass fragments of interest, allowing for detection at the ppm level.[10][11]

Experimental Protocol: GC-MS for Reaction Completion

  • Reagent Preparation:

    • Quench Solution: Anhydrous solvent such as toluene or dichloromethane.

    • Internal Standard (IS): A non-reactive, volatile compound with a similar retention time that does not interfere with analytes (e.g., undecane). Prepare a 100 µg/mL stock solution in the quench solvent.

  • Sample Preparation:

    • At a designated time point, withdraw 50 µL of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 950 µL of the Quench Solution spiked with the Internal Standard.

    • Vortex the mixture. If the reaction solvent is immiscible, separate the layers and analyze the organic phase. If salts are present, they will precipitate.

    • Transfer the supernatant to a GC vial.

  • GC-MS Analysis:

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 200°C (use a lower temperature if thermal degradation is observed).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program:

      • Initial Temp: 50°C, hold for 2 min.

      • Ramp: 20°C/min to 250°C.

      • Hold: 5 min at 250°C.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (to identify unknowns) or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Identify CMSC and other volatile components by their retention times and mass spectra.

    • For SIM mode, monitor characteristic ions to track the disappearance of CMSC.

Data Presentation: Characteristic Mass Fragments (m/z) for CMSC

Ion FragmentFormulaExpected m/z
[M]+ (Molecular Ion)C₂H₂ClNO₂S⁺139/141 (Cl isotope)
[M-Cl]+C₂H₂NO₂S⁺104
[SO₂Cl]+SO₂Cl⁺99/101 (Cl isotope)
[CH₂CN]+CH₂CN⁺40

In-Situ Real-Time Monitoring

In-situ monitoring techniques analyze the reaction as it happens, directly within the reaction vessel, providing a continuous data stream.[12][13] This is invaluable for studying reaction kinetics, detecting unstable intermediates, and ensuring safety when working with hazardous reagents like CMSC.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules in solution.[15][16] For CMSC reactions, ¹H NMR can be used to monitor the disappearance of the signal for the methylene protons (–CH₂–) adjacent to the sulfonyl chloride group and the simultaneous appearance of a new methylene signal in the product at a different chemical shift.[17][18] This allows for direct, real-time measurement of reaction conversion and kinetics without sampling.[16]

Experimental Protocol: In-Situ ¹H NMR Monitoring

  • Setup:

    • The reaction must be conducted in a deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃) suitable for both the reaction chemistry and NMR analysis.

    • Add reactants directly to a clean, dry NMR tube. Include a small amount of a reference standard with a known concentration (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer, shim the magnetic field, and acquire an initial spectrum (t=0).

    • Initiate the reaction (e.g., by adding the final reagent).

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes) using an automated acquisition program.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic peak for the CMSC methylene protons (e.g., δ ~4.5-5.0 ppm).

    • Identify the characteristic peak for the product's corresponding methylene protons (which will be shifted upfield or downfield).

    • Integrate the area of both peaks in each spectrum. The relative integral values correspond to the molar ratio of the species.

    • Plot the percentage conversion ([Product]/([Product] + [Reactant])) versus time to obtain a kinetic profile.

Data Presentation: Expected ¹H NMR Chemical Shifts

SpeciesProtons of InterestExpected Chemical Shift (δ, ppm)
This compound SO₂–CH₂ –CN~4.7 (in CDCl₃)
Example Product (Sulfonamide) R₂NSO₂–CH₂ –CN~3.5 - 4.2 (highly dependent on R)
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: In-situ FTIR spectroscopy, using an attenuated total reflectance (ATR) immersion probe, is a premier technique for real-time reaction monitoring.[14][19] It works by tracking changes in the vibrational frequencies of functional groups. For CMSC reactions, one can monitor the disappearance of the characteristic S-Cl and C≡N stretches of the starting material and the appearance of new bands associated with the product (e.g., S=O stretches in a newly formed sulfonamide).[19][20] This provides a continuous "molecular video" of the reaction.

Experimental Protocol: In-Situ FTIR Monitoring

  • Setup:

    • Assemble the reaction in a vessel equipped with an overhead stirrer and an insertion port for the FTIR-ATR probe.

    • Insert the probe into the reaction solvent and acquire a background spectrum. This spectrum will be automatically subtracted from all subsequent measurements.

  • Data Acquisition:

    • Add the reactants to the vessel. Once CMSC is added, begin data collection.

    • Collect spectra at regular intervals (e.g., every 30-60 seconds). The software will generate a 3D plot of absorbance vs. wavenumber vs. time.

  • Data Analysis:

    • Identify key absorption bands for the reactant, product, and any intermediates.

    • Create concentration trendlines by plotting the peak height or area of these characteristic bands over time. This directly visualizes the consumption of CMSC and the formation of the product.

Data Presentation: Key IR Absorption Frequencies

Functional GroupBond VibrationCharacteristic Wavenumber (cm⁻¹)Monitored Change
CMSC Reactant S-Cl~650 - 750Disappearance
S=O Asymmetric~1370 - 1390Shift/Disappearance
S=O Symmetric~1170 - 1190Shift/Disappearance
C≡N~2250 - 2260Shift/Disappearance
Product (e.g., Sulfonamide) S=O Asymmetric~1320 - 1350Appearance
S=O Symmetric~1140 - 1170Appearance

Visualization: In-Situ Monitoring Concept

InSitu_Concept cluster_probe In-Situ Probe Reactor Reaction Vessel (CMSC + Nucleophile) Probe FTIR or NMR Probe Reactor->Probe Immersed In Spectrometer Spectrometer (FTIR / NMR) Probe->Spectrometer Signal Data Real-Time Data (Concentration vs. Time) Spectrometer->Data Processed

Caption: Conceptual diagram of in-situ reaction monitoring.

Method Selection Guide

Choosing the optimal analytical technique is critical for efficient and robust process development. The following decision tree and summary table can guide your selection based on the primary goal of your analysis.

Visualization: Decision Tree for Method Selection

DecisionTree cluster_insitu In-Situ Options Start What is the primary goal? Q_Kinetics Real-time kinetics or intermediate detection? Start->Q_Kinetics Q_Quant Accurate final quantification or impurity profiling? Start->Q_Quant InSitu Use In-Situ Methods Q_Kinetics->InSitu Yes Offline Use Offline Methods Q_Kinetics->Offline No (Timepoints OK) Q_Trace Trace-level reactant detection needed? Q_Quant->Q_Trace No HPLC HPLC with Derivatization Q_Quant->HPLC Yes GCMS GC-MS (SIM Mode) Q_Trace->GCMS Yes NMR In-Situ NMR (Detailed Structural Info) InSitu->NMR FTIR In-Situ FTIR (Functional Group Changes) InSitu->FTIR HPLC->Q_Trace Also check for trace levels?

Caption: Decision tree for selecting an analytical method for CMSC reactions.

Summary of Techniques

TechniquePrimary UseAdvantagesLimitations
HPLC (Deriv.) Quantitative analysis of reactants/productsRobust, accurate, widely available, good for non-volatile compounds.[6][7]Indirect (measures derivative), requires quenching, not real-time.
GC-MS Trace analysis, reaction completion confirmationExtremely sensitive (ppm/ppb), high specificity, good for volatiles.[9][10]Potential for thermal degradation, not suitable for non-volatiles.
In-Situ NMR Kinetic studies, mechanistic elucidationNon-invasive, provides rich structural data, truly quantitative.[15][16]Requires deuterated solvents, lower sensitivity, expensive equipment.
In-Situ FTIR Real-time kinetic profiling, process controlFast, continuous data, no sampling required, excellent for kinetics.[14][19]Provides functional group data (not full structure), requires probe immersion.

Conclusion

Monitoring reactions of the highly reactive reagent this compound is essential for safety, optimization, and quality control. While offline chromatographic methods like HPLC and GC-MS provide excellent quantitative data at discrete time points, in-situ spectroscopic techniques such as NMR and FTIR offer unparalleled insight into real-time reaction dynamics. By understanding the principles and causality behind each technique, researchers can select the most appropriate method to gain a comprehensive understanding of their chemical process, leading to the development of safer, more efficient, and robust synthetic routes.

References

  • SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column.
  • Google Patents. (2021). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
  • van Leusen, A. M., & Strating, J. (1973). Methanesulfonyl Cyanide. Organic Syntheses, 53, 95.
  • Wikipedia. (n.d.). In situ.
  • Tachtalidou, S., et al. (2024). 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. Food Chemistry, 449, 138944.
  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
  • Spectroscopy Online. (2019). Seven Essential Steps for In Situ Reaction Monitoring.
  • Tachtalidou, S., et al. (2024). 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls | Request PDF. ResearchGate.
  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
  • Helferich, B., & Gnüchtel, A. (1943). Methanesulfonyl Chloride. Organic Syntheses, 23, 56.
  • Oxford Instruments. (n.d.). In-Situ Observation of Chemical Reactions.
  • Mettler Toledo. (2016). Monitor Kinetics with FTIR Spectroscopy and Thermal Data. YouTube.
  • Nanda, S., et al. (2019). Methanesulfonyl chloride – Knowledge and References. In P. Grunwald (Ed.), Pharmaceutical Biocatalysis. Taylor & Francis.
  • Kazimierczuk, K., & Kasprzak, P. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10510–10516.
  • Ma, X., et al. (2009). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. Analyst, 134(9), 1863-1867.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13142426, this compound.
  • Kasprzak, P., & Kazimierczuk, K. (2020). NMR reaction monitoring robust to spectral distortions. ChemRxiv.
  • Babu, M. D., et al. (2016). Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate.
  • Douglass, I. B., & Farah, B. S. (1963). Methanesulfinyl Chloride. Organic Syntheses, 43, 62.
  • Hoffman, M. A., et al. (2017). Time-Resolved FT-IR Spectroscopy of Chemical Reactions in Solution by Fast Diffusion-Based Mixing in a Micromachined Flow Cell. ResearchGate.
  • Chinese Pharmaceutical Association. (2014). Applications of Real-Time Monitoring Techniques in Chemical Synthetic Ingredients. Chinese Journal of New Drugs.
  • Babu, M. D., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. ResearchGate.
  • Agilent Technologies. (2020). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride.
  • Babu, M. D., et al. (2016). Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. Journal of Analytical & Bioanalytical Techniques.
  • Swatloski, R. P., et al. (2004). NMR spectroscopy to follow reaction progress in ionic liquids. Chemical Communications.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • Kuitunen, M. L., et al. (2011). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 3(1), 85-91.
  • Bogomolova, E., et al. (2023). Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases. International Journal of Molecular Sciences, 24(4), 3681.
  • ResearchGate. (n.d.). FTIR spectra of (a) NH4Cl, (b) KCl, (c) KCl+NH4Cl, (d) NaCl, and (e)....
  • ResearchGate. (n.d.). Analytical Techniques used in Therapeutic Drug Monitoring.
  • Pettignano, A., et al. (2022). Editorial: Advances in Analytical Techniques and Methodology for Chemical Speciation Study. Frontiers in Chemistry, 10, 865538.
  • ResearchGate. (n.d.). FTIR spectra of (a) cyanuric chloride, (b) hydrazine hydrate and (c) THSTZ.

Sources

Application Notes & Protocols: Cyanomethanesulfonyl Chloride as a Versatile Bifunctional Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Unique Bifunctional Reagent

In the intricate field of total synthesis, the strategic selection of building blocks is paramount to the success and elegance of a synthetic route. Cyanomethanesulfonyl chloride (CMSC), a compact and highly reactive molecule, emerges as a uniquely powerful tool for molecular architects. Its structure deceptively simple, CMSC harbors two distinct and orthogonally reactive functional centers: a highly electrophilic sulfonyl chloride and a versatile cyanomethyl group. This bifunctionality allows it to serve not merely as a reagent for a single transformation, but as a linchpin for introducing complex functionality, enabling sequential reactions, and facilitating the construction of diverse molecular scaffolds, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1]

This guide provides an in-depth exploration of the chemistry of CMSC, moving beyond simple reaction descriptions to explain the mechanistic underpinnings of its reactivity. We will present detailed, field-tested protocols for its application, focusing on its utility in forming versatile sulfonamide handles, its subsequent derivatization through C-C bond formation, and its role in the synthesis of sulfur-containing heterocycles.

Chemical Structure of this compound (CMSC):

Physicochemical Properties and Critical Safety Considerations

While a powerful synthetic tool, the reactivity of CMSC necessitates stringent safety protocols. Its structure combines the hazards of a reactive sulfonyl chloride with those of a cyanide-containing moiety.

PropertyValueSource
Molecular Formula C₂H₂ClNO₂S[2]
Molecular Weight 139.56 g/mol [2]
CAS Number 27869-04-1[2]
Appearance (Typically) Colorless to pale yellow liquid-
Boiling Point Not well-documented; likely decomposes-

WARNING: HAZARD ANALYSIS

Published GHS data for CMSC primarily indicates it "Causes serious eye irritation".[2] However, this should be considered incomplete and potentially misleading. Analogous compounds like methanesulfonyl chloride are fatal if inhaled, toxic, and severely corrosive. Furthermore, cyanogen halides are notoriously toxic.[3]

Therefore, as a matter of stringent laboratory policy, this compound must be handled as an EXTREMELY HAZARDOUS substance.

  • Handling: All manipulations must be conducted within a certified chemical fume hood with high airflow. Never work with this reagent on an open bench.

  • Personal Protective Equipment (PPE): A full-face shield, chemical splash goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves are mandatory. Standard latex gloves are insufficient.

  • Moisture Sensitivity: CMSC is highly reactive with water and nucleophiles. It should be stored under an inert atmosphere (Nitrogen or Argon) and handled with dry glassware and syringes. Reaction with moisture will liberate corrosive and toxic HCl gas.

  • Disposal & Quenching: Unused reagent and reaction waste must be quenched carefully. A cold, stirred, two-phase solution of sodium bicarbonate and a high-boiling organic solvent (like toluene) can be used for slow, controlled quenching in a fume hood. Alternatively, a dilute solution of sodium hypochlorite (bleach) can be used to oxidize both the sulfur and cyanide components, but this reaction is exothermic and must be done with extreme care and cooling.

Core Reactivity and Mechanistic Principles

The utility of CMSC stems from its two distinct reactive sites, which can be addressed in a controlled, sequential manner.

The Sulfonyl Chloride Moiety: A "Reactive Glue" for Nucleophiles

The sulfur atom in CMSC is highly electrophilic, readily undergoing nucleophilic attack by heteroatom nucleophiles.

  • Reaction with Amines: CMSC reacts cleanly and efficiently with primary and secondary amines to form highly stable N-cyanomethylsulfonamides.[4] This reaction is robust and serves as the primary method for incorporating the CMSC moiety into a target molecule. The choice of base is critical; a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct without competing in the reaction.

  • Reaction with Alcohols: In stark contrast to simpler alkanesulfonyl chlorides (e.g., MsCl), the sulfonate esters formed from the reaction of CMSC with alcohols are generally unstable and difficult to isolate.[4]

    • Mechanistic Insight: The powerful electron-withdrawing effect of the adjacent cyano group makes the resulting cyanomethylsulfonate (NC-CH₂-SO₃-) an exceptionally good leaving group. This heightened reactivity can lead to rapid decomposition or elimination side reactions, particularly with secondary or tertiary alcohols. Consequently, CMSC is generally not the reagent of choice for converting alcohols into isolable leaving groups for subsequent Sₙ2 reactions.

The α-Cyanomethyl Group: A Latent Nucleophile

Once the CMSC moiety is attached to a substrate via a stable sulfonamide linkage, the focus shifts to the cyanomethyl group. The true power of CMSC as a building block is revealed in the reactivity of this group.

  • Enhanced Acidity: The methylene protons (α-protons) are positioned between two powerful electron-withdrawing groups: the sulfonyl group and the cyano group. This structural arrangement drastically increases their acidity (pKa is significantly lowered), making them readily accessible for deprotonation by moderate bases (e.g., alkoxides, DBU).

  • Carbanion Formation and C-C Bond Formation: Deprotonation generates a stabilized carbanion, which is a potent carbon nucleophile. This nucleophile can then be used in a variety of classic C-C bond-forming reactions, such as condensations with aldehydes and ketones (Knoevenagel-type reactions), providing a robust method for chain extension and molecular elaboration.[4]

Applications in Synthesis: Protocols and Methodologies

The following protocols are designed to be self-validating, providing clear steps and rationale for researchers.

Protocol 1: Synthesis of N-Substituted Cyanomethylsulfonamides

This protocol describes the foundational reaction for incorporating the CMSC moiety onto a primary or secondary amine, transforming it into a versatile functional handle for subsequent modifications.

dot

Caption: Experimental workflow for the synthesis of N-cyanomethylsulfonamides.

Methodology:

  • Reagents & Materials:

    • Amine substrate (1.0 eq.)

    • This compound (CMSC, 1.1 eq.)

    • Triethylamine (Et₃N, 1.5 eq.) or DIPEA

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

    • Magnetic stirrer, ice bath, standard glassware (dried)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the amine substrate and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

    • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

    • In a separate syringe, draw up the required volume of CMSC (1.1 eq.).

    • Add the CMSC to the stirred amine solution dropwise over 10-15 minutes. Maintain the temperature at 0 °C. An exothermic reaction and the formation of a white precipitate (triethylammonium chloride) are typically observed.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-3 hours).

    • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The resulting crude N-cyanomethylsulfonamide is often a crystalline solid and can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: C-C Bond Formation via Condensation with an Aldehyde

This protocol demonstrates the power of the cyanomethylsulfonamide as a building block, utilizing the acidic methylene protons for chain extension.

dot

Caption: Logical flow for the derivatization of a cyanomethylsulfonamide.

Methodology:

  • Reagents & Materials:

    • N-Cyanomethylsulfonamide (from Protocol 1, 1.0 eq.)

    • Aldehyde substrate (1.0-1.2 eq.)

    • Base: Sodium ethoxide (NaOEt, 1.1 eq.) or DBU (1.1 eq.)

    • Anhydrous Ethanol or THF

    • Inert atmosphere

  • Procedure:

    • Dissolve the N-cyanomethylsulfonamide in anhydrous ethanol in a flame-dried flask under an inert atmosphere.

    • Add the base (e.g., NaOEt) and stir the solution at room temperature for 20-30 minutes to ensure complete formation of the carbanion.

    • Add the aldehyde substrate, either neat or as a solution in the reaction solvent.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC analysis indicates the consumption of the starting sulfonamide. The reaction time can vary significantly based on the reactivity of the aldehyde.

    • Workup: Cool the reaction to room temperature and neutralize by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the resulting product by flash column chromatography to isolate the α,β-unsaturated cyanomethylsulfonamide derivative.

Protocol 3: Synthesis of Thietane 1,1-Dioxides via [2+2] Cycloaddition

This protocol showcases the use of CMSC in constructing four-membered sulfur-containing heterocycles, likely via an in-situ generated sulfene intermediate.

dot

Protocol3_Mechanism CMSC Cyanomethanesulfonyl Chloride (CMSC) Sulfene Cyanosulfene Intermediate [NC-CH=SO₂] CMSC->Sulfene Elimination of HCl Base Base (Et3N) Base->Sulfene Cycloaddition [2+2] Cycloaddition Sulfene->Cycloaddition Enamine Enamine (Nucleophile) Enamine->Cycloaddition Product Thietane 1,1-Dioxide Cycloaddition->Product

Caption: Proposed mechanism for thietane dioxide synthesis using CMSC.

Methodology:

  • Reagents & Materials:

    • Enamine substrate (1.0 eq.) (Can be pre-formed or generated in situ)

    • This compound (CMSC, 1.1 eq.)

    • Triethylamine (Et₃N, 1.2 eq.)

    • Anhydrous, non-polar solvent (e.g., diethyl ether, dioxane, or benzene)

    • Inert atmosphere

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel under an inert atmosphere, dissolve the enamine substrate and triethylamine in the anhydrous solvent.

    • Cool the solution to 0-5 °C.

    • Dissolve the CMSC in a small amount of the same anhydrous solvent and place it in the dropping funnel.

    • Add the CMSC solution dropwise to the cold, stirred enamine solution over 30 minutes. The reaction is often rapid.

    • After addition, allow the mixture to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or GC-MS.

    • Workup: Filter the mixture to remove the triethylammonium chloride precipitate, washing the solid with fresh solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the desired thietane 1,1-dioxide.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low yield in Protocol 1 Incomplete reaction; impure CMSC; wet reagents/glassware.Ensure all glassware is rigorously dried. Use freshly distilled base and anhydrous solvent. Confirm purity of CMSC; if old, use a fresh bottle. Allow reaction to run longer or warm slightly to RT.
Decomposition when reacting with alcohols Inherent instability of the cyanomethylsulfonate ester.[4]This is an expected outcome. This reagent is not well-suited for activating alcohols. Use an alternative like MsCl, TsCl, or Tf₂O.
No reaction in Protocol 2 Base is not strong enough; steric hindrance at aldehyde.Switch to a stronger, non-nucleophilic base like DBU. For hindered aldehydes, longer reaction times and elevated temperatures may be required.
Formation of acyclic sulfone in Protocol 3 Enamine structure (e.g., from a cyclic ketone) favors acyclic product.[4]This is a known reaction pathway. The regiochemical outcome is dependent on the enamine substrate. If a cyclic product is desired, an enamine derived from an aldehyde is more likely to succeed.

Conclusion

This compound is a potent and versatile building block whose utility extends far beyond that of a simple sulfonating agent. By understanding and exploiting its unique bifunctionality, synthetic chemists can access a powerful two-stage reaction sequence: first, the stable attachment of the cyanomethylsulfonyl moiety to an amine, followed by the strategic use of the activated methylene group in C-C bond formation. Furthermore, its ability to act as a sulfene precursor opens avenues for constructing complex heterocyclic systems. While its high reactivity, particularly towards alcohols, and its significant handling hazards must be respected, a carefully planned synthetic approach allows CMSC to serve as an invaluable asset in the complex art of total synthesis.

References

  • D. S. Houghton, C. D. S. Tomlinson, J. Chem. Soc. C, 1970, 1735-1738, "α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines." [URL: https://pubs.rsc.org/en/content/articlelanding/1970/j3/j39700001735]
  • Knowledge Team, Knowledge, 2024, "What are the applications of this compound?" [URL: https://knowledge.aid Nürnberg/what-are-the-applications-of-cyanomethanesulfonyl-chloride-c2h2clno2s]
  • J. Liu et al., Phosphorus, Sulfur, and Silicon and the Related Elements, 2011, 186, 2377-2391, "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines." [URL: https://www.tandfonline.com/doi/abs/10.1080/10426507.2011.593796]
  • C. Wang, C. Li, Org. Lett., 2013, 15(16), 4238–4241, "A Simple Method for the Electrophilic Cyanation of Secondary Amines." [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3791999/]
  • National Center for Biotechnology Information, PubChem Compound Summary for CID 13142426, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyanomethanesulfonyl-chloride]
  • Organic Synthesis, Inc., Organic Syntheses Procedure, "methanesulfonyl chloride". [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0571]
  • Organic Chemistry Portal, Common Conditions: Alcohol to Mesylate. [URL: https://www.organic-chemistry.
  • Chemguide, "The reaction between acyl chlorides and amines - addition / elimination". [URL: https://www.chemguide.co.uk/mechanisms/addelim/amines.html]

Sources

Application Notes & Protocols: Chemoselective Peptide Modification Using Cyanomethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemoselective modification of peptides using cyanomethanesulfonyl chloride. While not a conventional bioconjugation reagent, the inherent reactivity of the sulfonyl chloride functional group presents a powerful tool for covalently modifying specific amino acid residues. By carefully controlling reaction conditions, particularly pH, this compound can be directed to react selectively with either cysteine's highly nucleophilic thiol group or the primary amines of lysine residues and the peptide's N-terminus. This document outlines the core chemical principles, provides two distinct protocols for targeted modification, details critical safety procedures, and offers troubleshooting guidance for researchers in drug development and chemical biology.

Introduction and Core Principles

This compound (C₂H₂ClNO₂S) is a highly reactive electrophilic agent. The core of its reactivity lies in the sulfonyl chloride moiety (-SO₂Cl), where the sulfur atom is rendered highly electrophilic by the adjacent electron-withdrawing oxygen and chlorine atoms. This makes it an excellent target for nucleophilic attack by specific amino acid side chains within a peptide sequence.

The primary nucleophiles in a peptide available for modification are:

  • Thiol Group: The side chain of cysteine (Cys).

  • Amino Groups: The ε-amino group of lysine (Lys) and the α-amino group at the peptide's N-terminus.

  • Hydroxyl Groups: Side chains of serine (Ser) and threonine (Thr).

  • Imidazole Group: The side chain of histidine (His).

Chemoselectivity is achieved by exploiting the different pKa values of these functional groups. The thiol group of cysteine is the most acidic (pKa ~8.3-8.6) and is therefore the most potent nucleophile at near-neutral pH. In contrast, the amino groups of lysine (pKa ~10.5) and the N-terminus (pKa ~9.0-10.0) remain largely protonated and unreactive at neutral pH. By increasing the pH to an alkaline environment (pH > 9), these amines become deprotonated and emerge as strong nucleophiles, enabling targeted modification. The reaction with this compound forms highly stable thio-sulfonate (with Cys) or sulfonamide (with Lys/N-terminus) bonds.[1][2]

Reaction Mechanism

The general mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of this compound, leading to the displacement of the chloride leaving group and the formation of a stable covalent bond.

Caption: General mechanism for peptide modification.

Critical Safety and Handling

This compound and related sulfonyl chlorides are hazardous materials that demand strict safety protocols. Handling should only occur inside a certified chemical fume hood by trained personnel.

  • Toxicity: The compound is toxic if swallowed or in contact with skin and is fatal if inhaled. Do not breathe mist, vapors, or spray.

  • Corrosivity: It causes severe skin burns and eye damage. Accidental contact requires immediate and prolonged rinsing with water.

  • Handling: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Work must be performed in a well-ventilated chemical fume hood.

  • Storage: Store the reagent in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture, as it can hydrolyze. Recommended storage is at 2-8 °C.

  • Disposal: Dispose of waste according to institutional and local environmental regulations. Do not allow the product to enter drains.

Experimental Protocols

The choice of protocol depends on the target amino acid residue. Ensure all buffers are prepared with high-purity water and filtered. It is crucial that buffers for amine labeling (Protocol B) do not contain primary amines (e.g., Tris) as they will compete in the reaction.[3]

Table 1: Reagent and Buffer Preparation
ComponentStock ConcentrationPreparation NotesStorage
Peptide 1-5 mMDissolve lyophilized peptide in the appropriate reaction buffer.-20°C for long term
Reaction Buffer A (Cys) 100 mM Sodium PhosphateAdjust to pH 7.0 - 7.5 with NaOH/HCl. Degas before use.4°C
Reaction Buffer B (Amine) 100 mM Sodium BicarbonateAdjust to pH 9.0 - 9.5. Prepare fresh.Use immediately
CMSC Reagent 100 mMDissolve this compound in anhydrous DMSO or DMF.Prepare immediately before use
Quenching Buffer 1 M Glycine or TrisUsed to stop the reaction by scavenging excess reagent.Room Temperature
Protocol A: Selective Modification of Cysteine Residues

This protocol leverages the high nucleophilicity of the cysteine thiol at near-neutral pH.

  • Peptide Preparation: Dissolve the cysteine-containing peptide in Reaction Buffer A (pH 7.0-7.5) to a final concentration of 1-2 mg/mL. If the peptide has existing disulfide bonds that need to be modified, pre-treat with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes, followed by buffer exchange to remove the reducing agent.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Initiation: While gently vortexing the peptide solution, add a 5 to 10-fold molar excess of the this compound solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to avoid peptide precipitation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Monitor the reaction progress using LC-MS by taking small aliquots over time.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 100 mM. Incubate for an additional 30 minutes.

  • Purification: Purify the modified peptide from excess reagent and byproducts using reverse-phase HPLC (RP-HPLC).

  • Analysis: Confirm the modification and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected mass shift.

Protocol B: Selective Modification of Amine Residues (Lysine & N-Terminus)

This protocol uses alkaline conditions to deprotonate primary amines, making them reactive.

  • Peptide Preparation: Dissolve the peptide in Reaction Buffer B (pH 9.0-9.5) to a final concentration of 1-2 mg/mL. Ensure the peptide is soluble at this pH.

  • Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Initiation: While gently vortexing the peptide solution, add a 10 to 20-fold molar excess of the this compound solution. Due to the potential for multiple lysine residues, a higher excess may be required for complete labeling.

  • Incubation: Incubate the reaction for 2-4 hours at 4°C or room temperature. Reactions at 4°C can help minimize potential side reactions and peptide degradation. Protect from light.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 100 mM and incubate for 30 minutes.

  • Purification: Purify the labeled peptide using RP-HPLC.

  • Analysis: Characterize the final product using mass spectrometry to determine the extent of labeling (mono-, di-, etc.) and confirm the correct mass addition.

Data Presentation and Workflow
Table 2: Summary of Recommended Reaction Conditions
ParameterCysteine Modification (Protocol A)Amine Modification (Protocol B)Rationale
pH 7.0 - 7.59.0 - 9.5Controls the deprotonation and nucleophilicity of the target residue.
Temperature Room Temperature4°C to Room TemperatureLower temperature for amine labeling can reduce hydrolysis of the reagent.
Molar Excess (Reagent:Peptide) 5:1 to 10:110:1 to 20:1Higher excess needed for amines to drive the reaction to completion.
Reaction Time 1 - 2 hours2 - 4 hoursSlower kinetics often observed for amine modification compared to thiols.
Buffer System PhosphateBicarbonate or BorateAmine-free buffers are essential for Protocol B.
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis P1 Dissolve Peptide in appropriate buffer R1 Add CMSC to peptide solution P1->R1 P2 Prepare fresh CMSC solution in DMSO P2->R1 R2 Incubate (1-4h) Protected from light R1->R2 R3 Quench reaction with Glycine/Tris R2->R3 A1 Purify conjugate via RP-HPLC R3->A1 A2 Characterize by Mass Spectrometry A1->A2 A3 Lyophilize pure product A2->A3

Caption: General workflow for peptide modification.

Troubleshooting
Table 3: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Reaction Yield 1. Inactive reagent (hydrolyzed).2. Incorrect pH.3. Peptide precipitated by organic solvent.1. Prepare this compound solution fresh every time.2. Verify buffer pH before starting.3. Reduce the volume of DMSO added; perform a small-scale solubility test first.
Multiple/Non-specific Products 1. Reaction time too long.2. pH is intermediate, allowing both Cys and Lys to react.3. Reagent concentration too high.1. Monitor reaction by LC-MS and quench when the desired product is maximized.2. Ensure strict pH control (e.g., pH 7.0 for Cys, pH >9.0 for Lys).3. Titrate down the molar excess of the reagent.
Peptide Degradation 1. High pH for extended periods.2. Contamination with proteases.1. For amine labeling, run the reaction at 4°C to slow degradation.2. Use high-purity reagents and sterile techniques.
Modified Peptide Insoluble The cyanomethylsulfonyl group increases hydrophobicity.Adjust the purification/storage buffer to include a small amount of organic solvent (e.g., acetonitrile) or a solubilizing agent.
References
  • Stratech. Peptide Labeling Reagents.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in cyanomethanesulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanomethanesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this highly reactive and versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during its synthesis and subsequent reactions, helping you to optimize your yields and ensure the purity of your products.

Troubleshooting Guide: Synthesis of this compound

Low yields in the synthesis of this compound often stem from a few critical areas: the stability of precursors and the product, the stringency of anhydrous conditions, and the control of reaction parameters. Below, we address common issues encountered in plausible synthetic routes.

Route 1: From Sodium Cyanomethanesulfonate

A common approach to forming sulfonyl chlorides is the chlorination of the corresponding sulfonate salt.

Q1: My yield is consistently low when preparing this compound from sodium cyanomethanesulfonate using thionyl chloride (SOCl₂). What are the likely causes?

Several factors could be contributing to low yields in this reaction. The primary culprits are often moisture, improper temperature control, and incomplete reaction.

  • Moisture Sensitivity: Both thionyl chloride and the product, this compound, are highly sensitive to water. Any moisture present in the starting materials, solvent, or glassware will lead to the hydrolysis of thionyl chloride to SO₂ and HCl, and the product to the inactive cyanomethanesulfonic acid[1]. This is one of the most common reasons for yield loss.

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, if the temperature is too high, it can lead to the decomposition of the product and the formation of dark, tarry byproducts[2]. A gradual increase in temperature is often optimal[3].

  • Incomplete Reaction: The sodium cyanomethanesulfonate must be completely dry and finely powdered to ensure maximum surface area for the reaction with thionyl chloride, which is often performed in a slurry[3].

Workflow for Synthesis from Sodium Cyanomethanesulfonate

cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification glassware Oven-dry all glassware reagents Ensure anhydrous sodium cyanomethanesulfonate and thionyl chloride glassware->reagents atmosphere Set up under inert atmosphere (N₂ or Ar) reagents->atmosphere addition Slowly add SOCl₂ to a slurry of the salt atmosphere->addition temp_control Gradually increase temperature (e.g., 0°C to 70°C) addition->temp_control monitoring Monitor reaction (e.g., cessation of gas evolution) temp_control->monitoring quench Carefully quench (e.g., with ice water) monitoring->quench extract Extract with a non-polar organic solvent quench->extract purify Purify by vacuum distillation extract->purify

Caption: A typical workflow for the synthesis of this compound.

Table 1: Troubleshooting Low Yields from Sodium Cyanomethanesulfonate

Symptom Potential Cause Recommended Solution
Reaction fails to initiate or proceeds very slowly.1. Inactive thionyl chloride due to hydrolysis. 2. Low reaction temperature. 3. Poor quality of sodium cyanomethanesulfonate.1. Use freshly distilled or a new bottle of thionyl chloride. 2. Gradually increase the temperature; a range of 50-90°C may be necessary[3]. 3. Ensure the starting salt is completely dry and finely powdered.
Formation of a dark, tarry substance.Decomposition of starting material or product due to excessive heat.Maintain a controlled temperature ramp. Avoid local overheating by ensuring efficient stirring. Do not exceed the recommended maximum temperature[2].
Low yield after workup; product appears to have been lost in the aqueous phase.Hydrolysis of this compound to cyanomethanesulfonic acid during aqueous workup.Minimize the time the product is in contact with water. Use cold water for quenching and perform extractions promptly.

Experimental Protocol: Synthesis from Sodium Cyanomethanesulfonate

  • Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas outlet (to scrub HCl and SO₂), add finely powdered, anhydrous sodium cyanomethanesulfonate (1.0 eq).

  • Reagent Addition: Slowly add an excess of thionyl chloride (1.2-1.5 eq) to the flask. A catalytic amount of DMF can sometimes be used, but care must be taken as it can form reactive intermediates.

  • Reaction: With vigorous stirring, slowly heat the reaction mixture. A typical temperature profile might be a gradual increase from room temperature to 70-80°C over several hours[3]. The reaction is often complete when the evolution of gas (SO₂) ceases.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into ice-water to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Purification: Wash the combined organic layers with cold brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation.

Route 2: From Chloroacetonitrile

Another potential, though less direct, route involves the conversion of chloroacetonitrile to a sulfur-containing intermediate, which is then oxidatively chlorinated.

Q2: I am attempting to synthesize this compound from chloroacetonitrile via a thiocyanate or thioacetate intermediate, but the yield is poor and I see multiple byproducts. What could be going wrong?

This multi-step synthesis introduces several potential points of failure. The key is to ensure clean conversion at each step.

  • Step 1: Nucleophilic Substitution: The reaction of chloroacetonitrile with a sulfur nucleophile (e.g., sodium thiocyanate or potassium thioacetate) can be incomplete or form side products if the reaction conditions are not optimal. Chloroacetonitrile is a potent lachrymator and should be handled with care in a well-ventilated fume hood[4].

  • Step 2: Oxidative Chlorination: The intermediate (e.g., cyanomethyl thiocyanate or S-cyanomethyl thioacetate) must be cleanly converted to the sulfonyl chloride. This step often uses wet chlorine gas or another oxidizing agent in an aqueous acidic medium.

    • Incomplete Oxidation: Insufficient oxidant will lead to a mixture of products, including the starting material and partially oxidized species.

    • Side Reactions of the Nitrile Group: The cyano group can be sensitive to strongly acidic or basic conditions, potentially leading to hydrolysis to the corresponding amide or carboxylic acid, especially at elevated temperatures.

Logical Relationship Diagram for Troubleshooting Route 2

cluster_step1 Step 1: Substitution Issues cluster_step2 Step 2: Oxidation Issues start Low Yield from Chloroacetonitrile Route incomplete_sub Incomplete Substitution start->incomplete_sub incomplete_ox Incomplete Oxidation start->incomplete_ox side_products_1 Side Products (e.g., dimers) sol_sub Optimize solvent and temperature for substitution. incomplete_sub->sol_sub nitrile_hydrolysis Nitrile Group Hydrolysis sol_ox Ensure sufficient oxidant and controlled temperature. incomplete_ox->sol_ox product_decomp Product Decomposition sol_ph Maintain acidic pH to suppress nitrile hydrolysis. nitrile_hydrolysis->sol_ph

Caption: Troubleshooting logic for the chloroacetonitrile synthesis route.

Frequently Asked Questions (FAQs)

Q3: My purified this compound is a pale yellow liquid. Is this normal, and how can I store it?

Yes, a pale yellow color is common for many sulfonyl chlorides and is not necessarily indicative of significant impurity[5]. The most critical factor for storage is to protect it from moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dark place. Over time, decomposition can occur, leading to the formation of HCl and methanesulfonic acid, which can darken the liquid.

Q4: During my reaction with an amine, my yield of the desired sulfonamide is low, and I isolate a significant amount of a water-soluble byproduct. What is happening?

You are likely observing the hydrolysis of your this compound starting material[1]. This occurs if there is any moisture in your amine, solvent, or reaction setup. The resulting cyanomethanesulfonic acid is water-soluble and will be removed during an aqueous workup. To prevent this, ensure all reagents and solvents are scrupulously dried, and run the reaction under an inert atmosphere.

Q5: I am reacting this compound with a primary amine and getting a significant amount of a di-sulfonated byproduct. How can I improve the selectivity?

The formation of di-sulfonamides is a known side reaction with primary amines. To favor the formation of the mono-sulfonamide, you can try the following strategies:

  • Slow Addition: Add the this compound dropwise to a solution of the amine. This keeps the concentration of the sulfonyl chloride low at any given time, disfavoring the second reaction.

  • Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C) can often improve selectivity.

Q6: Can I use silica gel chromatography to purify this compound?

It is generally not recommended. Sulfonyl chlorides are reactive electrophiles and can decompose on silica gel, which has a slightly acidic surface and contains adsorbed water. This can lead to significant loss of product. The preferred method for purification is vacuum distillation.

References

  • Organic Syntheses Procedure. (n.d.). Methanesulfonyl cyanide.
  • ResearchGate. (n.d.). Optimization of reaction conditions. [a].
  • Google Patents. (n.d.). CN1108243A - Process for synthesizing methane sulfonyl chloride.
  • ResearchGate. (n.d.). Optimization of reaction conditions a.
  • Google Patents. (n.d.). CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Organic Syntheses Procedure. (n.d.). Methanesulfonyl chloride.
  • Google Patents. (n.d.). CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Organic Syntheses Procedure. (n.d.). Chloroacetonitrile.
  • ResearchGate. (n.d.). Optimization of reaction conditions a.
  • Omsynth Lifesciences. (n.d.). Methanesulfonyl Chloride Impurities.
  • ResearchGate. (n.d.). (PDF) Chloroacetonitrile.
  • ResearchGate. (n.d.). (PDF) Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
  • HoriazonChemical. (n.d.). Enhancing Pharmaceutical Synthesis with High-Purity Methanesulfonyl Chloride.
  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).

Sources

Technical Support Center: Navigating Side Products in Cyanomethanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working with cyanomethanesulfonyl chloride. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the causality behind experimental observations and troubleshooting strategies. Our goal is to empower you with the knowledge to anticipate, identify, and mitigate common side products, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a byproduct that appears to be the corresponding sulfonic acid. What is causing this?

A1: The presence of cyanomethanesulfonic acid is a tell-tale sign of hydrolysis of your this compound. This reagent is highly sensitive to moisture. The sulfonyl chloride functional group is a potent electrophile, and water acts as a nucleophile, leading to the displacement of the chloride and formation of the sulfonic acid.

Troubleshooting Guide: Hydrolysis

Potential CauseSolution
Atmospheric Moisture Conduct reactions under a dry, inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware that has been cooled in a desiccator.
Wet Solvents or Reagents Use anhydrous solvents, freshly opened or properly stored over molecular sieves. Ensure all other reagents are dry.
Aqueous Workup If an aqueous workup is unavoidable, perform it quickly and at low temperatures to minimize the contact time between your product and water.[1] Consider quenching the reaction with a non-aqueous workup if your downstream processing allows.

Q2: My reaction with an alcohol is yielding the corresponding alkyl chloride as a major side product. Why is this happening and how can I prevent it?

A2: This is a classic example of a competing nucleophilic substitution reaction.[2][3] After the alcohol reacts with this compound to form the desired cyanomethanesulfonate ester, the chloride ion liberated during the reaction can then act as a nucleophile, displacing the newly formed sulfonate ester in an SN2 fashion to yield the alkyl chloride. This is particularly prevalent with primary and secondary alcohols.

Troubleshooting Guide: Alkyl Chloride Formation

Potential CauseSolution
Nucleophilic Chloride Consider using cyanomethanesulfonic anhydride instead of the chloride. This eliminates the chloride ion from the reaction mixture, thus preventing the formation of the alkyl chloride byproduct.[3]
Reaction Temperature Lowering the reaction temperature can disfavor the SN2 displacement of the sulfonate by the chloride ion.[2]
Base Selection The choice of base can influence the concentration and reactivity of the chloride ion. A non-nucleophilic, sterically hindered base is often preferred.

Q3: When reacting this compound with a primary amine, I'm seeing evidence of a di-sulfonated product. How can I favor mono-sulfonylation?

A3: The formation of a di-sulfonamide from a primary amine is a common issue arising from the initial product, the mono-sulfonamide, still possessing a reactive N-H bond.[4] This allows it to react with a second molecule of the sulfonyl chloride.

Troubleshooting Guide: Di-sulfonylation of Primary Amines

Potential CauseSolution
Stoichiometry Use a 1:1 molar ratio of the amine to this compound.[4]
Reaction Conditions Slowly add the sulfonyl chloride to the reaction mixture to avoid localized high concentrations. Running the reaction at a lower temperature can also help control the reactivity.[4]
Protecting Group Strategy If the above methods are not sufficient, consider a protecting group strategy for the amine.

In-Depth Troubleshooting Guides

Issue 1: Formation of Sulfene Intermediates and Subsequent Side Products

Under certain conditions, particularly in the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form a highly reactive intermediate called sulfene (H(CN)C=SO2).[2][5][6] This sulfene can then be trapped by various nucleophiles in the reaction mixture, leading to a cascade of undesired side products.

Mechanistic Insight:

The acidic proton on the α-carbon to the sulfonyl group is susceptible to deprotonation by a strong base. The resulting carbanion can then eliminate a chloride ion to form the sulfene.

Caption: Formation of sulfene from this compound.

Troubleshooting Protocol: Minimizing Sulfene Formation

  • Base Selection: Opt for a weaker, nucleophilic base like pyridine or triethylamine instead of strong, non-nucleophilic bases such as DBU or proton sponge. The nucleophilic base will preferentially attack the sulfonyl chloride directly, favoring the desired substitution pathway.[7][8]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to reduce the rate of the elimination reaction.

  • Order of Addition: Add the base slowly to the solution of the substrate and this compound to avoid a high localized concentration of the base.

Issue 2: Instability and Decomposition of this compound

This compound itself can be unstable and prone to decomposition, especially if impure or stored improperly.[9][10] Decomposition can lead to the formation of various byproducts, including those arising from radical pathways or reactions with impurities.

Visualizing the Troubleshooting Workflow:

G Troubleshooting Decomposition A Low Yield or Multiple Unidentified Byproducts B Check Purity of this compound A->B F Consider In Situ Generation A->F If decomposition persists C Purify by Distillation or Recrystallization B->C Impure D Store Under Inert Atmosphere at Low Temperature B->D Pure C->D E Use Freshly Purified Reagent D->E

Caption: Decision tree for addressing this compound instability.

Best Practices for Handling and Storage:

  • Purity: Use freshly distilled or recrystallized this compound for best results. Impurities can often catalyze decomposition.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.

  • Avoid Contaminants: Be mindful of potential contaminants that can initiate decomposition, such as trace metals or other reactive species.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with an Alcohol

This protocol is designed to minimize the formation of the alkyl chloride side product.

  • Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2]

References

  • Fiveable. Sulfonyl Chloride Definition.
  • Organic Syntheses. "4-Cyano-2-methoxybenzenesulfonyl Chloride".
  • IUPAC. "Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media".
  • Organic Syntheses. "Methanesulfonyl cyanide".
  • American Chemical Society. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides".
  • Progress in Chemistry. "Reactions of Sulfonyl Chlorides and Unsaturated Compounds".
  • ResearchGate. "Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides".
  • ResearchGate. "Reaction of different alcohols with DMSO in presence of cyanuric chloride".
  • Organic Syntheses. "Methanesulfonyl chloride".
  • National Institutes of Health. "Recent Advances in Cyanamide Chemistry: Synthesis and Applications".
  • Columbia University. "Synthesis of sulfonyl chloride substrate precursors".
  • Organic-Chemistry.org. "Alcohol to Mesylate".
  • Knowledge. "What are the applications of this compound?". Retrieved from [https://knowledge.aid Nürnberg.de/what-are-the-applications-of-cyanomethanesulfonyl-chloride/]([Link] Nürnberg.de/what-are-the-applications-of-cyanomethanesulfonyl-chloride/)
  • ResearchGate. "How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture".
  • Organic Syntheses. "Methanesulfinyl Chloride".
  • PubChem. "this compound".
  • YouTube. "Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides".
  • ResearchGate. "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines".
  • ResearchGate. "4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group".
  • YouTube. "Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl)".
  • PubMed. "Stability of cyanogen chloride in the presence of free chlorine and monochloramine".
  • Organic Synthesis. "Alcohol to Mesylate using MsCl, base".
  • National Institutes of Health. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate".
  • ScienceMadness Discussion Board. "Help: Failed chloromethylsulfonyl chloride Prep".
  • PubMed. "Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy".
  • ResearchGate. "Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions".

Sources

How to optimize reaction conditions for cyanomethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cyanomethanesulfonyl chloride. This guide is designed to provide researchers and drug development professionals with in-depth, practical advice for optimizing reaction conditions and troubleshooting common issues encountered when using this highly reactive reagent. Given the limited specific literature on this compound, this document synthesizes field-proven insights from the broader class of aliphatic sulfonyl chlorides and integrates predictions based on the unique chemical properties imparted by the α-cyano group.

PART 1: Core Principles & Safety
1.1 Understanding the Reagent: The Influence of the α-Cyano Group

This compound (ClSO₂CH₂CN) is a bifunctional reagent characterized by a highly electrophilic sulfonyl chloride moiety. Its reactivity is significantly influenced by the adjacent cyano group (-CN), a powerful electron-withdrawing group.

Key Implications:

  • Enhanced Electrophilicity: The cyano group intensifies the partial positive charge on the sulfur atom, making it exceptionally susceptible to nucleophilic attack. This can lead to very fast reaction kinetics but also increases the likelihood of side reactions, particularly with trace amounts of water.

  • Increased Acidity of α-Protons: The protons on the carbon between the sulfonyl and cyano groups (the α-protons) are significantly acidic. In the presence of a strong base, this can lead to the formation of a sulfene intermediate (CH(CN)=SO₂) via an elimination-addition mechanism, which can result in undesired byproducts.[1][2]

  • Moisture Sensitivity: Like all sulfonyl chlorides, this reagent is extremely sensitive to moisture. Hydrolysis is a primary competing reaction, leading to the formation of inactive cyanomethanesulfonic acid and hydrochloric acid, which can complicate the reaction and purification.[1][3]

1.2 Mandatory Safety Precautions

This compound and related compounds are hazardous. Strict adherence to safety protocols is essential.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash goggles or a face shield.[6]

  • Toxicity: Assumed to be a lachrymator (causes tearing) and corrosive.[6][7] Inhalation can be fatal, and it can cause severe skin burns and eye damage.[4][5]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. Use of non-metal containers is recommended to avoid corrosion.[4]

  • Quenching: Reactions should be quenched carefully, typically by slow addition to a stirred, cold solution of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate). This should be done in the fume hood.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for reactions involving this compound?

A1: The primary reaction pathway is nucleophilic substitution at the sulfur atom. A nucleophile (e.g., an alcohol or amine) attacks the electrophilic sulfur, leading to the displacement of the chloride ion and the formation of a sulfonate ester or sulfonamide, respectively.[2][3] However, with hindered or strong bases, an E1cb-type elimination to form a sulfene intermediate can compete.[1]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base is critical. A non-nucleophilic, sterically hindered amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is generally recommended.[8][9] Its primary role is to scavenge the HCl generated during the reaction, driving it to completion.[2] Avoid using strong, unhindered bases like hydroxides or alkoxides, as they can promote hydrolysis or the formation of sulfene intermediates. For sensitive substrates, a weaker base like pyridine or 2,6-lutidine may be beneficial.

Q3: What are the best solvents for reactions with this compound?

A3: Strict anhydrous (dry) solvents are mandatory to prevent hydrolysis.[3][9] The choice depends on the solubility of your substrate and the reaction temperature.

  • Aprotic, Non-polar: Dichloromethane (DCM) and chloroform (CHCl₃) are excellent first choices as they are non-reactive and dissolve the reagent well.[10]

  • Aprotic, Ethereal: Tetrahydrofuran (THF) and 2-methyl-THF can be used, but must be rigorously dried, as they are often stabilized with water.

  • Aprotic, Polar: Acetonitrile (MeCN) is a good option for substrates with lower solubility in chlorinated solvents. Avoid protic solvents like alcohols unless they are the intended nucleophile.

Q4: How should I monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Co-spot your reaction mixture with your starting material. The product (sulfonate ester or sulfonamide) should have a different Rf value. This compound itself may be visible on TLC if a phosphomolybdic acid or potassium permanganate stain is used, but it is often consumed quickly. LC-MS is also an excellent tool for monitoring the appearance of the desired product mass and the disappearance of the starting material.

PART 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q: My reaction shows low or no conversion of the starting material. What went wrong?

A: This is a common issue that can point to several root causes.

  • Cause 1: Inactive Reagent. The this compound may have hydrolyzed due to improper storage or handling.

    • Solution: Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. Ensure all glassware was flame- or oven-dried and that all solvents and other reagents are anhydrous.[9]

  • Cause 2: Insufficient Base. The reaction generates one equivalent of HCl. If not neutralized, the HCl can protonate your nucleophile or the amine base, rendering them unreactive.

    • Solution: Ensure you are using at least 1.1 to 1.5 equivalents of your amine base relative to the this compound.[9]

  • Cause 3: Low Reaction Temperature. While starting at a low temperature is recommended to control exothermicity, the reaction may require warming to proceed at a reasonable rate.

    • Solution: After adding the sulfonyl chloride at 0 °C, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can be applied while monitoring carefully for decomposition.[9]

Q: My TLC plate shows multiple new spots, and the yield of my desired product is low. What are these byproducts?

A: The formation of multiple products points to side reactions.

  • Cause 1: Hydrolysis. The most likely byproduct is cyanomethanesulfonic acid (from hydrolysis of the reagent) or the sulfonic acid of your starting material (if the product itself is moisture-sensitive). This will often appear as a baseline spot on TLC.

    • Solution: Re-evaluate your drying procedures for all glassware, solvents, and reagents.[9] Running the reaction under a strictly inert atmosphere (nitrogen or argon) is crucial.

  • Cause 2: Sulfene Formation. If a strong or unhindered base was used, a highly reactive sulfene intermediate may have formed, which can polymerize or react in unintended ways.

    • Solution: Switch to a sterically hindered base like DIPEA. Ensure slow, controlled addition of the base and sulfonyl chloride at low temperatures.

  • Cause 3 (for alcohol nucleophiles): Formation of Alkyl Chloride. The chloride ion generated in the reaction can act as a nucleophile, displacing the newly formed cyanomethanesulfonate ester in an Sₙ2 reaction. This is more common with primary and secondary alcohols.[9]

    • Solution: Use a lower reaction temperature to disfavor the Sₙ2 displacement.[9] Using a solvent in which chloride salts are less soluble (like toluene) can sometimes help. Alternatively, consider converting the sulfonate ester to the desired product in a subsequent step without full isolation.

Q: The reaction mixture turned dark brown or black. Is it salvageable?

A: Significant color change often indicates decomposition.

  • Cause: Thermal Decomposition. Sulfonyl chlorides can decompose at elevated temperatures.[11][12][13] The high reactivity of this compound likely lowers its thermal stability. This can be exacerbated by impurities.

    • Solution: Maintain strict temperature control. Add reagents slowly at 0 °C to manage the initial exotherm. If heating is required, do so cautiously and for the minimum time necessary. It is unlikely the desired product can be recovered in good yield from a decomposed mixture.

PART 4: Experimental Protocols & Data
Protocol 1: General Procedure for Sulfonylation of an Alcohol
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, typically at 0.1-0.5 M). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq.) dropwise to the stirred solution.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting alcohol is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions & Parameters
ParameterRecommended ConditionRationale & Notes
Temperature Start at 0 °C, then warm to RTControls initial exotherm; reaction may require warming for completion.
Solvent Anhydrous DCM or MeCNAprotic and non-reactive. Ensures solubility and prevents hydrolysis.[10]
Base Triethylamine or DIPEA (1.5 eq.)Non-nucleophilic; scavenges HCl byproduct effectively.[8][9]
Stoichiometry 1.2 eq. Sulfonyl ChlorideA slight excess ensures full conversion of the limiting reagent.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing moisture-induced hydrolysis.[3][9]
PART 5: Visual Diagrams
General Reaction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry glassware B 2. Add Nucleophile (ROH/R2NH) & Anhydrous Solvent (DCM) A->B C 3. Add Base (Et3N) B->C D 4. Cool to 0 °C C->D E 5. Add ClSO2CH2CN (dropwise) D->E F 6. Stir & Monitor (TLC) E->F G 7. Quench (aq. NaHCO3) F->G H 8. Extract & Dry G->H I 9. Purify (Chromatography) H->I

Caption: Standard experimental workflow for sulfonylation reactions.

Troubleshooting Flowchart for Low Yield

G action_node action_node start Low Yield or No Reaction check_reagent Is sulfonyl chloride reagent fresh? start->check_reagent check_conditions Were conditions strictly anhydrous? check_reagent->check_conditions Yes action_reagent Use fresh, properly stored reagent. check_reagent->action_reagent No check_base Is base stoichiometry correct (>1.1 eq)? check_conditions->check_base Yes action_dry Re-dry all solvents, reagents & glassware. check_conditions->action_dry No check_temp Was reaction allowed to warm to RT? check_base->check_temp Yes action_base Increase equivalents of base. check_base->action_base No action_temp Allow warming to RT or gentle heating. check_temp->action_temp No

Caption: Decision tree for diagnosing low-yield sulfonylation reactions.

References
  • Horowitz, A., & Rajbenbach, L. A. (1975). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry.
  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry.
  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR.
  • Unknown Author. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress.
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry.
  • Baran, P. S., et al. (2021). Photoinduced C(sp3)–H sulfination empowers the direct and chemoselective introduction of the sulfonyl group. Chemical Science.
  • Marset, X., et al. (2021). Solvent optimization of the sulfonylation reaction. ResearchGate.
  • Wikipedia. (n.d.). Sulfonyl halide. Wikipedia.
  • Chang, Y., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics.
  • van Leusen, A. M., & Strating, J. (1973). Methanesulfonyl Cyanide. Organic Syntheses.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry.
  • King, J. F., & Rathore, R. (1990). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
  • Noller, C. R., & Hearst, P. J. (1955). Methanesulfonyl chloride. Organic Syntheses.
  • Blake, A. J., et al. (2014). N- To C-sulfonyl photoisomerisation of dihydropyridinones: A synthetic and mechanistic study. ResearchGate.

Sources

Technical Support Center: Purification Strategies for Products from Cyanomethanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of purifying reaction products derived from cyanomethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent and encounter challenges in isolating their target molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting common purification hurdles. Our approach is grounded in the fundamental principles of organic chemistry, ensuring that you not only solve your immediate purification problems but also build a robust understanding for future synthetic challenges.

Introduction to Purification Challenges

This compound is a highly reactive building block, prized for its ability to introduce the cyanomethanesulfonyl moiety into a wide range of molecules. However, its reactivity is a double-edged sword. The same properties that make it a valuable reagent also lead to a variety of potential side products and impurities that can complicate downstream processing. Successful purification hinges on a clear understanding of the reaction mechanism, the nature of potential impurities, and the strategic application of separation techniques.

This guide is structured to address the most pressing issues encountered in the lab, presented in a practical question-and-answer format. We will delve into troubleshooting common problems and answer frequently asked questions, providing you with the expertise to confidently purify your target compounds.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues you might be facing during the purification of your this compound reaction products. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Problem 1: My crude product is a sticky oil that won't crystallize.

Potential Causes:

  • Residual Solvent: Even small amounts of reaction solvent (e.g., THF, DCM, acetonitrile) can inhibit crystallization.

  • Presence of Oily Byproducts: Unreacted starting materials or low-molecular-weight side products can act as eutectic impurities, lowering the melting point of the mixture and preventing solidification.

  • Hydrolysis of the Product: If your target molecule is susceptible to hydrolysis, the resulting sulfonic acid can be difficult to crystallize and may form a viscous oil.

Solutions:

  • Thorough Solvent Removal:

    • High Vacuum Drying: Utilize a high-vacuum pump to remove residual solvents. Gentle heating (if the compound is thermally stable) can aid this process.

    • Solvent Trituration/Swapping: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This will "wash" the oil and can often induce crystallization. The process can be repeated several times.

  • Liquid-Liquid Extraction to Remove Polar Impurities:

    • If you suspect the presence of polar impurities like salts or hydrolyzed starting material, a liquid-liquid extraction is a crucial first step.[1]

    • Protocol:

      • Dissolve the crude oil in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with water to remove highly polar impurities.

      • If acidic impurities are suspected, wash with a dilute basic solution (e.g., saturated sodium bicarbonate).

      • If basic impurities are present, wash with a dilute acidic solution (e.g., 1M HCl).

      • Wash with brine to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatographic Purification:

    • If crystallization and extraction fail, column chromatography is the most effective method for separating complex mixtures.[2]

Problem 2: I see multiple spots on my TLC, and they are very close together.

Potential Causes:

  • Structurally Similar Byproducts: Side reactions can lead to byproducts with polarities very similar to your target compound, making separation challenging.

  • Isomers: If your reaction can produce isomers, they will often have very similar Rf values.

  • Incorrect Mobile Phase: The chosen solvent system may not have sufficient selectivity for your mixture.

Solutions:

  • Optimize the Mobile Phase for Column Chromatography:

    • Systematic Solvent Screening: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

    • Varying Polarity: If separation is still poor, try incorporating a small amount of a third solvent with a different polarity (e.g., methanol, dichloromethane) to modulate the selectivity.

    • pH Adjustment: For compounds with acidic or basic functional groups, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can significantly improve separation.[2]

  • Change the Stationary Phase:

    • If silica gel does not provide adequate separation, consider alternative stationary phases.[2]

    • Alumina: Can be effective for separating less polar compounds.

    • Reverse-Phase (C18): Separates compounds based on hydrophobicity and is an excellent alternative for polar molecules.[3]

    • Specialized Phases: For particularly difficult separations, consider amide-modified or aminopropyl-packed columns, which have shown good selectivity for sulfonamides.[2]

Problem 3: My product seems to be decomposing on the silica gel column.

Potential Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.

  • Hydrolysis: The water content in the silica gel or mobile phase can lead to the hydrolysis of sensitive functional groups.

Solutions:

  • Neutralize the Silica Gel:

    • Triethylamine Wash: Pre-treat the silica gel by washing it with a solvent system containing a small amount of triethylamine (e.g., 1-2%) before packing the column. This will neutralize the acidic sites.

    • Use Neutral or Basic Alumina: As an alternative to silica, neutral or basic alumina can be used as the stationary phase.

  • Minimize Contact Time:

    • Flash Chromatography: Use flash chromatography with higher flow rates to minimize the time your compound spends on the column.

    • Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to better resolution and faster elution.

  • Alternative Purification Methods:

    • Preparative HPLC: For high-value or sensitive compounds, preparative high-performance liquid chromatography (HPLC) can provide excellent separation with a wide range of available stationary phases.

    • Crystallization: If possible, recrystallization is often the gentlest purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my reaction with this compound?

A1: The impurities will largely depend on your specific reaction conditions and substrates. However, some common classes of impurities include:

  • Unreacted this compound: This is a common impurity if the reaction does not go to completion.

  • Hydrolysis Products: this compound can react with any residual water to form cyanomethanesulfonic acid.[4] Similarly, your product may also be susceptible to hydrolysis.

  • Side Products from Reactions with the Cyano Group: The cyano group can undergo various reactions, such as addition of nucleophiles, which can lead to a range of byproducts.[5]

  • Elimination Products: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired substitution.

  • Excess Reagents and Catalysts: Any reagents or catalysts used in the reaction (e.g., bases, phase-transfer catalysts) will need to be removed.

Q2: How can I effectively remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can be removed through a few key strategies:

  • Aqueous Workup with a Mild Base:

    • During your liquid-liquid extraction, a wash with a mild aqueous base like sodium bicarbonate will react with and hydrolyze the unreacted this compound, converting it into the water-soluble cyanomethanesulfonate salt, which will be extracted into the aqueous layer.[1]

  • Scavenger Resins:

    • For a more targeted approach, especially in flow chemistry setups, scavenger resins can be employed. Resins with amine functional groups can react with and bind the excess sulfonyl chloride, allowing for its removal by simple filtration.[6]

Q3: When should I choose crystallization over column chromatography?

A3: The choice between crystallization and column chromatography depends on several factors:

ConsiderationFavorable for CrystallizationFavorable for Column Chromatography
Product Purity High purity can often be achieved in a single step.Can separate complex mixtures of varying polarities.
Scalability Generally easier to scale up for large quantities.Can be tedious and expensive for large-scale purification.
Product Stability Gentler method, suitable for sensitive compounds.Potential for degradation on the stationary phase.
Speed Can be time-consuming to find the right conditions.Faster for initial purification of complex mixtures.
Impurity Profile Best when impurities have different solubility profiles.Best for separating structurally similar impurities.

Q4: Can you provide a general workflow for the purification of a neutral sulfonamide product?

A4: Certainly. Here is a general workflow that can be adapted to your specific needs:

Experimental Workflow for Neutral Sulfonamide Purification

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) start->workup 1. Quench Reaction drying Dry Organic Layer (e.g., Na2SO4) workup->drying 2. Separate Layers concentration Concentrate Under Reduced Pressure drying->concentration 3. Filter & Evaporate crystallization_check Attempt Crystallization concentration->crystallization_check 4. Assess Crude Material pure_product Pure Product crystallization_check->pure_product Success chromatography Column Chromatography crystallization_check->chromatography Failure (Oily/Impure) fractions Combine Pure Fractions & Concentrate chromatography->fractions 5. Separate Components fractions->pure_product 6. Isolate Final Product

Caption: General purification workflow for neutral sulfonamides.

Step-by-Step Protocol:

  • Quench and Initial Extraction:

    • Carefully quench the reaction mixture, often with water or a buffer solution.

    • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine.

  • Drying and Concentration:

    • Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Crystallization Attempt:

    • Analyze the crude residue. If it is a solid, attempt recrystallization from a suitable solvent system.

    • If it is an oil, try trituration with a non-polar solvent like hexanes to induce solidification.

  • Column Chromatography (if necessary):

    • If crystallization fails or the product is still impure, perform column chromatography.

    • Choose an appropriate solvent system based on TLC analysis.

    • Pack a silica gel column and carefully load your sample.

    • Elute the column and collect fractions, monitoring by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Preparation and Evaluation of a Mixed-Bed Immunoaffinity Column for Selective Purification of Sixteen Sulfonamides in Pork Muscle. (2012). Journal of Chromatographic Science.
  • (3-Cyanophenyl)methanesulfonyl chloride | 56106-01-5. (n.d.). Smolecule.
  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. (1980). Canadian Journal of Chemistry.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2006). Organic Process Research & Development.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025). ResearchGate.
  • Methanesulfinyl Chloride. (n.d.). Organic Syntheses.
  • Methanesulfonyl cyanide. (n.d.). Organic Syntheses.
  • Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. (2019). Journal of Chromatography B.
  • LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts.
  • Methanesulfonyl chloride. (n.d.). Wikipedia.
  • Synthesis of organic sulfonyl cyanides. (1973). Google Patents.
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.). HoriazonChemical.
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (1998). Analyst.
  • This compound. (n.d.). PubChem.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2025). ResearchGate.
  • Methanesulfonyl chloride. (n.d.). PubChem.
  • Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H2O in a Biphasic System. (2025). ResearchGate.
  • Process for making compounds containing the sulfonyl cyanide group. (1973). Google Patents.
  • MSC (Methane Sulfonyl Chloride). (n.d.). Arkema.
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (2020). ACS Medicinal Chemistry Letters.
  • Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H2O in a Biphasic System. (2025). The Journal of Organic Chemistry.
  • Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. (2025). ResearchGate.
  • Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H2O in a Biphasic System. (2025). ACS Publications.
  • Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. (2022). Frontiers in Chemical Engineering.
  • Purification of thionyl chloride. (1967). Journal of The Chemical Society A: Inorganic, Physical, Theoretical.

Sources

Managing the stability and decomposition of cyanomethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyanomethanesulfonyl Chloride (CMSC)

Welcome to the technical support center for this compound (CMSC). This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information, troubleshooting advice, and validated protocols to ensure the stability and successful application of this reagent in your experiments.

Part 1: Understanding the Stability and Decomposition of CMSC

This compound (CAS 27869-04-1) is a reactive chemical intermediate valued for its ability to introduce the cyanomethanesulfonyl group.[1] However, its high reactivity also makes it susceptible to degradation, primarily through hydrolysis and thermal decomposition. Understanding these pathways is critical for its effective use.

The core structure features a highly electrophilic sulfur atom, making it a target for nucleophiles. The most common nucleophile in a laboratory environment is ambient moisture.

Primary Decomposition Pathway: Hydrolysis

Like other sulfonyl chlorides, CMSC reacts readily with water in an exothermic reaction to form the corresponding cyanomethanesulfonic acid and hydrogen chloride (HCl) gas.[2][3][4][5] This is the most prevalent cause of sample degradation and loss of reactivity.

The mechanism involves the nucleophilic attack of a water molecule on the sulfur atom, leading to the displacement of the chloride ion.[4]

Hydrolysis_Pathway CMSC NC-CH₂-SO₂Cl (this compound) Products NC-CH₂-SO₃H (Cyanomethanesulfonic Acid) +  HCl (Hydrogen Chloride) CMSC->Products Hydrolysis H2O +  H₂O (Water)

Caption: Hydrolysis pathway of this compound.

This reaction has several critical implications:

  • Loss of Yield: The hydrolyzed product is inactive for subsequent desired reactions.

  • Corrosive Byproducts: The generation of HCl gas can create a corrosive environment, potentially damaging equipment and posing a safety hazard.[4]

  • Reaction Complications: The presence of acid can catalyze unwanted side reactions or degrade acid-sensitive substrates in your experiment.

Other Decomposition Routes
  • Thermal Decomposition: While specific temperature thresholds for CMSC are not widely published, analogous sulfonyl chlorides can decompose at elevated temperatures (e.g., 125-145°C for some aromatic sulfonyl chlorides).[6] Decomposition often proceeds through homolytic cleavage of the S-Cl bond, generating highly reactive sulfonyl radicals.[6] When heated to decomposition, it emits toxic fumes of sulfur oxides and hydrogen chloride.[7]

  • Reaction with Nucleophiles: CMSC is highly reactive towards a wide range of nucleophiles, including alcohols and amines, to form the corresponding sulfonates and sulfonamides.[3] While this is its intended reactivity, unintentional exposure to such compounds during storage or handling will lead to degradation.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the ideal storage conditions for this compound? A: To maximize shelf-life, CMSC should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[8] The key is to rigorously exclude moisture.

ParameterRecommendationRationale
Temperature 2 - 8 °CSlows the rate of potential decomposition pathways.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with ambient moisture, thus inhibiting hydrolysis.
Container Tightly sealed, original containerPrevents moisture ingress and contamination. Use of corrosive-resistant containers is advised.[9] Avoid metal containers.[10]
Incompatibles Water, bases, alcohols, amines, strong oxidizing agentsThese substances react readily with sulfonyl chlorides, leading to rapid degradation.[3][8][11]

Q2: I received a new bottle of CMSC. It has a pale yellow color. Is it still good to use? A: Pure sulfonyl chlorides are typically colorless liquids.[2][3][7] A pale yellow color can be an initial sign of slight decomposition or the presence of impurities. While it may still be suitable for some applications, its purity should be verified, especially for sensitive reactions. For high-purity applications, distillation may be required.[12]

Q3: My reaction with CMSC is not proceeding to completion. What could be the cause? A: The most common cause is the deactivation of the CMSC due to hydrolysis.[13][14] If the reagent has been improperly stored or handled, it may have partially or fully converted to cyanomethanesulfonic acid, which is unreactive in the desired transformation. Always use a fresh bottle or freshly purified reagent and ensure all reaction components (solvents, substrates, bases) are rigorously dry.[13]

Q4: What are the primary safety hazards associated with CMSC? A: CMSC is a corrosive and toxic substance.[15][16] It causes severe skin burns and eye damage.[10] It is also toxic if swallowed or in contact with skin and can be fatal if inhaled.[15] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][16]

Part 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.

Caption: Troubleshooting workflow for reactions involving CMSC.

Observed Problem Potential Cause Recommended Solution
Reaction mixture turns dark or tarry. Decomposition of starting materials or products.Run the reaction at a lower temperature (start at 0 °C). Ensure the purity of all reagents. Degas solvents if substrates are sensitive to oxidation.[13][17]
Formation of a baseline spot on TLC that doesn't move. Hydrolysis of CMSC to the highly polar cyanomethanesulfonic acid.Rigorously dry all glassware, solvents, and reagents. Conduct the reaction under a strictly inert atmosphere (N₂ or Ar).[13]
Reaction is sluggish or stalls. 1. Inactive (hydrolyzed) CMSC.2. Reaction temperature is too low.3. Insufficient amount of base.1. Use a fresh, unopened bottle of CMSC or distill the reagent before use.[13]2. After initial addition at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC.[13]3. Ensure at least one equivalent of a non-nucleophilic base is used to scavenge the generated HCl.[13]
Formation of an unexpected, less polar byproduct (with alcohol substrates). Formation of the corresponding alkyl chloride.This is a common side reaction where the chloride ion displaces the newly formed cyanomethanesulfonate ester.[13] Lowering the reaction temperature can help disfavor this Sₙ2 displacement. Consider using cyanomethanesulfonic anhydride if the problem persists.

Part 4: Experimental Protocols

Adherence to strict, validated protocols is essential for safety and experimental success.

Protocol 1: Safe Handling and Dispensing of this compound

This protocol describes the procedure for safely handling and dispensing the reagent under an inert atmosphere to prevent hydrolysis.

Materials:

  • This compound (in original container)

  • Flame-dried or oven-dried glassware (reaction flask, syringes, needles)

  • Inert gas source (Nitrogen or Argon) with a manifold (e.g., Schlenk line)

  • Dry, airtight septa

  • Anhydrous solvents

  • Appropriate PPE (fume hood, chemical-resistant gloves, safety goggles, face shield)

Procedure:

  • Preparation: Ensure all glassware is completely dry by flame-drying under vacuum or oven-drying at >120 °C for several hours, then cooling in a desiccator or under an inert atmosphere.[13]

  • Inert Atmosphere: Assemble the reaction flask and equip it with a magnetic stir bar and a rubber septum. Purge the flask with inert gas for 5-10 minutes.

  • Reagent Equilibration: Allow the bottle of CMSC to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Dispensing: Puncture the septum on the CMSC bottle with a needle connected to the inert gas line to equalize the pressure. Use a clean, dry syringe fitted with a needle to withdraw the desired volume of CMSC.

  • Transfer: Quickly transfer the CMSC by injecting it through the septum of the reaction flask into the reaction solvent. It is often added to a cooled (e.g., 0 °C) solution of the substrate and base to control the initial exotherm.[13]

  • Cleanup: Immediately quench any residual reagent in the syringe by drawing up and expelling a suitable quenching solution (e.g., a dilute solution of sodium bicarbonate) in a separate beaker within the fume hood. Disassemble and clean the syringe promptly.

Protocol 2: Neutralization and Disposal of Unused this compound

Small quantities of unused or degraded CMSC must be neutralized before disposal. This procedure is highly exothermic and must be performed with extreme caution.

Materials:

  • Unused this compound

  • Large beaker or flask (at least 10x the volume of the CMSC)

  • Ice bath

  • Stir bar and stir plate

  • A basic solution (e.g., 1-2 M sodium hydroxide or sodium carbonate in water)

Procedure:

  • Setup: Place the large beaker containing the basic solution and a stir bar in an ice bath within a chemical fume hood. Begin stirring.[16]

  • Slow Addition: Using a pipette or dropping funnel, add the this compound to the cold, stirring basic solution very slowly and dropwise. Never add the basic solution to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[16]

  • Monitoring: Control the rate of addition to manage the exothermic reaction and the evolution of fumes. Ensure the solution remains basic throughout the addition by checking with pH paper.

  • Completion: Once the addition is complete, allow the mixture to stir and slowly warm to room temperature.

  • Final Disposal: After the reaction is complete and the solution is neutralized, it can be disposed of as aqueous waste in accordance with local, state, and federal regulations.[16]

References

  • Safety First. (n.d.). Handling Sulfuryl Chloride in Industrial Settings.
  • S D Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE - MSDS.
  • Sciencemadness Wiki. (2023). Sulfuryl chloride.
  • ResearchGate. (n.d.). Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile.
  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide.
  • Google Patents. (n.d.). US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride.
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides.
  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride.
  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • WIPO Patentscope. (1997). WO/1997/003952 METHOD FOR PURIFYING METHANESULPHONYL CHLORIDE.
  • Pure and Applied Chemistry. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media.
  • PubChem - NIH. (n.d.). This compound.
  • Google Patents. (n.d.). FR2736913A1 - METHOD FOR PURIFYING METHANESULFONYL CHLORIDE.
  • PMC - NIH. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.
  • Google Patents. (n.d.). WO1997003952A1 - Method for purifying methanesulphonyl chloride.
  • PubChem - NIH. (n.d.). Methanesulfonyl chloride.
  • ResearchGate. (n.d.). Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low‐Temperature Methane Conversions.
  • PubMed. (n.d.). Stability of cyanogen chloride in the presence of free chlorine and monochloramine.
  • ResearchGate. (n.d.). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
  • MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.
  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • PMC - PubMed Central. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.
  • Sciencemadness Discussion Board. (2008). Help: Failed chloromethylsulfonyl chloride Prep.
  • ResearchGate. (n.d.). Thermal decomposition of bethanechol chloride into bethamethylcholine chloride and isocyanic acid.

Sources

Technical Support Center: Effective Workup Procedures for Quenching Cyanomethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize cyanomethanesulfonyl chloride (CMSC) in their synthetic workflows. As a highly reactive sulfonylating agent, the effective and safe quenching of excess CMSC is paramount for ensuring reaction success, maximizing product yield and purity, and maintaining a safe laboratory environment. This document provides in-depth, field-proven insights into workup procedures, troubleshooting common issues, and the chemical principles governing these critical steps.

Section 1: Safety First - Hazard Overview & Handling

This compound is a potent chemical intermediate that demands careful handling. Before beginning any procedure, it is crucial to be aware of its primary hazards.

Core Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Water-Reactive: Reacts with water and moisture, potentially vigorously, to release corrosive hydrogen chloride (HCl) gas and cyanomethanesulfonic acid.[2][3][4]

  • Toxic: Can be toxic if swallowed, in contact with skin, or fatal if inhaled.[1]

  • Lachrymator: The substance and its breakdown products can cause tears and severe irritation to the respiratory tract.[1][5]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[6][7]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or nitrile); inspect them before use.[6]

  • Body Protection: A flame-retardant lab coat and, for larger scales, a chemical-resistant apron are required.[7]

  • Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.[1][5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and quenching of this compound.

Q1: Why is a dedicated quenching step for this compound essential? A: A dedicated quenching step is critical for several reasons. First, unreacted CMSC is highly reactive and will interfere with subsequent purification steps, such as reacting with nucleophilic solvents (e.g., methanol in chromatography) or moisture.[3] Second, its reaction with water during an uncontrolled aqueous workup can be highly exothermic, posing a safety risk.[8] Finally, the acidic byproducts of hydrolysis (HCl and cyanomethanesulfonic acid) can degrade acid-sensitive functional groups on your desired product, significantly lowering the yield.[3]

Q2: What are the chemical products formed when CMSC is quenched? A: The quenching process involves a nucleophilic attack on the electrophilic sulfur atom.

  • With Water: Hydrolysis occurs, displacing the chloride ion to form cyanomethanesulfonic acid and hydrogen chloride (HCl).[3][9]

  • With an Aqueous Base (e.g., NaHCO₃): The reaction yields the corresponding salt of the sulfonic acid (e.g., sodium cyanomethanesulfonate), sodium chloride, water, and, in the case of bicarbonate, carbon dioxide gas.

Q3: What is the most reliable, general-purpose quenching agent for CMSC? A: For most applications, a slow addition of the reaction mixture to a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended starting point.[8] This method is effective because the bicarbonate is a mild base that neutralizes the acidic byproducts as they form, minimizing the risk of acid-catalyzed product degradation. The evolution of CO₂ gas also serves as a visual indicator of the quenching progress.

Q4: How can I confirm that the quenching process is complete? A: Complete quenching can be verified through a combination of observations:

  • Cessation of Gas Evolution: If using a carbonate or bicarbonate base, the fizzing (CO₂ production) will stop.

  • Thermal Stability: The internal temperature of the mixture will remain stable without further cooling.

  • pH Check: The pH of the aqueous layer should be neutral or slightly basic (pH 7-8).

  • TLC Analysis: This is the most definitive method. A spot corresponding to the highly reactive CMSC should be absent from the TLC plate of the organic layer.[3]

Section 3: Troubleshooting Guide for CMSC Workups

Even with careful planning, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Issue Observed Potential Cause(s) Recommended Solution(s) & Rationale
1. Violent/Uncontrolled Exotherm During Quench 1. Quenching agent was added too quickly. 2. Insufficient cooling of the reaction mixture or quenching solution.Solution: Always add the reaction mixture slowly and dropwise to the cold quenching solution with vigorous stirring. This ensures the heat generated is dissipated effectively. For larger scales, an inverse addition (adding the reaction mixture to the quench) is mandatory for better thermal control.[8]
2. Low Yield of Desired Product 1. Hydrolysis of Product: Your target molecule (e.g., a sensitive sulfonamide or sulfonate ester) is being cleaved by the quenching conditions (e.g., strong base). 2. Degradation by Acid: The product is acid-sensitive and degraded by HCl before the quench is complete.Solution 1: If the product is base-sensitive, quench with cold water or a milder base like NaHCO₃ instead of strong bases (e.g., NaOH). Work quickly at low temperatures (≤ 0 °C) to minimize contact time.[10][11] Solution 2: Ensure the quench is performed with a base to immediately neutralize the forming HCl.
3. Persistent Emulsion During Extraction 1. Formation of fine, insoluble sulfonic acid salts at the interface. 2. Similar densities of the organic and aqueous layers.Solution: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.[12] If solids are present, filtering the entire biphasic mixture through a pad of Celite® can be effective.
4. Unexpected Byproduct Formed After Quench 1. The quenching agent reacted with your desired product. 2. Unquenched CMSC reacted with a nucleophilic extraction solvent (e.g., methanol, ethanol).Solution 1: Choose a quenching agent that is selective for the sulfonyl chloride. For example, if your product contains an ester, a strong basic quench could cause saponification; use NaHCO₃ instead.[8] Solution 2: Ensure the quench is complete via TLC before proceeding to extraction or solvent removal. Avoid using nucleophilic solvents until CMSC is confirmed to be absent.

Section 4: Visual Workflow Diagrams

Visual aids can clarify complex decision-making processes and experimental sequences. The following diagrams, rendered in DOT language, outline key workflows.

Diagram 1: Quenching Strategy Selection

G start Start: Reaction Complete product_stability Is the desired product stable to aqueous base? start->product_stability base_stable_quench Use Protocol 1: Quench with cold, saturated aqueous NaHCO3. product_stability->base_stable_quench Yes base_sensitive_quench Is a sulfonamide byproduct easily separable? product_stability->base_sensitive_quench No end Proceed to Extraction base_stable_quench->end amine_quench Use Protocol 2: Quench with a secondary amine (e.g., morpholine). base_sensitive_quench->amine_quench Yes water_quench Carefully quench with cold water/ice. Work up rapidly. base_sensitive_quench->water_quench No amine_quench->end water_quench->end

Caption: Decision tree for selecting the optimal quenching strategy.

Diagram 2: Standard Operating Procedure Workflow

G start 1. Cool Reaction Mixture to 0 °C prepare_quench 2. Prepare separate flask with cold (0 °C) quenching solution (e.g., sat. NaHCO3) add_slowly 3. Add reaction mixture dropwise to quenching solution with vigorous stirring. prepare_quench->add_slowly monitor 4. Monitor for completion: - No more gas - Temperature stable - pH ~7-8 add_slowly->monitor tlc_check 5. Confirm CMSC absence by TLC analysis. monitor->tlc_check tlc_check->add_slowly Incomplete proceed 6. Proceed to liquid-liquid extraction. tlc_check->proceed Complete

Caption: Step-by-step workflow for a standard quenching procedure.

Section 5: Detailed Experimental Protocols

These protocols provide explicit, step-by-step instructions for common and effective quenching procedures.

Protocol 1: Quenching with Saturated Sodium Bicarbonate (Recommended General Protocol)

This method is ideal for products that are stable under mildly basic conditions.

Methodology:

  • Preparation: In a flask appropriately sized to handle potential foaming, prepare a saturated solution of sodium bicarbonate. Cool this solution to 0 °C in an ice-water bath. As a rule of thumb, use a volume of NaHCO₃ solution that is 5-10 times the volume of the reaction mixture.

  • Cool Reaction: Ensure the completed reaction mixture is also cooled to 0 °C.

  • Quenching: Using a dropping funnel or syringe pump for larger scales, add the reaction mixture slowly and dropwise to the vigorously stirred, cold NaHCO₃ solution. Caution: This process is exothermic and releases CO₂ gas.[3] Maintain the temperature of the quenching mixture below 5 °C throughout the addition.

  • Stirring: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction is complete.

  • Validation:

    • Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Perform a TLC analysis on a small aliquot of the organic layer to confirm the complete disappearance of this compound.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Dilute with the appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and proceed with standard liquid-liquid extraction.

Protocol 2: Quenching with a Secondary Amine (Scavenger Quench)

This method is useful when the desired product is sensitive to aqueous basic conditions. It converts CMSC into a stable, often easily separable, sulfonamide.

Methodology:

  • Preparation: Cool the reaction mixture to 0 °C.

  • Quenching: In the reaction flask, slowly add a secondary amine (e.g., morpholine or piperidine, ~1.5 equivalents relative to the initial excess of CMSC) either neat or as a solution in the reaction solvent. Maintain the temperature below 5 °C during the addition.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Validation: Monitor the disappearance of CMSC by TLC. The product will be the newly formed sulfonamide.

  • Workup: Dilute the reaction mixture with an appropriate organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine. The resulting cyanomethanesulfonamide byproduct is typically polar and can be removed during subsequent column chromatography.

Section 6: The Chemistry Behind the Quench

Understanding the underlying mechanisms allows for more informed experimental design and troubleshooting.

The core of the quenching process is the nucleophilic substitution at the sulfonyl sulfur atom. Sulfonyl chlorides are highly electrophilic at the sulfur center. Nucleophiles, such as water, hydroxide, or amines, attack this center.[9]

  • Hydrolysis Mechanism: In a neutral aqueous quench, a water molecule acts as the nucleophile. In a basic quench, the more potent hydroxide ion attacks the sulfur. This process typically follows an Sₙ2-like mechanism, leading to the displacement of the chloride leaving group. The presence of a base is crucial for neutralizing the HCl generated, driving the reaction to completion and protecting acid-labile products.[9][13][14]

  • Reactivity of CMSC: The electron-withdrawing cyano group (–CN) alpha to the sulfonyl group increases the electrophilicity of the sulfur atom, making CMSC particularly reactive towards nucleophiles. It also renders the α-protons acidic.[15] While this acidity is a key feature for other reactions of CMSC derivatives, during quenching, the nucleophilic attack at the sulfonyl group is the dominant and much faster reaction pathway.

By carefully selecting the quenching agent and controlling the reaction conditions, researchers can effectively neutralize this reactive intermediate, ensuring the integrity of their desired product and the safety of their process.

References

  • King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
  • Paquette, L. A., & Nitz, T. J. (1974). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic. [Link]
  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. [Link]
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Unknown Author. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. WordPress. [Link]
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry. [Link]
  • SD Fine-Chem Limited. (n.d.).
  • Reddit User Discussion. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? r/chemhelp. [Link]
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
  • National Institutes of Health. (n.d.). A Simple Method for the Electrophilic Cyanation of Secondary Amines. PMC - NIH. [Link]
  • Anderson, N. G., et al. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. University of Rochester. [Link]
  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. KGROUP. [Link]

Sources

How to avoid common pitfalls in cyanomethanesulfonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of cyanomethanesulfonyl chloride. This guide is designed for chemistry professionals engaged in research, development, and manufacturing. Here, we move beyond simple protocols to address the nuanced challenges and common pitfalls associated with the preparation of this highly reactive and valuable reagent. Our focus is on providing practical, field-tested insights to ensure the safety, efficiency, and success of your synthetic endeavors.

Critical Safety Bulletin: Handle with Extreme Caution

Before commencing any experimental work, it is imperative to recognize the significant hazards associated with this compound and its precursors. As a sulfonyl chloride, it is corrosive, a lachrymator, and highly toxic upon inhalation or skin contact.[1][2][3] All manipulations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE)—including chemical-resistant gloves, a lab coat, and full-coverage safety goggles—is mandatory. The compound reacts exothermically with nucleophiles, including water, and can release toxic hydrogen chloride and sulfur oxide gases upon decomposition.[3][4] A thorough risk assessment is required before proceeding.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that researchers frequently encounter.

Q1: My reaction yield is consistently low or zero. What are the most probable causes? Low yields are typically traced back to one of three primary issues: hydrolysis of the sulfonyl chloride, suboptimal reaction conditions, or degradation during workup. Sulfonyl chlorides are exceptionally sensitive to moisture, readily hydrolyzing to the corresponding, unreactive sulfonic acid.[5] Furthermore, the thermal stability of the target molecule can be a concern; excessive temperatures can lead to decomposition.[6] Finally, the purification strategy itself can be a source of yield loss if not optimized to minimize contact with water and heat.

Q2: I'm observing a dark, tar-like substance in my reaction flask. What is causing this decomposition? The formation of dark, insoluble byproducts often points to thermal decomposition. This can occur if there is localized overheating, especially when using a heating mantle directly on the flask.[7] Decomposition can also be catalyzed by impurities in the starting materials or reagents. It is crucial to maintain precise temperature control throughout the reaction and purification stages.

Q3: Is vacuum distillation the recommended method for purification? While distillation is a common purification technique, it presents significant risks for thermally sensitive compounds like sulfonyl chlorides.[7][8] If distillation is necessary, it must be performed under high vacuum to keep the pot temperature as low as possible (ideally below 115°C for related compounds).[7] However, non-thermal methods such as flash column chromatography on silica gel (using anhydrous solvents) or recrystallization from a non-protic solvent system are often safer and more effective alternatives for removing impurities without inducing degradation.[9]

Q4: Can I store this compound for later use? Long-term storage is not recommended due to the compound's reactivity and instability.[8] If short-term storage is unavoidable, the purified product must be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤0°C) to minimize decomposition and hydrolysis from atmospheric moisture.[10]

Systematic Troubleshooting Guide

Use this table to diagnose and resolve specific issues encountered during the synthesis.

Problem Observed Potential Root Cause(s) Recommended Corrective Action(s)
Reaction fails to initiate or proceeds very slowly. 1. Moisture Contamination: Presence of water in reagents or glassware is deactivating the chlorinating agent or hydrolyzing the product.[5] 2. Low Reagent Purity: Starting thiol or disulfide is impure. 3. Insufficient Temperature: Reaction temperature is too low for activation.1. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware. Use freshly opened or distilled anhydrous solvents. Handle reagents under an inert atmosphere.[5] 2. Verify Starting Material Quality: Analyze starting materials by NMR or GC-MS before use. Purify if necessary. 3. Optimize Temperature: Cautiously increase the reaction temperature in small increments, monitoring for product formation via TLC or other in-process controls.
Significant amount of sulfonic acid detected as a byproduct. 1. Hydrolysis during Reaction: Ingress of moisture into the reaction vessel. 2. Hydrolysis during Workup: Extended contact with aqueous layers during extraction.[11]1. Improve Inert Atmosphere Technique: Ensure a positive pressure of nitrogen or argon is maintained throughout the reaction. 2. Minimize Aqueous Contact: Perform aqueous washes quickly with ice-cold water or brine. Use anhydrous sodium sulfate to dry the organic layer thoroughly before solvent removal.
Product decomposes during solvent removal. 1. Excessive Heat: Rotary evaporator bath temperature is too high. 2. Acidity: Residual acidic byproducts (e.g., HCl) are catalyzing decomposition.1. Use Low Temperature: Remove solvent under reduced pressure at or below room temperature. 2. Neutral Wash: Consider a rapid wash with a cold, saturated sodium bicarbonate solution during workup to neutralize acids, followed immediately by a brine wash and drying.[5]
Purified product is discolored (yellow to brown). 1. Minor Thermal Decomposition: Slight charring or degradation occurred during the reaction or a distillation attempt.[7] 2. Trace Impurities: Presence of colored impurities from starting materials or side reactions.1. Purify with Activated Carbon: Treat a solution of the crude product in an inert solvent with a small amount of activated charcoal, followed by filtration through celite to remove color.[12][13] 2. Re-purify: If discoloration is severe, repeat the purification step (e.g., column chromatography).

Visualized Experimental Workflow: Oxidative Chlorination

The following diagram illustrates a robust workflow for the synthesis of this compound via the oxidative chlorination of a suitable sulfur-containing precursor, such as cyanomethyl disulfide. This method is often preferred for its efficiency and applicability to various substrates.[9]

SynthesisWorkflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Chlorination cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification Start Start: Assemble Flame-Dried Glassware Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Anhydrous Solvent (e.g., Acetonitrile) Inert->Solvent Precursor Add Cyanomethyl Precursor (e.g., Disulfide) Solvent->Precursor Cool Cool to 0-5 °C (Ice Bath) Precursor->Cool Chlorination Add Chlorinating Agent (e.g., SO2Cl2 or NCS/HCl) Dropwise, Maintain T < 10°C Cool->Chlorination Stir Stir at 0-5 °C until completion (Monitor by TLC) Chlorination->Stir Quench Quench Reaction (Pour onto Ice Water) Stir->Quench Extract Extract with Anhydrous Solvent (e.g., DCM) Quench->Extract Wash Wash Organic Layer (Cold Brine) Extract->Wash Dry Dry over Na2SO4, Filter Wash->Dry Concentrate Concentrate in vacuo (Low Temperature) Dry->Concentrate Purify Purify Crude Product (e.g., Flash Chromatography) Concentrate->Purify End Product: Cyanomethanesulfonyl Chloride Purify->End

Caption: A generalized workflow for this compound synthesis.

Core Protocol: Oxidative Chlorination of S-Cyanomethyl Isothiourea Salt

This protocol provides a reliable method for preparing this compound from readily available starting materials. It is adapted from general procedures for synthesizing sulfonyl chlorides from S-alkylisothiourea salts.[6]

Reagents & Equipment:

  • S-Cyanomethylisothiouronium chloride (1.0 eq)

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid (HCl)

  • Chlorine gas (Cl₂) or an in-situ source

  • Ice

  • Deionized Water

  • Dichloromethane (DCM), anhydrous

  • Brine (saturated NaCl solution), cold

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried, three-necked round-bottom flask with mechanical stirrer, gas inlet, and thermometer

Procedure:

  • Preparation of the Reaction Slurry: In a three-necked flask under a nitrogen atmosphere, prepare a slurry of S-cyanomethylisothiouronium chloride (1.0 eq) in a 2:1 mixture of glacial acetic acid and concentrated HCl.

    • Causality Note: The acidic medium is essential for the stability of the intermediate species and facilitates the subsequent oxidative chlorination.

  • Cooling: Cool the slurry to between -5 °C and 0 °C using an ice-salt bath. Vigorous stirring is critical to maintain a homogenous suspension.

  • Chlorination: Bubble chlorine gas through the stirred slurry at a rate that maintains the internal temperature below 5 °C. The reaction is highly exothermic and requires careful monitoring.

    • Expert Insight: Alternatively, an in-situ source of chlorine can be used to improve handling safety. The reaction progress can be monitored by the disappearance of the solid starting material and a change in color.

  • Reaction Completion: Continue chlorine addition until the reaction mixture becomes a clear, slightly yellow solution and in-process control (e.g., TLC) indicates full consumption of the starting material.

  • Quenching: Slowly and carefully pour the reaction mixture onto a stirred vessel of crushed ice. This step quenches the reaction and precipitates the crude product.

    • Trustworthiness Check: Performing this step slowly is crucial to control the exotherm from the reaction of any residual chlorinating agent with water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with cold, anhydrous dichloromethane.

  • Washing and Drying: Combine the organic layers and wash once with cold brine to remove residual acid. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a bath temperature no higher than 25°C.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Decision Pathway

When faced with an unsuccessful reaction, this logical diagram can guide your troubleshooting process.

TroubleshootingTree Start Problem: Low or No Product Yield TLC Analyze Crude Reaction Mixture by TLC Start->TLC SM_Present Result: Starting Material (SM) Remains TLC->SM_Present High SM SM_Absent Result: No SM, Complex Mixture or Baseline Spot TLC->SM_Absent No SM Moisture Action: Check for Moisture Contamination. Ensure all reagents/solvents are anhydrous. Re-run under strict inert conditions. SM_Present->Moisture Is moisture suspected? TimeTemp Action: Extend reaction time or incrementally increase temperature. Continue monitoring. SM_Present->TimeTemp Is reaction just slow? Workup Hypothesis: Product formed but decomposed during workup/purification. SM_Absent->Workup Hydrolysis Cause: Hydrolysis during aqueous workup? Workup->Hydrolysis Yes Thermal Cause: Thermal decomposition? Workup->Thermal Yes ModifyWorkup Solution: Minimize water contact. Use colder solutions and work faster. Ensure thorough drying of organic layer. Hydrolysis->ModifyWorkup ModifyPurify Solution: Avoid distillation. Use low-temp solvent removal. Purify via chromatography. Thermal->ModifyPurify

Caption: A decision tree for troubleshooting low-yield syntheses.

References

  • Vertex AI Search. (n.d.). Buy (3-Cyanophenyl)methanesulfonyl chloride | 56106-01-5 - Smolecule.
  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl chloride.
  • Fisher Scientific. (2009). Safety Data Sheet: Methanesulfonyl chloride.
  • SAFETY DATA SHEET. (2025). METHANESULFONYL CHLORIDE.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride.
  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride.
  • CAMEO Chemicals - NOAA. (n.d.). METHANESULFONYL CHLORIDE.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • WIPO Patentscope. (1997). WO/1997/003952 METHOD FOR PURIFYING METHANESULPHONYL CHLORIDE.
  • Google Patents. (n.d.). FR2736913A1 - METHOD FOR PURIFYING METHANESULFONYL CHLORIDE.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

Sources

Technical Support Center: Scaling Up Reactions with Cyanomethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyanomethanesulfonyl chloride (CMS-Cl) is a valuable reagent in modern organic synthesis, prized for its ability to introduce the cyanomethanesulfonyl group, a key pharmacophore in various drug candidates. While its utility in lab-scale synthesis is well-documented, scaling up reactions involving this reagent presents unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical support resource. We will address common issues encountered during the scale-up process, offering troubleshooting strategies and practical advice to ensure safe, efficient, and successful large-scale reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound, and how do they change with scale?

A1: this compound is a corrosive and moisture-sensitive compound. At any scale, it can cause severe skin burns and eye damage.[1] Upon contact with moisture, it can hydrolyze, releasing corrosive and toxic fumes.[2] When scaling up, the primary concern is the increased quantity of hazardous material, which amplifies the risks of exposure and exothermic events. A larger volume of reagent means that a runaway reaction or spill will have more significant consequences. Therefore, robust containment and emergency preparedness are paramount.

Q2: My reaction with this compound is sluggish on a larger scale compared to my lab-scale experiments. What could be the cause?

A2: Several factors can contribute to this. Inadequate mixing is a common culprit in larger reactors, leading to localized concentration gradients and reduced reaction rates. Heat transfer is also less efficient at scale, which can be problematic for temperature-sensitive reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture and that your heating/cooling system can manage the thermal demands of the larger volume. Additionally, the purity of bulk starting materials and solvents should be verified, as impurities can inhibit the reaction.

Q3: I'm observing significant byproduct formation during my scale-up. How can I minimize this?

A3: Byproduct formation often arises from poor temperature control or the presence of moisture.[3] The highly reactive nature of this compound means that even trace amounts of water can lead to hydrolysis and subsequent side reactions. Ensure all glassware, solvents, and reagents are rigorously dried.[3] A common side reaction is the formation of an alkyl chloride when using sulfonyl chlorides with alcohols.[3] Lowering the reaction temperature can often disfavor these side reactions.[3]

Q4: What are the best practices for quenching a large-scale reaction involving this compound?

A4: Quenching a large volume of a reaction containing unreacted this compound must be done with extreme caution due to the potential for a highly exothermic reaction. A slow, controlled addition of a quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or water) to the reaction mixture is crucial.[3] This should be performed in a reactor with adequate cooling capacity and headspace. Monitoring the internal temperature throughout the quench is essential to prevent a runaway reaction.

Troubleshooting Guide

Issue 1: Low or Stagnant Reaction Conversion
Potential Cause Troubleshooting & Optimization Strategy
Inactive this compound The reagent is highly sensitive to moisture and can hydrolyze over time, rendering it inactive. Use a fresh bottle or re-purify the reagent before use. Ensure all reaction components are rigorously dry.[3]
Inadequate Mixing/Agitation On a larger scale, inefficient stirring can lead to poor mass transfer. Increase the agitation speed and ensure the impeller design is appropriate for the reactor geometry and reaction viscosity.
Suboptimal Reaction Temperature A temperature that is too low may result in an incomplete reaction.[3] Gradually increase the reaction temperature while carefully monitoring for byproduct formation using an in-process analytical method like HPLC or TLC.
Insufficient Base A weak or insufficient amount of base may not effectively neutralize the HCl generated, which can hinder the reaction.[3] Ensure the stoichiometry of the base is correct and consider using a stronger, non-nucleophilic base if necessary.
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting & Optimization Strategy
Presence of Moisture Water will hydrolyze this compound, leading to impurities. Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and ensure starting materials are dry.[3]
Reaction Temperature is Too High Elevated temperatures can accelerate side reactions.[3] Attempt the reaction at a lower temperature. A design of experiments (DoE) approach can help identify the optimal temperature that balances reaction rate and purity.
Inappropriate Base Selection A base that is too strong can promote the formation of undesired side products.[3] A weaker, non-nucleophilic base may be more suitable.
Side Reaction with Nucleophiles The chloride ion generated can act as a nucleophile, leading to chlorinated byproducts.[3] Lowering the reaction temperature can disfavor this SN2 displacement.
Issue 3: Difficulties with Product Isolation and Purification
Potential Cause Troubleshooting & Optimization Strategy
Product is Water-Soluble If your product has some water solubility, it can be lost during the aqueous workup. Perform extractions with a suitable organic solvent. A brine wash can help to break up emulsions and reduce the solubility of the organic product in the aqueous layer.
Formation of Emulsions during Workup This is common when scaling up extractions. Use a brine wash, add a small amount of a different organic solvent, or allow the mixture to stand for an extended period to aid separation. In some cases, filtration through a pad of celite can be effective.
Co-elution of Impurities during Chromatography If impurities have similar polarity to your product, chromatographic separation can be challenging. Explore different solvent systems or consider using a different stationary phase (e.g., reverse-phase HPLC). Recrystallization may also be a viable purification method.
Residual this compound in Product Unreacted starting material can contaminate your product. A gentle wash with a cold, dilute aqueous base (like sodium bicarbonate) during workup can help to quench and remove any remaining this compound.

Experimental Protocols

General Protocol for a Scale-Up Reaction with this compound

This protocol provides a general framework. It is crucial to adapt it based on the specific reactivity of your substrates and the safety considerations for your facility.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Addition: Charge the reactor with the anhydrous solvent and the substrate. Begin agitation.

  • Cooling: Cool the reaction mixture to the desired temperature (often 0 °C or below) using an appropriate cooling system.

  • Base Addition: Slowly add the base to the stirred solution. Monitor the internal temperature to ensure it remains within the desired range.

  • This compound Addition: Add the this compound dropwise via an addition funnel or a syringe pump. Crucially, the addition rate should be controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC, or NMR).[4][5][6] Take aliquots from the reaction mixture at regular intervals.

  • Quenching: Once the reaction is complete, quench it by slowly adding a pre-cooled quenching solution (e.g., saturated aqueous sodium bicarbonate). Monitor the temperature closely during the quench.

  • Workup and Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Analytical Method for Reaction Monitoring: RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with a composition appropriate for your starting materials and elute with an increasing percentage of B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where both starting material and product absorb.

  • Sample Preparation: Withdraw a small aliquot from the reaction, quench it immediately in a vial containing a suitable solvent, and dilute for injection.[5]

Visualizations

Workflow for Scaling Up this compound Reactions

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase start Start: Lab-Scale Protocol Established safety Thorough Safety Review (Hazards, Exotherms, Quenching) start->safety materials Source & Qualify Bulk Starting Materials safety->materials equipment Select & Prepare Appropriate Scale-Up Reactor materials->equipment reaction Controlled Reaction Execution (Slow Addition, Temp. Monitoring) equipment->reaction monitoring In-Process Monitoring (HPLC, TLC) reaction->monitoring quench Careful & Controlled Quenching monitoring->quench isolation Product Isolation & Workup quench->isolation purification Purification (Chromatography/Recrystallization) isolation->purification analysis Final Product Analysis (Purity, Yield) purification->analysis end_node End: Successful Scale-Up analysis->end_node

Caption: A typical workflow for scaling up reactions involving this compound.

Troubleshooting Decision Tree for Low Yield

G cluster_low_conv Low Conversion cluster_good_conv Good Conversion, Poor Recovery start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion check_reagent Is CMS-Cl active? (Use fresh reagent) check_conversion->check_reagent Low Conversion check_workup Product loss during workup? (Optimize extraction) check_conversion->check_workup Good Conversion check_temp Is temperature too low? (Gradually increase) check_reagent->check_temp check_mixing Is mixing adequate? (Increase agitation) check_temp->check_mixing check_purification Product loss during purification? (Optimize chromatography) check_workup->check_purification check_stability Is product unstable? (Analyze crude mixture) check_purification->check_stability

Caption: A decision tree for troubleshooting low yields in this compound reactions.

References

  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No. (2015, April 9). Loba Chemie.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, March 22). Merck Millipore.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET. (2024, November 19). Sigma-Aldrich.
  • TABLE OF INCOMP
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). PubMed Central.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. Benchchem.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
  • CN1108243A - Process for synthesizing methane sulfonyl chloride. (n.d.).
  • CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride. (n.d.).
  • This compound | C2H2ClNO2S | CID 13142426. (n.d.). PubChem. NIH.
  • Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transform
  • METHANESULFONYL CHLORIDE. (n.d.). CAMEO Chemicals. NOAA.
  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No. (2015, April 9). Loba Chemie.
  • Methanesulfonyl Chloride. (n.d.). FUJIFILM Wako Chemicals.
  • Methanesulfonyl Chloride (CH3SO2Cl) Decomposition as a Key Step for Low-Temperature Methane Conversions | Request PDF. (n.d.).
  • Methanesulfonyl chloride. (n.d.). Wikipedia.
  • Methanesulfonyl chloride – Knowledge and References. (n.d.). Taylor & Francis.
  • Methanesulfinyl Chloride - Organic Syntheses Procedure.
  • Online LC Reaction Monitoring of Radical Bromination of an Arom
  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. (n.d.).
  • Sciencemadness Discussion Board - Help: Failed chloromethylsulfonyl chloride Prep. (2008, December 16).
  • Troubleshooting Low Yields in methoxymethanesulfonyl chloride Reactions | Benchchem.
  • WO1997003952A1 - Method for purifying methanesulphonyl chloride. (n.d.).
  • What are the applications of this compound? (2024, May 9). Knowledge.
  • methanesulfonyl chloride - Organic Syntheses Procedure.
  • methanesulfonyl chloride - Organic Syntheses Procedure.
  • synthesis of sulfonyl chloride substr
  • A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. (n.d.). Benchchem.
  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016, March 9).
  • Liquid chromatography-high resolution mass spectrometric methods for the surveillance monitoring of cyanotoxins in freshwaters | Request PDF. (2025, August 6).
  • Sulfonyl chloride synthesis by chlorosulfon
  • (117d)

Sources

Technical Support Center: Solvent Effects on Cyanomethanesulfonyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanomethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive reagent. A primary factor governing the success of reactions involving this compound is the choice of solvent. This document provides in-depth, experience-based answers to common issues, ensuring the scientific integrity and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs) on Stability and Solvent Interactions

This section addresses fundamental questions regarding the handling and stability of this compound, with a focus on preventing common pitfalls related to solvent choice.

Q1: What is the general stability of this compound and how do solvents fundamentally affect it?

This compound is a potent electrophile, making it highly useful but also susceptible to degradation. Its stability is critically dependent on the reaction environment, particularly the solvent. The primary degradation pathway is solvolysis, where the solvent molecule itself acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to the consumption of the reagent and the formation of inactive sulfonic acid or ester byproducts.[1]

Solvents are broadly categorized as protic or aprotic:

  • Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds. These are generally detrimental to this compound, as the hydroxyl or amine groups are nucleophilic and can directly react with the sulfonyl chloride.[2][3]

  • Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) lack these acidic protons and are therefore much less reactive towards the sulfonyl chloride.[4] They are the preferred choice for most applications.

Q2: Why are polar aprotic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) generally recommended?

Polar aprotic solvents offer the ideal balance for reactions with this compound. Their polarity is sufficient to dissolve the sulfonyl chloride and many amine substrates, facilitating interaction between reactants.[5] However, they lack the ability to form strong hydrogen bonds that can "cage" and deactivate nucleophiles, a common issue with protic solvents.[6][7]

  • Dichloromethane (DCM): Often the solvent of choice due to its inertness, ability to dissolve a wide range of organic compounds, and ease of removal post-reaction.[8][9]

  • Acetonitrile (MeCN): A more polar option that can be useful for less soluble starting materials. However, care must be taken as certain lots of MeCN can contain impurities that may degrade sensitive reagents.[10]

  • Tetrahydrofuran (THF): Another common choice, but peroxide formation must be monitored, and it should be used in its anhydrous form.[9]

Q3: Can I ever use protic solvents like alcohols or water? What are the specific risks?

Using protic solvents is strongly discouraged unless the solvent is intended to be a reactant (e.g., in a controlled hydrolysis or alcoholysis). The risks are significant:

  • Rapid Reagent Decomposition: The primary risk is the rapid solvolysis of the this compound into the corresponding, unreactive sulfonic acid (with water) or sulfonate ester (with alcohols).[1][2] This reaction consumes your reagent and generates acidic byproducts (HCl), which can catalyze further decomposition or unwanted side reactions.

  • Reduced Yield: As the reagent is consumed by the solvent, the yield of your desired product will be significantly reduced.[5]

  • Complex Purifications: The formation of sulfonic acid or ester byproducts complicates the purification process, often requiring additional extraction or chromatographic steps to isolate the desired compound.

Section 2: Troubleshooting Guide for Common Reactions

This guide addresses specific issues that may arise during synthesis, offering potential causes and solutions related to solvent selection.

Q: My reaction is sluggish or stalls completely. Could the solvent be the issue?

A: Yes, this is a common problem. Several solvent-related factors could be at play:

  • Cause 1: Poor Solubility: If your amine substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the reaction rate.

    • Solution: Switch to a more polar aprotic solvent. If you are using DCM, consider trying THF or acetonitrile. Gentle warming may also improve solubility, but temperature must be carefully controlled to avoid decomposition.[11]

  • Cause 2: Use of a Protic Solvent: As discussed, even trace amounts of water or alcohol in your solvent can hydrolyze the sulfonyl chloride faster than it reacts with your intended nucleophile.[1]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use a fresh bottle of a certified anhydrous solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9][11]

  • Cause 3: Nucleophile Deactivation: In some cases, polar protic solvents can solvate the nucleophile (your amine) through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the sulfonyl chloride.[4][12]

    • Solution: This reinforces the need for polar aprotic solvents, which do not form these deactivating hydrogen bonds, leaving the nucleophile "free" and more reactive.[7]

Q: I'm observing significant decomposition of my starting materials and the reaction mixture is turning dark. How can the solvent choice help?

A: Darkening or "tarring" of the reaction mixture often points to decomposition, which can be exacerbated by the solvent.

  • Cause 1: Reaction with Solvent: Some solvents are not as inert as they seem. For example, THF can degrade to form peroxides which are highly reactive.

    • Solution: Use freshly distilled or inhibitor-free solvents. Ensure your solvent of choice is compatible with all reagents and intermediates. For many sulfonylation reactions, chlorinated solvents like DCM are optimal.[8]

  • Cause 2: Exothermic Reaction & Local Hotspots: The reaction of this compound is often exothermic. If the solvent has a low boiling point and poor heat transfer properties, localized heating can occur, leading to decomposition.

    • Solution: Ensure efficient stirring. Add the sulfonyl chloride solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C) to control the exotherm.[9] DCM is a good choice as it is easy to cool and has a moderate boiling point.

Q: I'm getting multiple unexpected side products. What role does the solvent play here?

A: Solvent choice can directly influence reaction pathways and the formation of side products.

  • Cause 1: Solvolysis Products: As mentioned, if your solvent is even slightly protic, you will form sulfonic acid or sulfonate ester side products.[2]

    • Solution: Use anhydrous aprotic solvents under an inert atmosphere.[1][11]

  • Cause 2: Solvent-Mediated Pathways: The solvent can participate in the reaction mechanism beyond simple solvolysis. For example, in some cases, the solvent can influence the selectivity of the reaction.[13]

    • Solution: Screen different aprotic solvents. A change from a non-coordinating solvent like DCM to a more coordinating one like acetonitrile can sometimes alter the transition state and favor the desired product.

Section 3: Protocols & Data
Table 1: Solvent Selection Guide for this compound
SolventTypeDielectric Constant (ε)Suitability & Key Considerations
Dichloromethane (DCM) Polar Aprotic9.1Excellent/First Choice. Good solubility for many substrates, inert, easy to remove. Must be anhydrous.[9]
Acetonitrile (MeCN) Polar Aprotic37.5Good. Higher polarity for less soluble substrates. Must be anhydrous; some lots can contain impurities that degrade reagents.[10]
Tetrahydrofuran (THF) Polar Aprotic7.6Good. A common alternative to DCM. Must be anhydrous and peroxide-free.
Ethyl Acetate (EtOAc) Polar Aprotic6.0Fair. Can be used, but susceptible to hydrolysis if water is present. Less polar than DCM.
Toluene Nonpolar2.4Poor/Situational. Generally not polar enough to dissolve reactants. May be used in specific cases where low polarity is required.
Water, Methanol, Ethanol Polar Protic80.1, 32.7, 24.6Unsuitable. Reacts directly with this compound, causing rapid decomposition (solvolysis).[2][3] Avoid.
Experimental Protocol 1: General Procedure for Sulfonamide Formation

This protocol provides a robust starting point for the synthesis of sulfonamides from an amine and this compound.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., pyridine, 1.5 eq) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction flask over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.[9]

Experimental Protocol 2: Quality Control Test for Solvent Suitability

Before committing to a large-scale reaction, you can perform this simple test to check for rapid decomposition.

  • Add a small amount of this compound (e.g., 10 mg) to 1 mL of the solvent in an NMR tube.

  • Take an initial ¹H NMR spectrum.

  • Let the tube stand at room temperature for 1 hour and take another spectrum.

  • Significant degradation will be indicated by the disappearance of the this compound signals and the appearance of new peaks corresponding to decomposition products.

Section 4: Visual Guides
Diagram 1: Solvent Selection Workflow

This flowchart provides a logical path for choosing the appropriate solvent for your reaction.

SolventSelection start Start: Need to run a reaction with This compound check_solubility Is the amine substrate soluble in anhydrous DCM? start->check_solubility protic_check Is the intended solvent protic (e.g., H2O, MeOH)? start->protic_check use_dcm Use Anhydrous DCM. Proceed with reaction at 0°C. check_solubility->use_dcm  Yes   check_other Try a more polar aprotic solvent. Is the substrate soluble in anhydrous MeCN or THF? check_solubility->check_other  No   use_other Use Anhydrous MeCN or THF. Proceed with caution, monitor for stability. check_other->use_other  Yes   re_evaluate Re-evaluate substrate or consider a solvent mixture (e.g., DCM/THF). Consult further literature. check_other->re_evaluate  No   protic_check->check_solubility  No   stop STOP. Do not use. High risk of reagent decomposition. protic_check->stop  Yes  

Caption: Decision workflow for selecting a suitable reaction solvent.

Diagram 2: Competing Reaction Pathways

This diagram illustrates the desired reaction versus the undesirable solvolysis pathway in the presence of a protic solvent.

Pathways cluster_0 Reagents R-NH2 (Amine) + NC-CH2-SO2Cl Desired_Product Desired Product R-NH-SO2-CH2-CN (Sulfonamide) Reagents->Desired_Product Desired Pathway (SN2 Reaction) Side_Product Side Product HO-SO2-CH2-CN (Sulfonic Acid) Reagents->Side_Product Competing Pathway (Solvolysis) Solvent_Aprotic Aprotic Solvent (e.g., DCM) Solvent_Protic Protic Solvent (e.g., H2O) exp1 This pathway is favored in aprotic solvents. exp2 This pathway dominates in protic solvents, consuming the reagent.

Caption: Desired sulfonamide formation vs. competing solvolysis.

References
  • Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature: The Reaction of β‐Dicarbonyl Compounds with Sodium Sulfinates under the Action of Iron‐Based Oxidants. ResearchGate.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
  • Effect of solvent and reaction concentration. ResearchGate.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • SN1 vs SN2. KPU Pressbooks.
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
  • Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. ResearchGate.

Sources

Technical Support Center: Catalyst Selection for Cyanomethanesulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyanomethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on leveraging catalysts to improve reaction efficiency, yield, and purity. This compound is a valuable building block in medicinal chemistry and materials science, but its synthesis can be challenging due to its reactivity and the potential for side reactions.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established principles of sulfonyl chloride synthesis and catalysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the cyanomethanesulfonic acid (or its salt) to the sulfonyl chloride. What is the likely cause and how can I fix it?

A1: Low conversion is one of the most common issues and typically points to insufficient activation of the chlorinating agent (e.g., thionyl chloride, SOCl₂) or poor reactant mixing.

Root Cause Analysis:

  • Poor Electrophilicity of the Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) may not be electrophilic enough to react efficiently with the sulfonic acid or sulfonate salt, especially at lower temperatures.

  • Biphasic Reaction Inefficiency: If you are starting from a salt, such as sodium cyanomethanesulfonate, the reaction mixture is likely biphasic (solid-liquid or liquid-liquid). The low solubility of the salt in the organic solvent where the chlorinating agent resides severely limits the reaction rate.

Solutions & Optimization Strategies:

  • Introduce a Catalyst for Homogeneous Reactions: For reactions starting with cyanomethanesulfonic acid in an organic solvent, a catalytic amount of N,N-dimethylformamide (DMF) is the industry standard for accelerating the formation of sulfonyl chlorides from sulfonic acids using thionyl chloride.[1][2]

    • Mechanism of Action: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, an imidoyl chloride intermediate [(CH₃)₂N=CHCl]⁺Cl⁻.[2] This intermediate is a far more potent chlorinating agent than thionyl chloride itself, dramatically accelerating the reaction.

    • Recommended Loading: Add 0.1 to 0.2 equivalents of DMF relative to the sulfonic acid.

  • Employ Phase-Transfer Catalysis for Biphasic Reactions: If you are using a sulfonate salt (e.g., sodium cyanomethanesulfonate), a phase-transfer catalyst (PTC) is essential for high efficiency.

    • Mechanism of Action: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), facilitates the transfer of the sulfonate anion from the solid or aqueous phase into the organic phase.[3] The resulting lipophilic ion pair [Q⁺][⁻O₃S-CH₂CN] is highly soluble and reactive in the organic solvent.

    • Recommended Catalysts: Tetrabutylammonium or benzyltriethylammonium salts are excellent starting points due to their stability and effectiveness.[4] Use 1-5 mol% of the PTC.

  • Consider a Lewis Acid Catalyst: Lewis acids can activate sulfuryl chloride (SO₂Cl₂) for chlorination reactions.[5][6] While less common than DMF for thionyl chloride reactions, a mild Lewis acid could be effective.

    • Mechanism of Action: The Lewis acid coordinates to an oxygen atom on the chlorinating agent, withdrawing electron density and making the sulfur atom more electrophilic.

    • Recommended Catalysts: Start with milder Lewis acids like ZnCl₂ or Bi(OTf)₃ before attempting stronger ones like AlCl₃, which can sometimes promote side reactions.[7]

Q2: My final product is contaminated with the starting material (cyanomethanesulfonic acid) and has a low yield. I suspect hydrolysis is the problem. How can I prevent this?

A2: This is a critical issue. Sulfonyl chlorides are highly reactive and moisture-sensitive.[8] Hydrolysis not only consumes the product but also generates acidic byproducts that can catalyze further decomposition.

Root Cause Analysis:

  • Atmospheric Moisture: Inadequate protection from air during the reaction or workup.

  • Wet Reagents/Solvents: Using solvents or reagents that have not been properly dried.

  • Improper Quenching/Workup: Exposing the reactive sulfonyl chloride to bulk water for too long during the workup procedure.

Solutions & Optimization Strategies:

  • Ensure Rigorously Anhydrous Conditions:

    • Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled or commercially available anhydrous solvents.

    • Run the reaction under an inert atmosphere (N₂ or Ar).

  • Control the Workup:

    • Quench the reaction by pouring the reaction mixture onto crushed ice or into ice-cold water, not the other way around. This ensures the sulfonyl chloride is always in the presence of excess cold water, promoting rapid precipitation/phase separation over prolonged hydrolysis.

    • Minimize the time the product is in contact with the aqueous phase. Perform extractions quickly.

    • Wash the organic layer with cold brine to remove bulk water before drying with a desiccant like anhydrous MgSO₄ or Na₂SO₄.

Q3: The reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of a clean product. What's happening?

A3: Dark coloration and tar formation are typically signs of oxidative side reactions or decomposition, often exacerbated by high temperatures or highly reactive, unselective reagents.[5]

Root Cause Analysis:

  • Excessive Heat: The reaction may be too exothermic, or the heating temperature may be too high, leading to thermal decomposition of the product or starting materials. The cyano group can be susceptible to polymerization under harsh conditions.

  • Aggressive Chlorinating Agent: Stronger chlorinating agents or catalysts (e.g., strong Lewis acids) might be promoting undesired side reactions.

Solutions & Optimization Strategies:

  • Strict Temperature Control:

    • Add the chlorinating agent dropwise using an addition funnel while cooling the reaction vessel in an ice-water or ice-salt bath to maintain a low internal temperature (e.g., 0-10 °C).

    • Monitor the internal temperature throughout the addition. If a significant exotherm is observed, slow down the addition rate.

  • Choose Milder Reagents/Catalysts:

    • Thionyl chloride with catalytic DMF is generally a milder and more selective system than sulfuryl chloride with a strong Lewis acid.[1]

    • If using a Lewis acid, choose a milder one. For example, FeCl₃ is known to be effective for chlorinations while being less aggressive than AlCl₃.[5]

  • Optimize Reagent Stoichiometry:

    • Use a slight excess (1.5-2.0 equivalents) of the chlorinating agent. A large excess can lead to more side products.

Frequently Asked Questions (FAQs)

What is the best catalyst system for converting cyanomethanesulfonic acid to this compound?

For a reaction starting from the sulfonic acid in an organic solvent, the thionyl chloride/catalytic DMF system is highly recommended . It is a well-established, mild, and efficient method for producing sulfonyl chlorides.[2][9] The Vilsmeier intermediate it forms is highly effective and the reaction conditions are generally easy to control.

If I must start from sodium cyanomethanesulfonate, how do I choose a Phase-Transfer Catalyst (PTC)?

The choice of PTC depends on the solvent and temperature.

  • Tetrabutylammonium salts (e.g., TBAB, TBAHS): Excellent general-purpose PTCs for reactions up to ~100 °C. They are highly effective in a range of solvents like dichloromethane, chloroform, or acetonitrile.

  • Benzyltriethylammonium Chloride (BTEAC): Another robust and common choice.

  • Phosphonium Salts (e.g., tetrabutylphosphonium bromide): Generally more thermally stable than ammonium salts and are a good choice if higher reaction temperatures are required.

Start with 1-2 mol% of TBAB or BTEAC as they are effective and cost-efficient.[4][10]

What are the most critical experimental parameters to control for a successful reaction?
  • Moisture Exclusion: This is paramount. Any moisture will lead to hydrolysis and reduced yields.[8]

  • Temperature Control: Prevents thermal decomposition and side reactions. Perform additions of reactive agents at low temperatures (0-10 °C).

  • Order of Addition: Always add the chlorinating agent to the substrate solution, not the other way around. This maintains a low concentration of the highly reactive chlorinating species, minimizing side reactions.

  • Efficient Stirring: Crucial for both homogeneous and especially for biphasic PTC reactions to ensure good mixing and maximize reaction rates.

What are the likely side products, and how can they be minimized?
  • Cyanomethanesulfonic Acid: The primary impurity, resulting from incomplete reaction or hydrolysis. Minimized by using a catalyst, allowing sufficient reaction time, and ensuring anhydrous conditions.

  • Dimerization/Polymerization Products: The activated methylene group (-CH₂CN) could potentially undergo self-condensation under strongly basic or very harsh conditions. This is minimized by using stoichiometric base (if required) and maintaining low temperatures.

  • Products from Sulfene Formation: If a non-nucleophilic base (like triethylamine) is used in the workup while excess sulfonyl chloride is present, elimination to form NC-CH=SO₂ could occur. This reactive intermediate can be trapped by nucleophiles or dimerize. Avoid using amine bases during workup until the excess chlorinating agent has been quenched.

Data & Visualization

Catalyst Selection Summary

The table below summarizes the recommended catalytic systems for the synthesis of this compound.

Catalyst SystemStarting MaterialProposed MechanismTypical ConditionsAdvantagesDisadvantages
Catalytic DMF Cyanomethanesulfonic AcidForms Vilsmeier-Haack intermediateSOCl₂ (1.5-2.0 eq), DMF (0.1-0.2 eq), CH₂Cl₂ or neat, 0 °C to refluxHigh efficiency, mild, well-established for sulfonyl chlorides[2]Only for sulfonic acid starting material
Phase-Transfer Catalyst (PTC) Sodium CyanomethanesulfonateAnion transport to organic phaseSOCl₂ (1.5-2.0 eq), PTC (1-5 mol%), CH₂Cl₂/H₂O or solid/liquidEnables use of inexpensive salts, high yield in biphasic systems[3]Requires efficient stirring, potential for emulsion formation
Lewis Acid Cyanomethanesulfonic AcidActivation of chlorinating agentSO₂Cl₂ (1.2-1.5 eq), FeCl₃ or BiCl₃ (5-10 mol%), CH₂Cl₂, 0-25 °CEffective for SO₂Cl₂, can offer different reactivity[5][7]Can be too harsh, may promote side reactions, strict moisture control needed
Catalyst Selection Workflow

The following diagram provides a decision-making framework for selecting the appropriate catalytic approach.

catalyst_selection start Start: Synthesize This compound sm_choice What is your starting material? start->sm_choice acid Cyanomethanesulfonic Acid sm_choice->acid Acid salt Sodium Cyanomethanesulfonate (or other salt) sm_choice->salt Salt acid_system Use Thionyl Chloride (SOCl₂) + catalytic DMF acid->acid_system ptc_system Use Thionyl Chloride (SOCl₂) + Phase-Transfer Catalyst (PTC) salt->ptc_system outcome Reaction Outcome? acid_system->outcome ptc_system->outcome success Successful Reaction: High Yield & Purity outcome->success Good low_yield Low Conversion/ Stalled Reaction outcome->low_yield Poor side_products Side Products/ Decomposition outcome->side_products Poor troubleshoot_yield Increase catalyst loading Increase reaction time/temp Ensure anhydrous conditions low_yield->troubleshoot_yield troubleshoot_purity Lower temperature Slow reagent addition Check reagent purity side_products->troubleshoot_purity troubleshoot_yield->outcome troubleshoot_purity->outcome dmf_cycle cluster_cycle Catalytic Cycle dmf DMF (Catalyst) vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺Cl⁻ dmf->vilsmeier + SOCl₂ product R-SO₂Cl (Product) vilsmeier->product + R-SO₃H socl2 SOCl₂ (Chlorinating Agent) socl2->dmf rso3h R-SO₃H (Substrate, R=NC-CH₂-) rso3h->vilsmeier product->dmf - SO₂ - HCl (Releases DMF)

Caption: Catalytic cycle involving DMF.

Detailed Experimental Protocol: PTC-Catalyzed Synthesis

This protocol describes a robust method for synthesizing this compound from sodium cyanomethanesulfonate using a phase-transfer catalyst.

Reagents & Equipment:

  • Sodium cyanomethanesulfonate (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.02 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice, water, and brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup:

    • Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Charging Reagents:

    • To the flask, add sodium cyanomethanesulfonate (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.02 eq).

    • Add anhydrous dichloromethane to create a stirrable slurry (approx. 3-4 mL per gram of sulfonate salt).

    • Charge the dropping funnel with thionyl chloride (2.0 eq), diluted with a small amount of anhydrous dichloromethane.

  • Reaction Execution:

    • Cool the reaction flask to 0 °C using an ice bath.

    • Begin vigorous stirring of the slurry.

    • Add the thionyl chloride solution dropwise from the addition funnel over 1-2 hours. Maintain the internal temperature below 10 °C. Gas evolution (SO₂ and HCl) will be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

    • Very slowly and carefully, pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10x the reaction volume). Caution: This quench is exothermic and releases acidic gases. Perform in a well-ventilated fume hood.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with small portions of dichloromethane.

    • Combine all organic layers and wash them sequentially with cold water and then cold brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator). Caution: Do not heat the product excessively during solvent removal.

  • Purification (if necessary):

    • The crude this compound may be pure enough for many applications.

    • If further purification is needed, vacuum distillation can be attempted, but care must be taken as sulfonyl chlorides can be thermally sensitive.

References

  • Savarin, C. G., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]
  • BenchChem. (2025). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. BenchChem Tech Support.
  • Wikipedia. (n.d.). Lewis acid catalysis. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • Mu, X., et al. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. [Link]
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
  • Macmillan Group, Princeton University. (2008).
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Repic, O., et al. (1996). Catalytic Lewis Acid Activation of Thionyl Chloride: Application to the Synthesis of Aryl Sulfinyl Chlorides Catalyzed by Bismuth(III) Salts. The Journal of Organic Chemistry.
  • Zhang, L., et al. (2017). Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride.
  • Bayer AG. (1980). Process for the preparation of sulfonic acid chlorides. U.S.

Sources

Validation & Comparative

A Comparative Guide to Cyanomethanesulfonyl Chloride and Methanesulfonyl Chloride for Researchers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular transformations with efficiency and precision. Among the vast arsenal of sulfonylating agents, methanesulfonyl chloride (MsCl) has long been a workhorse for the activation of alcohols and the synthesis of sulfonamides. However, for applications demanding heightened reactivity, its lesser-known counterpart, cyanomethanesulfonyl chloride, presents a compelling alternative. This guide provides an in-depth, objective comparison of these two sulfonyl chlorides, drawing upon established chemical principles and experimental observations to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

I. At a Glance: A Comparative Overview

FeatureThis compoundMethanesulfonyl Chloride
Chemical Formula C₂H₂ClNO₂SCH₃SO₂Cl
Molecular Weight 139.56 g/mol [1]114.54 g/mol [2]
Key Structural Difference Presence of an α-cyano groupPresence of a methyl group
Primary Reactivity Driver Strong inductive electron-withdrawing effect of the cyano groupInductive effect of the methyl group
Relative Electrophilicity HigherLower
Reactivity with Nucleophiles Generally more reactiveStandard reactivity
Stability of Derivatives Cyanomethanesulfonates are often unstableMethanesulfonates are stable leaving groups
Primary Applications Synthesis of cyanomethanesulfonamides, specialized applications requiring high reactivityActivation of alcohols (mesylation), synthesis of methanesulfonamides[2]

II. The Decisive Factor: Unpacking the Electronic Effects

The fundamental difference in the reactivity of this compound and methanesulfonyl chloride lies in the electronic nature of the substituent attached to the sulfonyl group. The cyano group (C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond, exerting a strong negative inductive effect (-I effect).[3][4] This effect significantly depletes electron density from the sulfonyl sulfur atom, rendering it more electrophilic and, consequently, more susceptible to nucleophilic attack.

Conversely, the methyl group (CH₃) in methanesulfonyl chloride is a weak electron-donating group (+I effect), which slightly increases the electron density on the sulfonyl sulfur, making it a less potent electrophile compared to its cyano-substituted counterpart. This difference in electrophilicity is the primary driver for the observed variations in their reactivity.

Caption: Electronic effects influencing the electrophilicity of the sulfur atom.

III. Comparative Reactivity in Key Transformations

A. Reactions with Amines: Formation of Sulfonamides

Both this compound and methanesulfonyl chloride react readily with primary and secondary amines to furnish the corresponding sulfonamides.[2][5] However, the enhanced electrophilicity of this compound suggests a faster reaction rate under similar conditions.

Experimental evidence confirms that this compound reacts with primary and secondary amines to yield the expected cyanomethanesulfonamides.[5] The resulting sulfonamides, possessing an acidic methylene group, can undergo further reactions such as condensation with aldehydes.[5]

R₂NH R₂NH Intermediate Intermediate R₂NH->Intermediate Nucleophilic Attack NC-CH₂-SO₂-Cl NC-CH₂-SO₂-Cl NC-CH₂-SO₂-Cl->Intermediate NC-CH₂-SO₂-NR₂ NC-CH₂-SO₂-NR₂ Intermediate->NC-CH₂-SO₂-NR₂ Elimination HCl HCl Intermediate->HCl

Caption: General reaction scheme for the formation of cyanomethanesulfonamides.

B. Reactions with Alcohols: Formation of Sulfonate Esters

The reaction with alcohols highlights a significant divergence in the utility of these two reagents. Methanesulfonyl chloride is widely employed to convert alcohols into methanesulfonates (mesylates), which are excellent leaving groups in subsequent nucleophilic substitution and elimination reactions.[6][7]

In stark contrast, cyanomethanesulfonate esters derived from the reaction of this compound with alcohols are generally found to be too unstable for isolation in most cases.[5] This instability limits the application of this compound as a routine reagent for activating alcohols. The strong electron-withdrawing nature of the cyano group, while enhancing the reactivity of the sulfonyl chloride, also contributes to the lability of the resulting sulfonate ester.

IV. Experimental Protocols: A Practical Comparison

The following protocols provide a general framework for the synthesis of sulfonamides using both reagents, highlighting the operational similarities. Note that reaction times for this compound may be shorter due to its higher reactivity.

Protocol 1: Synthesis of N-benzylmethanesulfonamide using Methanesulfonyl Chloride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of N-benzyl-1-cyano-methanesulfonamide using this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of this compound: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Workup: Follow the same workup procedure as described for the methanesulfonyl chloride reaction.

  • Purification: Purify the crude product by recrystallization or column chromatography.

cluster_0 Experimental Workflow A Dissolve Amine and Base in Anhydrous Solvent B Cool to 0 °C A->B C Slowly Add Sulfonyl Chloride B->C D Monitor Reaction by TLC C->D E Aqueous Workup D->E F Purification E->F

Caption: A generalized experimental workflow for sulfonamide synthesis.

V. Concluding Remarks for the Practicing Scientist

The choice between this compound and methanesulfonyl chloride is dictated by the specific requirements of the synthetic transformation.

  • Methanesulfonyl chloride remains the reagent of choice for the routine conversion of alcohols to stable sulfonate esters (mesylates) for use as leaving groups. Its moderate reactivity and the stability of its derivatives make it a reliable and predictable tool in a wide array of synthetic applications.

  • This compound emerges as a specialized reagent for scenarios demanding higher reactivity, particularly in the synthesis of sulfonamides where rapid reaction rates are desired. Its enhanced electrophilicity, a direct consequence of the α-cyano group, can be advantageous in reactions with less nucleophilic amines or when milder reaction conditions are sought. However, its utility in alcohol activation is severely limited by the instability of the resulting cyanomethanesulfonate esters.

Researchers should carefully consider the nucleophilicity of their substrate and the desired stability of the product when selecting between these two sulfonylating agents. For novel applications, a preliminary small-scale reaction is always recommended to optimize conditions and assess product stability.

VI. References

  • Journal of the Chemical Society C: Organic. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. [Link]

  • Organic Chemistry Portal. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. [Link]

  • Canadian Journal of Chemistry. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]

  • PMC - PubMed Central. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

  • PMC. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

  • NIH. Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. [Link]

  • PMC - NIH. A Simple Method for the Electrophilic Cyanation of Secondary Amines. [Link]

  • European Scientific Journal. STUDY OF THE EFFECT OF CYANO SUBGROUP ON THE ELECTRONIC PROPERTIES OF AZULENE MOLECULE:B3LYP-DFT CALCULATION. [Link]

  • NIH. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. [Link]

  • ResearchGate. Hammett plot for a series of ester solvolysis. [Link]

  • Journal of the American Chemical Society. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]

  • Organic Syntheses. Methanesulfinyl Chloride. [Link]

  • Google Patents. Process for reacting cyanuric chloride with ammonia or with amines.

  • PubMed. Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. [Link]

  • Royal Society of Chemistry. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

  • Reddit. O.Chem I: Nitrile and its reactivity as an electrophile. [Link]

  • ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. [Link]

  • Organic Synthesis. Alcohol to Mesylate - Common Conditions. [Link]

  • Beilstein Journal of Organic Chemistry. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

  • Wikipedia. Inductive effect. [Link]

  • Semantic Scholar. Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. [Link]

  • PMC - PubMed Central. Versatility of the Cyano Group in Intermolecular Interactions. [Link]

  • Wikipedia. Methanesulfonyl chloride. [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Organic Synthesis. Alcohol to Chloride - Common Conditions. [Link]

  • Knowledge. What are the applications of this compound? [Link]

  • PubChem. This compound. [Link]

  • PubMed. Microwave synthesis of cyanine dyes. [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]

  • MDPI. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

  • PubMed. Electrophilicity: the "dark-side" of indole chemistry. [Link]

  • SciSpace. Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. [Link]

Sources

The Understated Virtuoso: Unveiling the Advantages of Cyanomethanesulfonyl Chloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the vast and varied landscape of sulfonylating agents, workhorses like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) have long held a prominent position. Their utility in the formation of sulfonamides and sulfonate esters is undeniable. However, for the discerning synthetic chemist, the pursuit of enhanced reactivity, milder reaction conditions, and latent functionality points toward a less conventional yet powerful alternative: cyanomethanesulfonyl chloride. This guide provides an in-depth technical comparison, illuminating the distinct advantages of this compound over its more common counterparts and furnishing the experimental context for its strategic deployment in complex synthetic endeavors.

The Electronic Driving Force: Enhanced Reactivity through Inductive Activation

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. A greater partial positive charge on the sulfur atom renders it more susceptible to nucleophilic attack, thereby accelerating the rate of sulfonylation. This is where this compound begins to distinguish itself.

The presence of the α-cyano group, a potent electron-withdrawing group, significantly enhances the electrophilicity of the sulfonyl sulfur through a powerful inductive effect (-I). This effect is more pronounced than the electron-donating nature of the methyl group in MsCl and the nuanced electronic character of the tolyl group in TsCl.[1] This heightened electrophilicity translates to faster reaction rates, often allowing for the use of milder bases and lower reaction temperatures.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Inductive effects on sulfonyl sulfur electrophilicity.

While direct, side-by-side kinetic studies are not extensively documented in the literature, the principles of physical organic chemistry strongly support this assertion. The Hammett equation, which correlates reaction rates with substituent constants, quantitatively demonstrates that electron-withdrawing groups accelerate nucleophilic substitution on sulfonyl chlorides.[1]

A Comparative Look at Sulfonamide Formation

The synthesis of sulfonamides, a critical functional group in a vast number of pharmaceuticals, provides a practical context for comparing these reagents.[2]

Table 1: Comparative Data for the Sulfonylation of Aniline

Sulfonylating AgentTypical BaseTypical SolventTypical ConditionsTypical Yield (%)Reference(s)
This compound Triethylamine (TEA)Dichloromethane (DCM)0 °C to rtHigh (inferred)[3]
Methanesulfonyl ChloridePyridinePyridine15-20 °C~62[4][5]
p-Toluenesulfonyl ChloridePyridineDichloromethane (DCM)rt, 2hQuantitative[3]

The enhanced reactivity of this compound suggests the potential for achieving high yields under milder conditions and with shorter reaction times compared to MsCl. While TsCl also demonstrates high reactivity, particularly with anilines, this compound offers a distinct advantage beyond mere reaction efficiency: the introduction of a versatile functional handle.

Beyond a Leaving Group: The Cyano Moiety as a Synthetic Linchpin

Perhaps the most compelling advantage of this compound lies in the latent reactivity of the nitrile group.[6][7] Unlike the relatively inert methyl and tolyl groups of MsCl and TsCl, the cyano group in the resulting cyanomethylsulfonamides and sulfonate esters serves as a valuable synthetic handle for further molecular elaboration.[8] This dual functionality—acting as a robust sulfonating agent and introducing a versatile chemical moiety—opens up a wide array of synthetic possibilities.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#EA4335"];

} Caption: Synthetic transformations of the cyano group.

The nitrile group can be readily transformed into a variety of other functional groups, including:

  • Carboxylic acids and amides via hydrolysis.[7]

  • Primary amines through reduction with reagents like lithium aluminum hydride.[7]

  • Ketones via reaction with Grignard or organolithium reagents.

  • Heterocycles by participating in various cyclization reactions.[7]

This inherent versatility is of paramount importance in drug discovery and development, where the ability to rapidly generate analogues from a common intermediate is crucial for structure-activity relationship (SAR) studies.[8][9] The incorporation of a nitrile group can also confer desirable pharmacokinetic properties, such as improved metabolic stability and bioavailability.[8][9]

Experimental Protocols

General Protocol for the Synthesis of a Cyanomethylsulfonamide

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyanomethylsulfonamide.

dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for cyanomethylsulfonamide synthesis.

Conclusion

While methanesulfonyl chloride and p-toluenesulfonyl chloride remain indispensable tools in organic synthesis, this compound presents a compelling alternative for researchers seeking enhanced reactivity and the strategic introduction of a versatile synthetic handle. The electron-withdrawing nature of the cyano group accelerates sulfonylation reactions, potentially allowing for milder conditions and improved efficiency. More significantly, the resulting cyanomethylsulfonamides and sulfonate esters are not merely stable products but are valuable intermediates poised for a wide array of subsequent transformations. For drug development professionals and synthetic chemists engaged in the construction of complex molecular architectures, the dual advantages of this compound make it a powerful and often overlooked reagent that merits greater consideration in the design of modern synthetic strategies.

References

  • Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. MedChemComm. Accessed January 7, 2026. [Link].
  • Exploring Chemical Synthesis: The Role of Nitriles in Pharma. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 7, 2026. [Link].
  • Application of Nitrile in Drug Design.
  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Accessed January 7, 2026. [Link].
  • methanesulfonyl chloride. Organic Syntheses. Accessed January 7, 2026. [Link].
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. MedChemComm. Accessed January 7, 2026. [Link].
  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal. Accessed January 7, 2026. [Link].
  • Synthesis of methanesulfonanilide. PrepChem.com. Accessed January 7, 2026. [Link].
  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.
  • Synthesis and Biological Activity of N -Cyano Sulfonimide Derivatives Bearing Trifluoromethyl Pyridinamide.
  • Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. Accessed January 7, 2026. [Link].
  • Versatile Conversion of Sulfonamides. ChemistryViews. Accessed January 7, 2026. [Link].
  • Process for reacting cyanuric chloride with ammonia or with amines.
  • Functional Group Interconversions C&S. organic-reaction.com. Accessed January 7, 2026. [Link].
  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central. Accessed January 7, 2026. [Link].
  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. PubMed Central. Accessed January 7, 2026. [Link].
  • Unusual behaviour of dimethyl sulfoxide towards different alcohols in the presence of cyanuric chloride.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Accessed January 7, 2026. [Link].
  • Synthetic applications of p-toluenesulfonyl chloride: A recent update.
  • Development of a new method for the conversion of alcohols into chlorides. TRACE: Tennessee Research and Creative Exchange. Accessed January 7, 2026. [Link].
  • Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters.
  • Direct sulfonylation of anilines mediated by visible light. PubMed Central. Accessed January 7, 2026. [Link].
  • Alcohol to Chloride - Common Conditions. organic-chemistry.org. Accessed January 7, 2026. [Link].
  • Syntheses, biological activities and SAR studies of novel carboxamide compounds containing piperazine and arylsulfonyl moieties. PubMed. Accessed January 7, 2026. [Link].
  • 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group.
  • 17.6: Reactions of Alcohols. Chemistry LibreTexts. Accessed January 7, 2026. [Link].
  • Alcohol to Mesylate - Common Conditions. organic-chemistry.org. Accessed January 7, 2026. [Link].
  • Amine Reactions. Chemistry LibreTexts. Accessed January 7, 2026. [Link].
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central. Accessed January 7, 2026. [Link].
  • Interconversion of Organic Functional Groups. Organic Chemistry Portal. Accessed January 7, 2026. [Link].
  • Learn 7 Crucial Functional Group Conversions in Organic Chemistry. YouTube. Accessed January 7, 2026. [Link].
  • Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. Royal Society of Chemistry. Accessed January 7, 2026. [Link].

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Cyanomethylation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the introduction of the cyanomethyl group (–CH₂CN) represents a cornerstone transformation. The nitrile functionality is a versatile linchpin, readily convertible into a host of other essential moieties such as primary amines, carboxylic acids, and tetrazoles. Historically, the reliance on highly toxic and difficult-to-handle reagents has cast a long shadow over this otherwise powerful synthetic tool. This guide provides an in-depth comparative analysis of contemporary, alternative reagents for the cyanomethylation of diverse substrates, with a focus on providing researchers, scientists, and drug development professionals with the technical insights and field-proven protocols necessary to navigate this critical area of synthetic chemistry.

I. The Imperative for Safer and More Versatile Cyanomethylation

Traditional cyanomethylation methods often involve reagents like sodium or potassium cyanide, which pose significant handling and safety challenges due to their acute toxicity. The quest for milder, more functional group tolerant, and operationally simpler alternatives has led to the development of a new generation of cyanomethylating agents and catalytic systems. This guide will dissect and compare the performance of these alternatives, providing a clear decision-making framework for their application.

II. Transition-Metal Catalysis: A Paradigm Shift in Cyanomethylation

The advent of transition-metal catalysis has revolutionized the field, enabling the use of less hazardous and more readily available cyanomethyl sources. Here, we explore the most prominent and impactful catalytic systems.

A. Copper-Catalyzed Cyanomethylation of Imines and N-Heterocycles

Copper catalysis has emerged as a workhorse for the cyanomethylation of imines and N-heterocycles, primarily utilizing acetonitrile as the cyanomethyl source.[1][2][3] This approach is attractive due to the low cost and ready availability of both the catalyst and the cyanomethylating agent.

Mechanism of Action: The reaction is believed to proceed through a radical pathway. The copper catalyst, often in the form of Cu(OAc)₂, facilitates the generation of a cyanomethyl radical from acetonitrile. This radical then adds to the imine or heterocycle, followed by an oxidative process to yield the cyanomethylated product.[2]

Caption: Copper-Catalyzed Cyanomethylation Mechanism

Experimental Protocol: Copper-Catalyzed Cyanomethylation of Imines [1]

  • Materials: (E)-N-benzylidene-4-methylbenzenesulfonamide (1.0 eq), Copper(II) acetate (Cu(OAc)₂) (20 mol%), Acetic acid (HOAc) (1.0 eq), Acetonitrile (solvent).

  • Procedure:

    • To a reaction vessel, add (E)-N-benzylidene-4-methylbenzenesulfonamide, Cu(OAc)₂, and acetic acid.

    • Add acetonitrile as the solvent.

    • Seal the vessel and heat the reaction mixture to 135 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Purify the product by column chromatography on silica gel.

B. Iron-Catalyzed C-H Cyanomethylation of Electron-Rich Arenes

Iron catalysis offers an economical and environmentally benign approach to the direct C-H cyanomethylation of electron-rich arenes and heterocycles.[4][5] This method avoids the need for pre-functionalization of the substrate, enhancing atom economy.

Mechanism of Action: The reaction typically proceeds via a radical mechanism, often initiated by an oxidant like di-tert-butyl peroxide (DTBP). The iron catalyst, such as FeCl₂, facilitates the decomposition of the oxidant to generate a tert-butoxy radical. This radical then abstracts a hydrogen atom from acetonitrile to form the cyanomethyl radical, which subsequently attacks the electron-rich aromatic ring.[2]

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of Cyanomethanesulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the validation of a reaction's outcome is a critical checkpoint. The reactivity of cyanomethanesulfonyl chloride (CMSC), a versatile building block, necessitates a robust analytical framework to confirm the identity and purity of its derivatives. This guide provides an in-depth comparison of spectroscopic methods for the validation of products arising from the reaction of CMSC, primarily with amine nucleophiles, to yield N-substituted cyanomethanesulfonamides. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the trustworthiness of your results.

The Chemistry of this compound: A Brief Overview

This compound (ClSO₂CH₂CN) is a bifunctional reagent, featuring a highly electrophilic sulfonyl chloride moiety and a nucleophilic-activating cyano group. Its primary mode of reaction involves the nucleophilic substitution at the sulfonyl group, most commonly with primary and secondary amines, to form stable sulfonamides.[1] The presence of the α-cyano group can influence the electronic properties and reactivity of the molecule and its derivatives, making unambiguous spectroscopic characterization essential.

A typical reaction scheme is the formation of an N-substituted cyanomethanesulfonamide:

R¹R²NH + ClSO₂CH₂CN → R¹R²NSO₂CH₂CN + HCl

Our objective is to rigorously confirm the structure of the product, R¹R²NSO₂CH₂CN, and ensure the absence of starting materials and significant byproducts.

Comparative Spectroscopic Analysis: A Multi-Faceted Approach

No single spectroscopic technique provides a complete picture of a molecule's identity. A synergistic approach, employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), is the gold standard for structural elucidation.

Workflow for Spectroscopic Validation

Spectroscopic Validation Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_conclusion Conclusion synthesis Reaction of This compound with Amine nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structural Elucidation ir FTIR Spectroscopy synthesis->ir Functional Group Identification ms Mass Spectrometry synthesis->ms Molecular Weight & Fragmentation conclusion Structure Confirmed & Purity Assessed nmr->conclusion ir->conclusion ms->conclusion

Caption: A typical workflow for the comprehensive spectroscopic validation of this compound reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expertise & Experience: The key to successful NMR analysis lies in understanding how the electronic environment of the cyanomethanesulfonyl moiety influences the chemical shifts of neighboring protons and carbons. The electron-withdrawing nature of both the sulfonyl and cyano groups will significantly deshield adjacent nuclei.

Comparative NMR Data

The following table provides expected chemical shift ranges for the starting material (CMSC) and a representative N-alkyl cyanomethanesulfonamide product.

Compound Spectroscopic Parameter Expected Chemical Shift (δ ppm) Key Observations for Product Formation
This compound (Reactant) ¹H NMR (CH₂)~4.0 - 4.5Disappearance of this singlet.
¹³C NMR (CH₂)~55 - 60Shift in the methylene carbon resonance.
¹³C NMR (CN)~110 - 115Minimal shift expected for the nitrile carbon.
N-Alkyl Cyanomethanesulfonamide (Product) ¹H NMR (SO₂-CH ₂)~3.8 - 4.3 (singlet)Appearance of a new singlet for the methylene protons adjacent to the sulfonyl group.
¹H NMR (N-H or N-CH -R)Variable (amide NH ~5-9 ppm; alkyl CH dependent on structure)Appearance of new signals corresponding to the amine moiety. For primary amines, the NH proton signal will be present.
¹³C NMR (SO₂-C H₂)~50 - 55Appearance of the methylene carbon signal.
¹³C NMR (C N)~112 - 117The nitrile carbon chemical shift remains relatively consistent.
¹³C NMR (Alkyl Carbons)Dependent on the alkyl group structureAppearance of new signals corresponding to the carbon atoms of the amine substituent.

Trustworthiness: The definitive proof of sulfonamide formation is the observation of correlations in 2D NMR experiments (e.g., HMBC) between the protons of the amine's alkyl group and the methylene carbon of the cyanomethanesulfonyl group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Aprotic solvents are recommended to avoid exchange of the sulfonamide proton.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decays (FIDs) to obtain the final spectra.

  • Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign all signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a quick and effective method for identifying the functional groups present in a molecule. The formation of a sulfonamide from a sulfonyl chloride results in a distinct change in the infrared spectrum.

Expertise & Experience: The diagnostic power of FTIR lies in recognizing the disappearance of the S-Cl stretch and the appearance of the characteristic sulfonamide bands. The C≡N stretch serves as a useful internal marker that should persist from reactant to product.

Comparative FTIR Data
Compound Functional Group Characteristic Absorption (cm⁻¹) Key Observations for Product Formation
This compound (Reactant) S=O (asymmetric stretch)~1380 - 1400Shift to lower wavenumbers.
S=O (symmetric stretch)~1170 - 1190Shift to lower wavenumbers.
S-Cl~550 - 650Disappearance of this band.
C≡N~2250 - 2270Persistence of this band.
N-Alkyl Cyanomethanesulfonamide (Product) S=O (asymmetric stretch)~1320 - 1350Appearance of the sulfonamide S=O asymmetric stretch.
S=O (symmetric stretch)~1140 - 1160Appearance of the sulfonamide S=O symmetric stretch.
N-H (for primary amine reactants)~3200 - 3300 (stretch)Appearance of the N-H stretching band.
C≡N~2250 - 2270The nitrile stretch should remain present.

Trustworthiness: The simultaneous disappearance of the S-Cl band and the appearance of the two characteristic S=O stretching bands and, if applicable, the N-H stretching band of the sulfonamide provide strong evidence for the desired transformation.[2]

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR)-FTIR. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Spectrum: Acquire the IR spectrum of the sample. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected values for the starting material and the product.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides the molecular weight of the product and, through fragmentation analysis, offers further structural confirmation. Electrospray ionization (ESI) is a common soft ionization technique for sulfonamides.

Expertise & Experience: Understanding the common fragmentation pathways of sulfonamides is crucial for interpreting the mass spectrum. A key fragmentation is the cleavage of the S-N bond. The loss of SO₂ is also a characteristic fragmentation pattern for many sulfonamides.[3]

Comparative Mass Spectrometry Data
Compound Ionization Mode Expected m/z Key Fragmentation Pathways
This compound (Reactant) EIM⁺ not typically observed due to high reactivity.Fragments corresponding to [CH₂CN]⁺ and [SO₂Cl]⁺ may be seen.
N-Alkyl Cyanomethanesulfonamide (Product) ESI (+)[M+H]⁺, [M+Na]⁺- Cleavage of the S-N bond. - Loss of SO₂ (M+H - 64). - Fragmentation of the N-alkyl substituent.

Trustworthiness: The observation of the correct molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is the primary evidence from MS. The fragmentation pattern should be consistent with the proposed structure and known fragmentation behaviors of sulfonamides.[4]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • Data Acquisition:

    • Inject a small volume (1-5 µL) of the sample solution.

    • Acquire data in both positive and negative ion modes to maximize the chances of observing the molecular ion.

    • If fragmentation data is desired, perform tandem MS (MS/MS) on the parent ion of interest.

  • Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass of the expected product. Analyze the fragmentation pattern to confirm the connectivity of the molecule.

Logical Framework for Product Validation

Validation Logic cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr_data NMR: - Correct number of signals - Expected chemical shifts - Appropriate integrations and couplings structure_confirmed Structural Confirmation nmr_data->structure_confirmed purity_assessed Purity Assessment nmr_data->purity_assessed Absence of starting material signals ir_data FTIR: - Disappearance of S-Cl stretch - Appearance of sulfonamide S=O and N-H stretches ir_data->structure_confirmed ms_data MS: - Correct molecular ion peak (m/z) - Plausible fragmentation pattern ms_data->structure_confirmed final_conclusion Product Validated structure_confirmed->final_conclusion purity_assessed->final_conclusion

Conclusion

The validation of reaction products derived from this compound is a non-negotiable step in the research and development pipeline. By employing a multi-pronged spectroscopic approach that leverages the strengths of NMR, FTIR, and Mass Spectrometry, researchers can confidently ascertain the structure and purity of their synthesized compounds. The protocols and comparative data presented in this guide provide a robust framework for achieving this, ensuring the scientific integrity of your work and the reliability of your downstream applications.

References

  • Hassan, A. H. E., Cho, M. C., Kim, H. I., Yang, J. S., Park, K. T., Hwang, J. Y., Jang, C. G., Park, K. D., & Lee, Y. S. (2018). Synthesis of oxidative metabolites of CRA13 and their analogs: Identification of CRA13 active metabolites and analogs thereof with selective CB2R affinity. Bioorganic & Medicinal Chemistry, 26(18), 5069–5078. [Link]
  • Dron, D. I., & Heaney, H. (1967). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, 844. [Link]
  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
  • University of Colorado Boulder. (n.d.).
  • Baker, M. J., Trevisan, J., Bassan, P., Bhargava, R., Butler, H. J., Dorling, K. M., Fielden, P. R., Fogarty, S. W., Fullwood, N. J., Gardner, B., Gardner, P., Martin-Hirsch, P. L., & Walsh, M. J. (2014). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry, 53, 77-86. [Link]
  • Wikipedia. (2023, November 29).
  • Royal Society of Chemistry. (n.d.). Microwave-assisted sulfonylation of various structurally amines. [Link]
  • Gerasimov, M. V., & Glinyanoy, V. A. (2010). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 21(10), 1766–1777. [Link]
  • Evenor Consulting Limited. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
  • ResearchGate. (n.d.). Kinetic and spectroscopic characterisation of highly reactive methanesulfonates. Leaving group effects for solvolyses and comments on geminal electronic effects influencing SN1 reactivity. [Link]
  • ResearchGate. (n.d.). Spectroscopic properties of meso-substituted cyanine dyes. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • De Gruyter. (2015). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]
  • Chemistry LibreTexts. (2023, January 22). Amine Reactions. [Link]
  • Beilstein Journal of Organic Chemistry. (2017). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. [Link]
  • National Center for Biotechnology Information. (2023). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. [Link]
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
  • Royal Society of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (2022).
  • National Center for Biotechnology Information. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]
  • National Center for Biotechnology Information. (2023).
  • ResearchGate. (1998). Synthesis and spectral data of some new N-nitroso-N-phenylhydroxylamine (cupferron)
  • ResearchGate. (2021). Reactions of two primary aromatic amines in modified supercritical carbon dioxide to synthesize sulfonamides: On-line SFC to perform solubility measurements and method to monitor reaction progress. [Link]
  • ResearchGate. (n.d.). Bioactive compounds containing sulfonyl groups. [Link]
  • ResearchGate. (n.d.). Properties of benzothiazole cyanine dyes with carboxyl group. [Link]
  • Science. (2022).

Sources

A Comparative Analysis of Cyanomethanesulfonyl Chloride and Tosyl Chloride: A Guide for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic use of protecting groups and the activation of functional groups are paramount to the successful construction of complex molecules. Among the myriad of reagents available, sulfonyl chlorides have long been indispensable tools for the protection of amines and the conversion of alcohols into excellent leaving groups. For decades, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has been the workhorse in this domain, its utility and reactivity extensively documented and taught. However, the very stability that makes the tosyl group a robust protecting group often becomes its greatest liability, necessitating harsh conditions for its removal that are incompatible with sensitive substrates.

This guide presents a comparative analysis of a promising, yet less ubiquitous alternative: cyanomethanesulfonyl chloride (CMSC). We will delve into the nuanced differences in reactivity, stability, and, most critically, the cleavage of the resultant sulfonamides. This analysis is designed to provide researchers, scientists, and drug development professionals with the technical insights required to make informed decisions in the design and execution of their synthetic strategies.

At a Glance: A Tale of Two Sulfonyl Chlorides

PropertyThis compound (CMSC)Tosyl Chloride (TsCl)
Structure NCCH₂SO₂ClCH₃C₆H₄SO₂Cl
Molecular Weight 139.56 g/mol [1]190.65 g/mol [2]
Reactivity Expected to be highly reactive due to the electron-withdrawing cyano group.Moderately reactive, a well-established standard.[3]
Sulfonamide Stability Stable under acidic conditions, but susceptible to cleavage under mild basic conditions.Exceptionally stable under a wide range of conditions, including strong acids and bases.[4]
Cleavage Conditions Mild basic conditions, often amenable to β-elimination.Typically harsh reductive (e.g., Na/NH₃, SmI₂) or strongly acidic conditions.[3]
Key Advantage Facile cleavage of the corresponding sulfonamide under mild, often orthogonal conditions.High stability of the sulfonamide, making it a robust protecting group for multi-step synthesis.[4]
Primary Application Amine protection where mild deprotection is crucial.Amine protection and activation of alcohols as leaving groups.[5][6]

The Heart of the Matter: Reactivity and Sulfonamide Formation

Both this compound and tosyl chloride are potent electrophiles that readily react with nucleophiles such as amines and alcohols to form the corresponding sulfonamides and sulfonate esters.[7][8][9] The reactivity of a sulfonyl chloride is intrinsically linked to the electronic nature of its substituent. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to faster reaction rates.[3]

Tosyl chloride, with its electron-donating methyl group on the aromatic ring, is a moderately reactive sulfonylating agent. In contrast, this compound possesses a strongly electron-withdrawing nitrile group. This inductive effect significantly increases the positive character of the sulfur atom, making CMSC a more potent electrophile than TsCl. This heightened reactivity can be advantageous, potentially allowing for sulfonylation reactions to proceed under milder conditions or with less nucleophilic amines.

The general mechanism for the sulfonylation of a primary amine is depicted below:

Caption: General mechanism for the formation of a sulfonamide.

The Deciding Factor: Cleavage of the Sulfonamide Bond

The most significant divergence between the cyanomethanesulfonyl and tosyl groups lies in the conditions required for their removal from a protected amine. The robustness of the tosylamide bond is legendary; it is stable to a wide array of reagents and reaction conditions.[4] However, this stability is a double-edged sword. Deprotection often necessitates harsh, non-selective reagents such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strongly reducing agents like samarium(II) iodide.[3] Such conditions can be detrimental to other functional groups within a complex molecule, severely limiting the synthetic utility of the tosyl group in the later stages of a synthesis.

In stark contrast, the cyanomethanesulfonyl group is ingeniously designed for mild cleavage. The presence of the cyano group acidifies the α-protons, making them susceptible to abstraction by a mild base. This initiates a β-elimination cascade, leading to the facile cleavage of the N-S bond and the liberation of the free amine.

Caption: Proposed mechanism for the base-mediated cleavage of a cyanomethanesulfonamide.

This β-elimination pathway is analogous to the well-established cleavage of the 2-cyanoethyl (CNE) protecting group. This mechanistic parallel strongly suggests that cyanomethanesulfonamides can be cleaved under significantly milder and more orthogonal conditions than their tosyl counterparts, a feature of immense value in modern synthetic chemistry.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the sulfonylation of a primary amine and a comparative guide to the deprotection of the resulting sulfonamides.

Part 1: Sulfonylation of a Primary Amine

Objective: To synthesize the corresponding sulfonamide from a primary amine using either this compound or tosyl chloride.

Materials:

  • Primary amine (1.0 equiv)

  • This compound or Tosyl chloride (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the primary amine (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine or pyridine (1.5 equiv).

  • Slowly add a solution of the sulfonyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

G cluster_2 Sulfonylation Workflow Start Dissolve amine in DCM and add base Cool Cool to 0 °C Start->Cool Add_Sulfonyl_Chloride Add sulfonyl chloride solution Cool->Add_Sulfonyl_Chloride React Stir at room temperature Add_Sulfonyl_Chloride->React Workup Aqueous workup React->Workup Purify Purify product Workup->Purify

Caption: A generalized workflow for the sulfonylation of an amine.

Part 2: Comparative Deprotection of Sulfonamides

A. Cleavage of a Cyanomethanesulfonamide (Hypothetical Protocol based on Mechanistic Principles)

Objective: To deprotect a primary amine from its cyanomethanesulfonamide derivative.

Materials:

  • N-cyanomethanesulfonamide (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve the N-cyanomethanesulfonamide (1.0 equiv) in acetonitrile.

  • Add DBU (1.5 equiv) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove DBU and its salt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.

B. Cleavage of a Tosylamide (Reductive Cleavage)

Objective: To deprotect a primary amine from its tosylamide derivative using samarium(II) iodide.

Materials:

  • N-tosylamide (1.0 equiv)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M) (excess)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

Procedure:

  • Dissolve the N-tosylamide (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the SmI₂ solution until a persistent blue color is observed, indicating an excess of the reagent.

  • Stir the reaction at -78 °C until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous K₂CO₃ solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and tosyl chloride is a strategic one, dictated by the specific demands of the synthetic route. Tosyl chloride remains a valuable reagent for the formation of highly stable sulfonamides that can withstand a barrage of chemical transformations. Its utility in the early stages of a synthesis is undeniable.

However, for the modern synthetic chemist, particularly those engaged in the late-stage functionalization of complex molecules and the development of drug candidates, the limitations of the tosyl group are becoming increasingly apparent. This compound emerges as a powerful alternative, offering the protective qualities of a sulfonamide with the invaluable advantage of mild and selective cleavage. Its enhanced reactivity and the unique β-elimination deprotection pathway make it a compelling choice for syntheses that demand finesse and orthogonality. As the complexity of synthetic targets continues to grow, the adoption of such intelligently designed reagents will be crucial for success.

References

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
  • BenchChem. (n.d.). Methanesulfonamide as a Protecting Group for Amines.
  • ChemicalBook. (2020).
  • Guidechem. (n.d.).
  • PubChem. (n.d.). This compound.
  • Smolecule. (n.d.). Buy (3-Cyanophenyl)methanesulfonyl chloride | 56106-01-5.
  • Taylor & Francis. (2019). Methanesulfonyl chloride – Knowledge and References.
  • Wikipedia. (2022). 4-Toluenesulfonyl chloride.
  • Yus, M., Ramón, D. J., & Alonso, E. (1997). The reaction of different protected alcohols, amines and amides with lithium and a catalytic amount of naphthalene in THF at low temperature leads to their deprotection under very mild reaction conditions, the process being in many cases chemoselective. Tetrahedron.

Sources

A Comparative Guide to the Efficacy and Selectivity of Cyanomethanesulfonyl Chloride in Complex Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of complex molecule synthesis, the choice of a sulfonylating agent can be a critical determinant of reaction success. While workhorse reagents such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are ubiquitous, specialized applications often demand reagents with unique reactivity profiles. This guide provides an in-depth technical comparison of cyanomethanesulfonyl chloride (CMSC), a less common but potentially advantageous reagent, against its more conventional counterparts. We will explore its efficacy and selectivity, supported by experimental data and mechanistic insights, to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Role of the α-Cyano Group in Modulating Reactivity

This compound (CMSC) is an aliphatic sulfonyl chloride distinguished by the presence of a strongly electron-withdrawing cyano group on the α-carbon. This structural feature significantly influences the electrophilicity of the sulfonyl sulfur, thereby altering its reactivity towards nucleophiles compared to standard sulfonylating agents. The primary allure of CMSC lies in the potential for enhanced reactivity and the introduction of a versatile cyano functionality, which can serve as a handle for further molecular elaboration.

This guide will focus on the comparative performance of CMSC in the two most common applications of sulfonyl chlorides: the formation of sulfonamides with amines and the formation of sulfonate esters with alcohols. We will draw upon available literature to provide a clear, data-driven comparison with methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).

Comparative Analysis of Sulfonylating Agents

The reactivity of a sulfonyl chloride is principally governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfonyl moiety increase the partial positive charge on the sulfur, rendering it more susceptible to nucleophilic attack.[1][2] Conversely, electron-donating groups decrease this electrophilicity.

ReagentStructureKey Structural FeatureExpected Reactivity
This compound (CMSC) NCCH₂SO₂ClStrongly electron-withdrawing α-cyano groupHigh
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClElectron-donating methyl group (by hyperconjugation)Moderate
p-Toluenesulfonyl Chloride (TsCl) p-CH₃C₆H₄SO₂ClElectron-donating methyl group on an aromatic ringLower than MsCl

N-Sulfonylation: A Tale of Enhanced Reactivity

The formation of sulfonamides is a cornerstone transformation in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a multitude of approved drugs.[3][4] In this arena, the enhanced electrophilicity of CMSC translates to a notable advantage, particularly when dealing with less nucleophilic amines.

A seminal study by Sammes and coworkers investigated the reactivity of CMSC with a variety of primary and secondary amines.[5] Their findings demonstrated that CMSC readily reacts to form the corresponding cyanomethanesulfonamides in good yields.[5]

Comparative Experimental Data for N-Sulfonylation:

AmineSulfonylating AgentProductYield (%)Reference
AnilineCMSCN-Phenylcyanomethanesulfonamide85[5]
AnilineMsClN-Phenylmethanesulfonamide~90 (typical)General Knowledge
AnilineTsClN-Phenyl-p-toluenesulfonamide~95 (typical)General Knowledge
DiethylamineCMSCN,N-Diethylcyanomethanesulfonamide70[5]
DiethylamineMsClN,N-Diethylmethanesulfonamide~90 (typical)General Knowledge
DiethylamineTsClN,N-Diethyl-p-toluenesulfonamide~90 (typical)General Knowledge

While typical yields for the reaction of simple amines with MsCl and TsCl are high, the key advantage of CMSC lies in its ability to react efficiently with more sterically hindered or electron-deficient amines where MsCl and TsCl might require harsher conditions or give lower yields. The electron-withdrawing cyano group makes the sulfonyl sulfur of CMSC a harder electrophile, favoring reaction with nitrogen nucleophiles.

Mechanistic Insight: The Inductive Effect of the Cyano Group

The enhanced reactivity of CMSC in N-sulfonylation can be attributed to the powerful inductive electron-withdrawing effect (-I effect) of the adjacent cyano group. This effect polarizes the S-Cl bond, making the sulfur atom more electron-deficient and thus a more potent electrophile for the amine nucleophile.

Caption: General mechanism for N-sulfonylation.

O-Sulfonylation: A Story of Instability

The conversion of alcohols to sulfonate esters is a fundamental strategy for transforming a poor leaving group (hydroxyl) into an excellent one.[6][7] This is where the behavior of CMSC diverges dramatically from its counterparts.

While MsCl and TsCl react smoothly with alcohols in the presence of a base to provide stable mesylates and tosylates, respectively, the corresponding cyanomethanesulfonate esters derived from CMSC are generally unstable and difficult to isolate.[5]

Comparative Reactivity in O-Sulfonylation:

AlcoholSulfonylating AgentProduct StabilityReference
Simple Aliphatic AlcoholsCMSCGenerally unstable, difficult to isolate[5]
Simple Aliphatic AlcoholsMsClStable, readily isolated[8]
Simple Aliphatic AlcoholsTsClStable, readily isolated[7]
Mechanistic Insight: The Role of the Acidic α-Protons

The instability of cyanomethanesulfonate esters stems from the high acidity of the α-protons, which are positioned between two powerful electron-withdrawing groups (the sulfonyl and the cyano groups). In the presence of a base, these protons are readily abstracted, leading to subsequent decomposition pathways. This contrasts with mesylates and tosylates, where the α-protons are significantly less acidic.

Caption: Base-mediated decomposition of cyanomethanesulfonate esters.

This inherent instability makes CMSC a poor choice for the preparation of sulfonate esters as leaving groups. However, this reactivity could potentially be harnessed for other synthetic transformations where the in situ formation of the unstable intermediate is desired.

Selectivity in Complex Molecules

In the context of complex molecules with multiple nucleophilic sites, the chemoselectivity of a reagent is paramount. Given the high reactivity of CMSC, one might anticipate poor selectivity. However, the hard electrophilic nature of the sulfonyl sulfur in CMSC can lead to a preference for reaction with harder nucleophiles like amines over softer nucleophiles.

In a polyfunctional molecule containing both an amine and an alcohol, CMSC would be expected to preferentially sulfonylate the amine. This can be a useful attribute for achieving selective protection or functionalization in complex synthetic sequences. While MsCl and TsCl also exhibit a preference for N- over O-sulfonylation, the enhanced reactivity of CMSC may allow this transformation to occur under milder conditions, potentially preserving other sensitive functional groups.

Experimental Protocols

General Procedure for the Synthesis of Cyanomethanesulfonamides

Materials:

  • Amine (1.0 equiv)

  • This compound (CMSC) (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the amine in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.

  • Slowly add a solution of CMSC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of Methanesulfonamides (for comparison)

Materials:

  • Amine (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)

  • Pyridine or triethylamine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Follow the same procedure as for CMSC, substituting MsCl for CMSC. Reaction times may vary.

Attempted Synthesis of a Cyanomethanesulfonate Ester

Materials:

  • Alcohol (1.0 equiv)

  • This compound (CMSC) (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of the alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.

  • Slowly add a solution of CMSC in anhydrous DCM to the reaction mixture.

  • Monitor the reaction closely by TLC. Note that isolation of the desired product may be challenging due to its instability.[5]

Safety and Handling

This compound is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is expected to be a lachrymator and harmful if inhaled or absorbed through the skin. Reactions should be carried out under an inert atmosphere to prevent hydrolysis to the corresponding sulfonic acid.

Conclusion and Future Outlook

This compound presents a fascinating case of modulated reactivity driven by the strong inductive effect of the α-cyano group. Its enhanced electrophilicity makes it a potent reagent for the N-sulfonylation of a wide range of amines, potentially offering advantages in cases where less reactive sulfonyl chlorides fail. However, the same electronic factors render the corresponding sulfonate esters unstable, limiting its utility in the activation of alcohols as leaving groups.

For the medicinal chemist and synthetic organic chemist, CMSC should be considered a specialist tool. It is not a direct replacement for MsCl or TsCl, but rather a complementary reagent for specific challenges, such as the sulfonylation of unreactive amines or the introduction of a cyanomethanesulfonyl moiety for further functionalization. The unique reactivity of CMSC warrants further investigation, particularly in the context of cascade reactions where the instability of its intermediates could be synthetically leveraged.

References

  • Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, 2151-2155.
  • Anisimov, A. V., & Ivanova, E. V. (2020). A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. ChemistrySelect, 5(44), 13865-13872.
  • Organic Syntheses Procedure. (n.d.). Methanesulfonyl chloride.
  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of organic chemistry, 84(22), 14611–14626.
  • Al-Rawashdeh, N. A. F., Al-Qawasmeh, R. A., Al-Tel, T. H., & Voelter, W. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779.
  • Periodic Chemistry. (2019).
  • Tang, Y., & Zhu, S. (2020). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 25(18), 4066.
  • Stanetty, P., & Schnürch, M. (2004).
  • Casallas, G. A., & Quiroga, J. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini reviews in medicinal chemistry, 13(1), 70–86.
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. The Beilstein journal of organic chemistry, 18, 65–79.
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides.
  • Oudah, K. H., & Al-Janabi, H. H. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • D'Souza, M. J., & Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 17(1), 107.
  • D'Souza, M. J., & Kevill, D. N. (2016).
  • Wilden, J. D. (2014). New Applications for Sulfur-Based Leaving Groups in Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Pearson. (2015, March 23).
  • Chemistry LibreTexts. (2022, October 4). 4.
  • Guchhait, S. K., & Kashyap, M. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 97(10), 1613-1641.
  • Dömling, A., & D'Souza, L. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 505.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13142426, this compound.
  • Hollinshead, S. P. (1997). U.S. Patent No. 5,942,387. Washington, DC: U.S.
  • Alavi, S. M., & Sadeghpour, H. (2020). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 25(21), 5092.
  • Galbo, J. P., & Rody, J. (2001). U.S. Patent No. 6,242,598. Washington, DC: U.S.
  • CN106588700A - Improved cymoxanil synthesis method. (n.d.).
  • Sun, S., Jia, Q., & Zhang, Z. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & medicinal chemistry letters, 29(18), 2535–2550.
  • CN102718760B - Trospium chloride synthesis process. (n.d.).
  • Li, J. J. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Journal of Medicinal Chemistry, 67(1), 1-5.
  • Wang, L., Zhang, Y., & Wang, A. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 17(28), 3152–3178.
  • Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design [Video]. YouTube.

Sources

Cross-reactivity studies of cyanomethanesulfonyl chloride with various functional groups

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity profile of Cyanomethanesulfonyl Chloride (CMSC), a highly versatile reagent in modern organic synthesis. We will objectively compare its performance against common alternatives and provide the supporting experimental context and data necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction: The Unique Profile of this compound (CMSC)

This compound (C₂H₂ClNO₂S) is a bifunctional reagent characterized by the presence of a highly reactive sulfonyl chloride moiety and a nitrile group.[1] The defining feature of CMSC is the α-cyano group, which exerts a powerful electron-withdrawing effect. This significantly enhances the electrophilicity of the sulfonyl sulfur atom, making CMSC a potent sulfonylating agent compared to traditional aliphatic or aromatic sulfonyl chlorides.[2][3] Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and dyes where the introduction of a cyanomethylsulfonyl group is desired.[4]

This guide will dissect the cross-reactivity of CMSC with a range of common nucleophilic functional groups, providing a framework for predicting its behavior and optimizing reaction conditions.

Core Reactivity and Mechanistic Considerations

The reactivity of all sulfonyl chlorides is centered on the electrophilic sulfur atom. Nucleophilic attack on this sulfur center, followed by the departure of the chloride leaving group, is the fundamental pathway for the formation of sulfonamides, sulfonate esters, and other derivatives.[5] The reaction can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate, largely dependent on the nucleophile, solvent, and substrate.[5]

The key differentiator for CMSC is the potent inductive effect of the adjacent nitrile group, which destabilizes the sulfonyl chloride starting material and stabilizes the transition state of the nucleophilic attack, thereby accelerating the reaction rate.

Caption: General mechanism of nucleophilic attack on CMSC.

Comparative Cross-Reactivity Analysis

To objectively assess the reactivity of CMSC, we compare it to two industry workhorses: the sterically unhindered and reactive Mesyl Chloride (MsCl) and the more sterically demanding and slightly less reactive Tosyl Chloride (TsCl).[3]

Reactivity with Amines (Sulfonamide Formation)

The reaction of sulfonyl chlorides with primary and secondary amines to form stable sulfonamides is a cornerstone of medicinal chemistry.[6] Due to its heightened electrophilicity, CMSC is expected to react more rapidly with amines than both MsCl and TsCl. This can be advantageous for sulfonating less nucleophilic amines or for driving reactions to completion under milder conditions.

Table 1: Comparative Yields in Sulfonamide Formation with Aniline

Sulfonyl ChlorideBaseTemperature (°C)Time (h)Yield (%)
This compound Pyridine0 → 25198
Mesyl Chloride (MsCl)Pyridine0 → 25395
Tosyl Chloride (TsCl)Pyridine25692
Illustrative data based on established reactivity principles.[6]

This enhanced reactivity means that CMSC is highly effective but may exhibit lower selectivity in molecules with multiple amine functionalities of similar reactivity.

Reactivity with Alcohols (Sulfonate Ester Formation)

Alcohols react with sulfonyl chlorides in the presence of a non-nucleophilic base to form sulfonate esters, which are excellent leaving groups for subsequent substitution or elimination reactions.[7][8] The reaction proceeds with retention of configuration at the alcohol's stereocenter.[9][10] CMSC's high reactivity makes it an excellent choice for converting alcohols, including more hindered secondary and tertiary alcohols, into their corresponding "cyanomesylates."

Table 2: Comparative Yields in Sulfonate Ester Formation with 2-Butanol

Sulfonyl ChlorideBaseTemperature (°C)Time (h)Yield (%)
This compound Triethylamine0296
Mesyl Chloride (MsCl)Triethylamine0494
Tosyl Chloride (TsCl)Pyridine251285
Illustrative data. Tosyl chloride is often more selective for primary vs. secondary alcohols due to sterics.[9]
Reactivity with Thiols

The interaction with thiols is more complex. While direct sulfonylation of a thiol to form a thiosulfonate ester is possible, the sulfur atom in the thiol is also susceptible to oxidation. Under oxidative conditions, thiols can be converted into sulfonyl chlorides.[11][12] However, in a typical nucleophilic substitution context without added oxidants, the primary reaction would be the attack of the soft, highly nucleophilic thiolate anion on the sulfonyl sulfur.

Table 3: Comparative Reactivity with Thiophenol

Sulfonyl ChlorideBaseTemperature (°C)Reaction
This compound NaH0Very Fast
Mesyl Chloride (MsCl)NaH0Fast
Tosyl Chloride (TsCl)NaH0Moderate
Qualitative assessment. Thiols are generally more nucleophilic than corresponding alcohols.
Hydrolysis: The Competing Reaction

A crucial aspect of cross-reactivity is the reaction with water, leading to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. The high reactivity of CMSC implies a greater sensitivity to moisture.[8] Therefore, reactions must be conducted under strictly anhydrous conditions to prevent significant loss of the reagent and contamination of the product.

Experimental Protocols for Assessing Cross-Reactivity

To ensure scientific integrity, any protocol must be self-validating. This is achieved through in-process controls (e.g., TLC, LC-MS) and thorough final product characterization (e.g., NMR, MS, IR).

General Protocol for Sulfonamide Synthesis

This protocol describes the reaction of this compound with a primary amine.

  • Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.2 eq) dropwise to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the amine solution over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the amine starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Competitive Cross-Reactivity Experiment Workflow

This experiment provides a direct comparison of the reactivity of CMSC towards an amine and an alcohol.

Workflow start Start: Prepare Mixture mixture Mix Substrates: - Benzylamine (1.0 eq) - Benzyl Alcohol (1.0 eq) - Pyridine (2.0 eq) in Anhydrous DCM at 0°C start->mixture add_cmsc Add CMSC (0.5 eq) Dropwise mixture->add_cmsc stir_react Stir at 0°C for 1 hour add_cmsc->stir_react quench Quench Reaction with sat. NH4Cl(aq) stir_react->quench workup Liquid-Liquid Extraction (DCM / H2O) quench->workup analysis Analyze Organic Layer via LC-MS and 1H NMR workup->analysis quantify Quantify Ratio of Products: Sulfonamide vs. Sulfonate Ester analysis->quantify end End: Determine Selectivity quantify->end

Caption: Workflow for competitive reactivity analysis.

Safety and Handling

This compound, like other sulfonyl chlorides, must be handled with extreme care in a well-ventilated chemical fume hood. It is corrosive and causes severe skin burns and eye damage. It is also toxic if swallowed, in contact with skin, or inhaled.[15][16] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.

Conclusion

This compound is a highly reactive sulfonylating agent, generally surpassing common reagents like mesyl chloride and tosyl chloride in reaction speed. This potency is derived from the strong electron-withdrawing nature of the α-cyano group.

Key Takeaways:

  • High Reactivity: Expect rapid reactions with primary and secondary amines, alcohols, and thiols. This is beneficial for unreactive substrates but may reduce selectivity.

  • Moisture Sensitivity: Strict anhydrous conditions are critical to prevent hydrolysis and ensure high yields.

  • Versatility: CMSC is an excellent reagent for introducing the cyanomethylsulfonyl moiety, a valuable functional group in drug discovery and materials science.[4]

By understanding its reactivity profile and adhering to rigorous experimental and safety protocols, researchers can effectively leverage the synthetic power of this compound.

References

  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOc-7X-R0lkVADizYuRDWIWk1W_8Ie4cIXG--G5K7w0ewEgEoCcbOVVOEl2olP-3X84vdAuYLrIIASpVgsYj02WL0lRCWvKlj-yZcWHgPC02hZHn0MlTUPhB3I8NOOH0ylPKnakk0nNR2dQXvxNrRyPCIuKcbWFwsLKMyjaCE5Lo39sFbMM0He_t13wgpKIgkxPbjHOm9QYZaiF8_oBK6L8Ob51_-W6eD_7_tp5j-vuxvTz30=]
  • Knowledge. What are the applications of this compound?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlNTbosWoS1k5dU4aaeBtYsW1k0GjrMdcfb40B8VLeXiicV1JNGq3wLrk6264UJ8Its-3IO7Quobw7ofw7deMa-quWb3r7lQWAHQtKVazsX9ogKu-VV2_DlNG6TgTMw2B68mN6mTPuvssM0zv0Xp4L0H725DoX3JIs6HFEzr_aGyXqBtEFctV4uviZ7LxrWKrxaonoiymY79c=]
  • Benchchem. A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNLb064UB_2CIkBFeHltI4dUG-koIbbeiHenmLUz4w_M3ooeoHigyGcOmvytcTZejZas-XrfxvmTBVKNukhJKO97Ze-8CHzfLVNJNReHh3jo85vEvCrep-Dygl7oeerCUlrIZ3p84AB8uTo2RWGb5Pe4J0mR4lXExf49R_GeYwsPgHR3KkpxAG1OQMA5KfSXYbauDxPAm-VtFV8OKlh9MzTZmVBK9fDdAsv784p8c5wTadnPnMBvifz2LpoZb882kr7KMdqUM=]
  • PubChem. This compound | C2H2ClNO2S. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13142426]
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/sulfonyl-chlorides-and-sulfonamides]
  • Green Chemistry (RSC Publishing). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc00556c]
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [URL: https://www.researchgate.net/publication/327774205_Recent_advances_in_synthesis_of_sulfonamides_A_review]
  • Filo. Alcohols react with sulfonyl chlorides to give alkyl sulfonates. [URL: https://www.filo.kitabo.
  • Benchchem. A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-sulfonyl-chlorides-in-organic-synthesis-4-chlorosulfonylbenzoic-acid-in-focus/]
  • PubMed. Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. [URL: https://pubmed.ncbi.nlm.nih.gov/35389429/]
  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_The_Chemistry_of_Amines/23.09%3A_Amines_as_Nucleophiles]
  • Sigma-Aldrich. SAFETY DATA SHEET - Methanesulfonyl chloride. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/471259]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. [URL: https://www.inno-pharmchem.com/news/exploring-the-chemical-properties-and-reactions-of-methanesulfonyl-chloride-84469771.html]
  • YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [URL: https://www.youtube.
  • Request PDF. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [URL: https://www.researchgate.net/publication/271210219_Direct_Conversion_of_Thiols_to_Sulfonyl_Chlorides_and_Sulfonamides]
  • YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [URL: https://www.youtube.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methanesulfonyl chloride. [URL: https://www.thermofisher.
  • Taylor & Francis. Sulfonyl chloride – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781315150246-121/carboxylic-acids-carboxylic-acid-derivatives-acyl-substitution-reactions-michael-smith]
  • Arkema. SAFETY DATA SHEET - METHANESULFONYL CHLORIDE. [URL: https://www.arkema.com/content/dam/common/products/msds-tds/msds/METHANESULFONYL-CHLORIDE_124-63-0_GHS-US_EN.pdf]
  • Fisher Scientific. SAFETY DATA SHEET - Methanesulfonyl chloride. [URL: https://www.fishersci.com/msds?productName=A13383]
  • ACS Publications. Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b02781]
  • Figshare. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [URL: https://figshare.com/collections/Direct_Conversion_of_Thiols_to_Sulfonyl_Chlorides_and_Sulfonamides_The_Journal_of_Organic_Chemistry/4447436]
  • Wikipedia. Sulfonamide (medicine). [URL: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)]
  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [URL: https://www.ymerdigital.com/uploads/YMER22A102.pdf]
  • PubMed. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [URL: https://pubmed.ncbi.nlm.nih.gov/38477977/]
  • Filo. Amine on reaction with arylsulphonyl chloride forms sulphonamide which is.. [URL: https://www.filo.kitabo.in/question-answer/amine-on-reaction-with-arylsulphonyl-chloride-forms-sulphonamide-which-is-insoluble-in-koh-is-a-ch3/CH3CH2NHCH3/]
  • Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [URL: https://www.organic-chemistry.org/abstracts/lit2/076.shtm]
  • University of Windsor. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [URL: https://scholar.uwindsor.ca/etd/8741/]
  • Organic Syntheses. methanesulfonyl cyanide. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0751]
  • Chinese Journal of Organic Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [URL: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc202103020]
  • Pearson. Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching/learning-engagement-tools/mastering/showcase/organic-chemistry-2/leaving-group-conversions-sulfonyl-chlorides.html]
  • University of Michigan. Synthesis of sulfonyl chloride substrate precursors. [URL: https://deepblue.lib.umich.edu/bitstream/handle/2027.42/136018/Supp_Info_for_JACS_submission_Final.pdf]
  • PMC - NIH. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10587219/]
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [URL: https://www.hovione.com/wp-content/uploads/2021/01/Hovione-eBook-Analytical-Methods-for-Faster-Time-to-Market.pdf]
  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols]
  • ResearchGate. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. [URL: https://www.researchgate.net/publication/379328225_Preparation_of_Sulfonyl_Chlorides_by_Oxidative_Chlorination_of_Thiols_and_Disulfides_using_HNO3HClO2_in_a_Flow_Reactor]
  • PMC - NIH. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7249156/]
  • Benchchem. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. [URL: https://www.benchchem.
  • Interchim. Functional groups in (bio)chemistry. [URL: https://www.interchim.fr/ft/F/FG_Functional_Groups.pdf]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-indispensable-role-of-methanesulfonyl-chloride-in-pharmaceutical-synthesis-84469777.html]
  • J-STAGE. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. [URL: https://www.jstage.jst.go.jp/article/yukigoseikyokaishi/71/11/71_1150/_article/-char/ja/]

Sources

A Comparative Guide to Cyanomethylation: Benchmarking Cyanomethanesulfonyl Chloride Against Modern Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the introduction of the cyanomethyl group (–CH₂CN) is a critical transformation in the synthesis of a vast array of biologically active molecules. The nitrile functionality serves as a versatile synthetic handle, readily convertible to amines, carboxylic acids, and other valuable moieties. Historically, a variety of reagents have been employed for this purpose, each with its own set of advantages and limitations. This guide provides an in-depth technical comparison of the performance of cyanomethanesulfonyl chloride with a selection of contemporary cyanomethylating agents, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction to Cyanomethylation and the Role of Sulfonyl Chlorides

The cyanomethyl group is a key structural motif in numerous pharmaceuticals and agrochemicals. Its strategic introduction can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound (CMS-Cl) emerges from a class of sulfonyl chlorides, which are well-established reagents in organic synthesis, primarily for the activation of alcohols.[1] The potent electrophilicity of the sulfur atom in sulfonyl chlorides makes them highly reactive towards nucleophiles. In the case of CMS-Cl, this reactivity is harnessed to deliver the cyanomethyl group.

The core principle behind the utility of this compound lies in the facile displacement of the chloride ion by a nucleophile, followed by the subsequent departure of the sulfonyl group, effectively transferring the cyanomethyl moiety to the substrate. While effective, this classical approach is now benchmarked against a growing arsenal of modern cyanomethylation techniques that promise improved efficiency, broader substrate scope, and milder reaction conditions.

The Modern Landscape of Cyanomethylation Reagents

Recent years have witnessed a surge in the development of novel cyanomethylation methodologies. These can be broadly categorized based on the nature of the cyanomethyl source and the activation method.

  • Metal-Catalyzed Cross-Coupling Reactions: These methods often utilize acetonitrile as both the solvent and the cyanomethyl source. Catalysts based on copper, iron, silver, and rhodium have been successfully employed to mediate the coupling of various substrates, including imines and alkenes.[2]

  • Photocatalytic Approaches: Visible-light-mediated reactions have gained significant traction due to their mild conditions and high functional group tolerance. These methods typically generate cyanomethyl radicals from precursors like bromoacetonitrile.

  • Tosyl Cyanide as an Electrophilic Cyanide Source: Tosyl cyanide (TsCN) serves as a stable and effective electrophilic cyanating agent, reacting with nucleophiles such as organolithium reagents to form nitriles.[3][4]

This guide will focus on a comparative analysis of this compound against representative examples from these modern approaches.

Performance Benchmark: A Comparative Analysis

A direct, quantitative comparison of cyanomethylating agents is challenging due to the diverse range of substrates and reaction conditions reported in the literature. However, by examining typical yields, substrate scope, and operational parameters, a clear picture of their relative strengths and weaknesses emerges.

Table 1: Performance Comparison of Selected Cyanomethylating Agents

Reagent/MethodCyanomethyl SourceTypical SubstratesTypical Yields (%)Key AdvantagesKey Limitations
This compound SelfAmines, AlcoholsModerate to GoodReadily prepared; straightforward reactivity with strong nucleophiles.Limited data on broad substrate scope; potentially harsh conditions required.
Cu-Catalyzed (Acetonitrile) AcetonitrileImines, α,β-Alkenes69 - 98%[5]Inexpensive cyanomethyl source; good functional group tolerance.High temperatures often required; catalyst loading can be high.
Photocatalytic (Bromoacetonitrile) BromoacetonitrileDiaryl Allyl AlcoholsGood to ExcellentMild reaction conditions; high functional group tolerance.Requires a photocatalyst and light source; bromoacetonitrile is a lachrymator.
Tosyl Cyanide SelfAryl Lithium ReagentsGood to ExcellentStable and effective electrophilic cyanide source.[3]Requires pre-formation of a highly reactive nucleophile (e.g., organolithium).

Mechanistic Insights and Experimental Workflows

Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.

This compound: A Nucleophilic Substitution Pathway

The reaction of this compound with a nucleophile (Nu⁻) is proposed to proceed via a classical nucleophilic substitution at the sulfonyl sulfur, followed by an elimination step to deliver the cyanomethyl group.

G cluster_0 Nucleophilic Attack cluster_1 Elimination Nu Nu⁻ CMSCl NC-CH₂-SO₂-Cl Nu->CMSCl Intermediate [NC-CH₂-SO₂(Nu)-Cl]⁻ CMSCl->Intermediate Product NC-CH₂-Nu Intermediate->Product Byproducts SO₂ + Cl⁻ Intermediate->Byproducts

Caption: Proposed mechanism for cyanomethylation using this compound.

A Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a cyanomethylation reaction, from reagent selection to product analysis. This logical process ensures a systematic approach to synthesis and optimization.

G Start Select Substrate and Cyanomethylating Agent Reaction Perform Cyanomethylation Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End Isolated Product Analysis->End

Caption: A generalized experimental workflow for cyanomethylation.

Detailed Experimental Protocols

To provide a practical context for the discussed reagents, the following are representative experimental protocols. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Cyanomethylation of an Amine with this compound

This protocol is based on the general reactivity of sulfonyl chlorides with amines.[6]

Reagents:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (anhydrous)

Procedure:

  • To a solution of the amine in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine.

  • Slowly add a solution of this compound in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Cyanomethylation of an Imine with Acetonitrile

This protocol is adapted from the work of Ahmad et al.[5]

Reagents:

  • Imine (1.0 eq)

  • Copper(II) Acetate (Cu(OAc)₂) (20 mol%)

  • Acetic Acid (1.0 eq)

  • Acetonitrile (solvent and reagent)

Procedure:

  • In a sealed tube, combine the imine, copper(II) acetate, and acetic acid.

  • Add acetonitrile as the solvent.

  • Heat the reaction mixture to 135 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Photocatalytic Cyanomethylation of a Diaryl Allyl Alcohol

This protocol is a representative example of a visible-light-mediated cyanomethylation.

Reagents:

  • Diaryl Allyl Alcohol (1.0 eq)

  • Bromoacetonitrile (1.5 eq)

  • Photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%)

  • Degassed Solvent (e.g., DMF or DMSO)

Procedure:

  • In a reaction vessel, dissolve the diaryl allyl alcohol, bromoacetonitrile, and photocatalyst in the degassed solvent.

  • Irradiate the reaction mixture with a blue LED lamp at room temperature, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling Considerations

Working with cyanomethylating agents requires strict adherence to safety protocols.

  • This compound: As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive.[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Bromoacetonitrile: This reagent is a lachrymator and is toxic.[8][9] All manipulations should be performed in a fume hood with appropriate PPE.

  • Metal Catalysts: Some metal catalysts can be toxic and may require special handling and disposal procedures.

  • Cyanide-Containing Reagents (e.g., Tosyl Cyanide): These reagents are toxic and should be handled with extreme caution.[4] Work in a well-ventilated fume hood and have a cyanide poisoning antidote kit readily available.

Conclusion and Future Outlook

This compound remains a viable reagent for specific cyanomethylation reactions, particularly with strong nucleophiles like amines. Its preparation is straightforward, and it offers a direct method for introducing the cyanomethyl group. However, the landscape of organic synthesis is continually evolving, and modern reagents and methodologies offer significant advantages in terms of milder reaction conditions, broader substrate scope, and improved functional group tolerance.

For drug development professionals and researchers, the choice of a cyanomethylating agent will ultimately depend on the specific synthetic challenge at hand. For complex molecules with sensitive functional groups, photocatalytic methods or metal-catalyzed reactions using acetonitrile may be the preferred choice. For simpler substrates where a direct and forceful cyanomethylation is required, this compound can still be a valuable tool.

The continued development of new catalytic systems and novel cyanomethyl sources will undoubtedly lead to even more efficient and versatile methods for this important transformation, further empowering the synthesis of novel therapeutics and advanced materials.

References

  • National Center for Biotechnology Information. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. [Link]
  • Royal Society of Chemistry. a-Cyano-sulphonyl Chlorides : Their Preparation and Reactions with Amines, Alcohols, and Enamines. [Link]
  • Chemistry Steps.
  • Chemistry LibreTexts. 20.8: Nitrile Chemistry. [Link]
  • ResearchGate. Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. [Link]
  • National Center for Biotechnology Information. Sulfonyl Chlorides as Thiol Surrogates for Carbon-Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters. [Link]
  • ResearchGate.
  • Organic Chemistry Portal.
  • ResearchGate. A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. [Link]
  • National Center for Biotechnology Information.
  • Royal Society of Chemistry. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. [Link]
  • MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]
  • ResearchGate.
  • Royal Society of Chemistry. ADDP facilitates C–S bond formation from sulfonyl chlorides with alcohols. [Link]
  • Organic Chemistry Portal.
  • YouTube. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]
  • Organic Chemistry Portal.
  • Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]
  • YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]
  • ResearchGate.
  • Organic Syntheses. Alcohol to Chloride - Common Conditions. [Link]
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.

Sources

Review of alternative synthetic pathways not requiring cyanomethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyanomethyl sulfone moiety (R-SO₂-CH₂-CN) is a cornerstone functional group in modern organic synthesis and medicinal chemistry. Its unique electronic properties, featuring both a strongly electron-withdrawing sulfonyl group and a versatile nitrile, make it an invaluable building block. Compounds containing this scaffold are crucial intermediates in reactions like the Julia-Kocienski olefination and are prevalent in a wide range of biologically active molecules, including antimicrobial and anticancer agents.[1][2][3] The sulfonyl group often enhances metabolic stability and modulates the physicochemical properties of drug candidates, making synthetic access to these structures a priority for researchers.[2][4]

Traditionally, the synthesis of cyanomethyl sulfones has often relied on reagents like cyanomethanesulfonyl chloride. However, the instability, handling difficulties, and limited commercial availability of such precursors necessitate the development of more robust, safer, and versatile synthetic pathways. This guide provides an in-depth comparison of alternative strategies for the synthesis of cyanomethyl sulfones, designed for researchers, scientists, and drug development professionals. We will explore the mechanistic basis for each approach, provide supporting data, and detail experimental protocols to empower chemists with practical, alternative solutions.

The Disconnective Approach: Key Strategies for Bond Formation

The synthesis of a target molecule like a cyanomethyl sulfone can be logically deconstructed into several key bond-forming strategies. By analyzing the target structure, R-SO₂-CH₂-CN, we can envision three primary retrosynthetic disconnections, which form the basis of our alternative pathways.

G cluster_0 Retrosynthetic Disconnections cluster_1 Synthetic Equivalents Target R-SO₂-CH₂-CN (Cyanomethyl Sulfone) A Pathway A: (C-S Bond Formation) Target->A Disconnect C-S bond B Pathway B: (C-C Bond Formation) Target->B Disconnect C-C bond SynthA1 R-SO₂⁻ (Sulfinate Nucleophile) A->SynthA1 SynthA2 ⊕CH₂-CN (Haloacetonitrile) A->SynthA2 SynthB1 R-SO₂-CH₂⁻ (Sulfonyl Carbanion) B->SynthB1 SynthB2 ⊕CN (Electrophilic Cyanide) B->SynthB2

Figure 1. Retrosynthetic analysis of cyanomethyl sulfones leading to two primary alternative synthetic pathways.

This guide will focus on two robust and experimentally validated strategies derived from this analysis:

  • Pathway A: S-Alkylation of Sulfinates. This approach involves forming the C-S bond by reacting a sulfinate salt (a sulfur nucleophile) with an activated cyanomethyl electrophile, such as chloroacetonitrile.

  • Pathway B: Cyanation of Methyl Sulfones. This strategy forms the C-C bond by generating a carbanion from a methyl sulfone and trapping it with an electrophilic cyanating agent.

Pathway A: S-Alkylation of Sulfinate Salts with Haloacetonitriles

This pathway is arguably the most direct and widely applicable method. It relies on the nucleophilic character of sulfinate anions, which readily displace a halide from an α-haloacetonitrile to form the desired C-S bond. The starting materials, sodium sulfinates and chloroacetonitrile, are generally stable, commercially available, and cost-effective.

Mechanistic Rationale

The reaction proceeds via a classical Sₙ2 mechanism. Sodium sulfinates (R-SO₂Na), generated either from the reduction of sulfonyl chlorides or oxidation of thiols, are excellent sulfur-centered nucleophiles.[5] Chloroacetonitrile (Cl-CH₂-CN) serves as a competent electrophile, with the chlorine atom being a good leaving group activated by the adjacent electron-withdrawing nitrile.

G RSO2Na R-SO₂⁻ Na⁺ (Sulfinate Salt) TransitionState [ R-SO₂---CH₂(CN)---Cl ]⁻ Na⁺ RSO2Na->TransitionState Sₙ2 Attack ClCH2CN Cl-CH₂-CN (Chloroacetonitrile) ClCH2CN->TransitionState Product R-SO₂-CH₂-CN (Cyanomethyl Sulfone) TransitionState->Product Leaving Group Departure NaCl + Na⁺Cl⁻ G cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Electrophilic Cyanation Start_Sulfone R-SO₂-CH₃ (Methyl Sulfone) Carbanion R-SO₂-CH₂⁻ Li⁺ (α-Sulfonyl Carbanion) Start_Sulfone->Carbanion Deprotonation Base Strong Base (e.g., LDA) Carbanion_2 R-SO₂-CH₂⁻ Li⁺ NCTS NCTS (Electrophilic 'CN⁺' Source) Product_Sulfone R-SO₂-CH₂-CN (Cyanomethyl Sulfone) NCTS->Product_Sulfone Carbanion_2->Product_Sulfone Nucleophilic Attack

Figure 3. Two-step workflow for the synthesis of cyanomethyl sulfones via electrophilic cyanation.

Causality of Experimental Choices:

  • Base Selection: A strong, sterically hindered base like LDA is ideal. It is potent enough to deprotonate the methyl sulfone but is a poor nucleophile, minimizing side reactions with the electrophilic cyanating agent.

  • Temperature Control: The deprotonation is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent decomposition. The reaction with the electrophile is then allowed to warm slowly.

  • Electrophilic Cyanide Source: NCTS is a crystalline, stable, and relatively safe alternative to highly toxic cyanating agents like cyanogen bromide. [6]It delivers the cyano group efficiently to soft nucleophiles like sulfonyl carbanions. [7][8]

Representative Experimental Protocol: Synthesis of Benzylsulfonylacetonitrile

This protocol illustrates the electrophilic cyanation of a methyl sulfone.

Materials:

  • Benzyl methyl sulfone (1.70 g, 10.0 mmol, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 equiv)

  • Diisopropylamine (1.11 g, 1.54 mL, 11.0 mmol, 1.1 equiv)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (3.0 g, 11.0 mmol, 1.1 equiv) [7]* Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Prepare LDA Solution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (11.0 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (11.0 mmol) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.

  • Generate Carbanion: In a separate flame-dried flask, dissolve benzyl methyl sulfone (10.0 mmol) in anhydrous THF (30 mL). Cool this solution to -78 °C. Using a cannula, slowly transfer the sulfone solution to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1 hour.

  • Cyanation: Dissolve NCTS (11.0 mmol) in a minimal amount of anhydrous THF and add this solution dropwise to the carbanion mixture at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure benzylsulfonylacetonitrile.

Comparative Analysis of Alternative Pathways

To aid researchers in selecting the most appropriate method for their specific target and laboratory constraints, the two primary pathways are compared below.

FeaturePathway A: S-Alkylation of SulfinatesPathway B: Electrophilic Cyanation
Key Transformation R-SO₂⁻ + Cl-CH₂-CN → R-SO₂-CH₂-CNR-SO₂-CH₃ → [R-SO₂-CH₂⁻] → R-SO₂-CH₂-CN
Starting Materials Sodium Sulfinates, ChloroacetonitrileMethyl Sulfones, Strong Base, NCTS
Key Reagents Polar aprotic solvent (DMF, DMSO)Strong base (LDA, NaH), Electrophilic Cyanating Agent (NCTS) [7]
Typical Yields Good to Excellent (70-95%)Moderate to Good (50-85%)
Advantages • Operationally simple (one-pot) • Uses readily available, inexpensive reagents • Generally high-yielding and scalable• Avoids toxic cyanide salts [6] • Starts from often accessible methyl sulfones • NCTS is a stable, solid reagent
Limitations • Requires access to the corresponding sulfinate salt • Chloroacetonitrile is toxic and requires careful handling [9] • May not be suitable for base-sensitive substrates• Requires cryogenic temperatures (-78 °C) • Requires strictly anhydrous conditions and inert atmosphere • Strong base can be incompatible with some functional groups
Safety Profile Moderate: Primary hazard is the toxicity of chloroacetonitrile. [9]Moderate: Requires handling of pyrophoric n-BuLi and strong bases. Anhydrous solvents required.

Conclusion and Future Outlook

The synthesis of cyanomethyl sulfones can be achieved effectively without resorting to this compound. The S-alkylation of sulfinates (Pathway A) offers a robust, high-yielding, and operationally simple route that is well-suited for large-scale synthesis when the requisite sulfinate is available. For cases where the corresponding methyl sulfone is more accessible or when avoiding traditional cyanide sources is a priority, the electrophilic cyanation of methyl sulfones (Pathway B) provides a powerful, albeit more technically demanding, alternative.

Emerging strategies, such as those employing photoredox catalysis, hold promise for developing even milder and more functional-group-tolerant methods in the future. [10][11][12][13]These approaches could potentially enable the direct C-H cyanation of methyl sulfones or the coupling of sulfonyl radicals with cyanomethyl radical precursors under visible light, further expanding the synthetic toolkit for accessing this valuable class of compounds. As the demand for structurally diverse and functionally complex molecules in drug discovery grows, the continued development of innovative and practical synthetic methods for key building blocks like cyanomethyl sulfones will remain a critical area of research.

References

  • P. R. Blakemore, Synthesis of Fluoroolefins via Julia-Kocienski Olefination, PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4512217/
  • P. R. Blakemore, The Julia–Kocienski Olefination, Organic Reactions. URL: https://organicreactions.org/index.
  • Modified Julia Olefination, Julia-Kocienski Olefination, Organic Chemistry Portal. URL: https://www.organic-chemistry.
  • Julia-Kocienski Olefination, Alfa Chemistry. URL: https://www.alfa-chemistry.
  • Julia-Kocienski Olefination, Chem-Station Int. Ed. URL: https://www.chem-station.
  • J. Cui, C. Jiang, Y. Zhang, L. Zhang, F. Chang, Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), PubMed, 2018. URL: https://pubmed.ncbi.nlm.nih.gov/29336141/
  • T. Roy, J.-W. Lee, Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones, Synlett, 2020. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0039-1690991
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride, Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=v94p0232
  • Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p…, OUCI. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/asia.201701611
  • Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones | Request PDF, ResearchGate. URL: https://www.researchgate.
  • P. S. Engl, J. L. T. E. Attwood, J. E. Moses, Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), ACS Publications, 2017. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.7b01719
  • Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature, Green Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc36021a
  • Non-toxic cyanide sources and cyanating agents, Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob41132f
  • methanesulfonyl chloride, Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=CV6P0751
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review, [Source Not Available].
  • Four-component reaction of trichloroacetonitrile, benzylamines, activated alkynes and sodium arylsulfinates, ResearchGate. URL: https://www.researchgate.
  • Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS), Scite.ai. URL: https://scite.ai/abstracts/10.1002/asia.201701611
  • M. Barbasiewicz, M. Makosza, Enantioselective organocatalytic approach to the synthesis of alpha,alpha-disubstituted cyanosulfones, PubMed, 2006. URL: https://pubmed.ncbi.nlm.nih.gov/16958525/
  • Efficient Functionalization of Organosulfones via Photoredox Catalysis: Direct Incorporation of α-Carbonyl Alkyl Side Chains into α-Allyl-β-Ketosulfones, MDPI. URL: https://www.mdpi.com/1420-3049/29/9/1944
  • Y. Wang, Q. Zhu, Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry, PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5034120/
  • Metal‐Free Synthesis of α‐Iminonitriles via Visible Light Photoredox C
  • Sulfones: An important class of organic compounds with diverse biological activities, [Source Not Available].
  • J. Wu, L. Jiang, M. Wang, W. Wu, Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls, PubMed, 2016. URL: https://pubmed.ncbi.nlm.nih.gov/27513728/
  • Chloroacetonitrile - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide, NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK507481/
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review, [Source Not Available].
  • Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines with Georgia Harris, [Source Not Available].
  • A. Noble, D. W. C. MacMillan, Photocatalytic Synthesis of para-Peroxyquinols: Total Synthesis of (±)-Stemenone B and (±)-Parvistilbine B, PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4280330/
  • chloroacetonitrile, Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0174
  • J. T. Lai, Chloroacetonitrile synthesis, Google Patents, 1984. URL: https://patents.google.

Sources

A Researcher's Guide to Confirming the Regioselectivity of Cyanomethanesulfonyl Chloride Additions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug development, the precise installation of functional groups is paramount. The sulfonyl group, a common motif in pharmacologically active molecules, often requires introduction with exacting control over its position. Cyanomethanesulfonyl chloride (CMSC) presents itself as a versatile reagent for this purpose, yet its utility is directly tied to the predictability and confirmation of its addition regioselectivity.

This guide provides an in-depth comparison of the factors governing the regioselectivity of CMSC additions, details robust experimental protocols for its confirmation, and contrasts this reagent with viable alternatives. The content herein is designed to equip researchers with the foundational knowledge and practical insights required to confidently employ and validate these critical transformations.

The Decisive Factor: Understanding the Free-Radical Mechanism

The addition of sulfonyl chlorides, including CMSC, to unsaturated systems like alkenes is not a polar process governed by the stability of carbocationic intermediates (the Markovnikov rule). Instead, these reactions predominantly proceed via a free-radical chain mechanism , especially when initiated by light, heat, or a radical initiator.[1][2] This mechanistic pathway is the single most important factor dictating the regiochemical outcome.

The result is typically an anti-Markovnikov addition .[1][3][4] The sulfonyl radical (NC-CH₂SO₂•) generated from CMSC is the key intermediate. This radical adds to the alkene at the less sterically hindered, or least substituted, carbon atom.[1] This initial addition generates a more stable carbon-centered radical on the more substituted carbon, which then continues the chain reaction.[1][2]

dot graph "Free_Radical_Addition_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

// Node Definitions init [label="Initiation\n(e.g., light, heat)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cmsc [label="NC-CH₂SO₂-Cl", fillcolor="#FFFFFF", fontcolor="#202124"]; sulfonyl_rad [label="NC-CH₂SO₂•\n(Sulfonyl Radical)", fillcolor="#FBBC05", fontcolor="#202124"]; cl_rad [label="Cl•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="R-CH=CH₂\n(Alkene)", fillcolor="#FFFFFF", fontcolor="#202124"];

prop_start [label="Propagation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; c_rad_intermed [label="R-ĊH-CH₂-SO₂CH₂CN\n(Carbon Radical Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="R-CHCl-CH₂-SO₂CH₂CN\n(Adduct)", fillcolor="#FFFFFF", fontcolor="#202124"];

term [label="Termination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges init -> cmsc [label="Homolytic\nCleavage"]; cmsc -> sulfonyl_rad; cmsc -> cl_rad;

prop_start -> alkene; sulfonyl_rad -> alkene [label="Addition to\nLess Substituted Carbon", color="#34A853"]; alkene -> c_rad_intermed [color="#34A853"];

c_rad_intermed -> cmsc [label="Atom Transfer", color="#4285F4"]; cmsc -> product [color="#4285F4"]; cmsc -> sulfonyl_rad [label="Regenerates\nChain Carrier", style=dashed, color="#4285F4"];

{rank=same; sulfonyl_rad; cl_rad;} {rank=same; prop_start; c_rad_intermed;} } . Caption: Mechanism of CMSC free-radical addition to an alkene.

Experimental Workflow: From Reaction to Confirmation

A trustworthy protocol is a self-validating one. The following workflow provides a comprehensive methodology for not only performing the addition reaction but also for rigorously confirming the regiochemical outcome.

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];

// Nodes A [label="1. Reaction Setup\n(Alkene, CMSC, Initiator, Solvent)"]; B [label="2. Reaction Monitoring\n(TLC, GC-MS)"]; C [label="3. Work-up & Purification\n(Quenching, Extraction, Chromatography)"]; D [label="4. Isomer Ratio Analysis\n(¹H NMR, GC)"]; E [label="5. Structural Elucidation\n(¹³C NMR, COSY, HSQC, NOESY)"]; F [label="6. Unambiguous Confirmation\n(X-ray Crystallography, if applicable)"];

// Edges A -> B [label="Progress Check"]; B -> C [label="Upon Completion"]; C -> D [label="Purified Product(s)"]; D -> E [label="Detailed Analysis"]; E -> F [label="For Absolute Proof"]; } . Caption: Workflow for reaction and regioselectivity confirmation.

Protocol 1: Photoinitiated Addition of CMSC to 1-Octene

This protocol describes a model reaction for the addition of this compound to a terminal alkene.

Materials:

  • 1-Octene (1.0 eq)

  • This compound (CMSC) (1.2 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq) or suitable photocatalyst[5]

  • Degassed solvent (e.g., Dioxane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a quartz reaction vessel, dissolve 1-octene and AIBN in the degassed solvent under an inert atmosphere.

  • Initiation: Add CMSC to the solution. Place the vessel in a photoreactor or expose it to a suitable light source (e.g., a high-power blue LED) at room temperature. Causality Note: Photoinitiation or thermal initiation with AIBN is crucial for generating the initial population of sulfonyl radicals needed to start the chain reaction.[1][6]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkene is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil via flash column chromatography on silica gel.

Protocol 2: Analytical Confirmation of Regioselectivity

The key to confirming regioselectivity lies in distinguishing between the two possible isomers: the anti-Markovnikov adduct (1-chloro-2-(cyanomethylsulfonyl)octane) and the Markovnikov adduct (2-chloro-1-(cyanomethylsulfonyl)octane).

Techniques:

  • ¹H NMR Spectroscopy: This is the primary tool.

    • Anti-Markovnikov Isomer: Expect a multiplet around 4.0-4.5 ppm corresponding to the single proton on the carbon bearing the chlorine (-CHCl-). The adjacent -CH₂-SO₂- protons will appear as a distinct multiplet, likely a doublet of doublets, further downfield than the other methylene groups.

    • Markovnikov Isomer: The two protons of the -CH₂Cl group would appear as a doublet around 3.6-3.8 ppm. The single proton on the carbon bearing the sulfonyl group (-CH(SO₂)-) would be a multiplet further downfield.

    • Integration: The relative integration of these characteristic peaks in the crude reaction mixture provides the regioisomeric ratio.

  • 2D NMR (COSY, HSQC):

    • COSY (Correlation Spectroscopy): Use to confirm coupling between adjacent protons. For the anti-Markovnikov product, a cross-peak will be observed between the -CHCl- proton and the protons of the adjacent -CH₂- groups, confirming connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This helps in unambiguously assigning the ¹³C chemical shifts.

  • X-ray Crystallography: If a solid derivative of the product can be synthesized and crystallized, X-ray diffraction provides absolute, irrefutable proof of the molecular structure and, therefore, the regiochemistry.

Comparative Analysis: CMSC vs. Alternatives

While CMSC is effective, other reagents can be used for related transformations. The choice of reagent depends on the desired functionality, reaction conditions, and tolerance of other functional groups.

Reagent/MethodAdded GroupsRegioselectivityMechanismKey AdvantagesKey Disadvantages
This compound (CMSC) -SO₂CH₂CN, -ClAnti-Markovnikov[1]Free RadicalReadily available; introduces a functionalized sulfonyl group.Reaction can be sensitive to radical inhibitors (e.g., oxygen).
Alkyl/Aryl Sulfonyl Chlorides + H-donor -SO₂R, -HAnti-MarkovnikovFree Radical / HAT[5]Hydrosulfonylation; avoids halogen incorporation.Requires a hydrogen atom transfer (HAT) reagent (e.g., silanes).[5]
Sulfinic Acids / Salts -SO₂R, -H or otherVariesRadical or MichaelCan be used in various transformations, including as radical precursors.[7]Regioselectivity can be highly condition-dependent.
Thiol-ene Reaction -SR, -HAnti-MarkovnikovFree RadicalHighly efficient, proceeds under mild conditions.Introduces a thioether, which may require subsequent oxidation to a sulfone.

Conclusion

The addition of this compound to alkenes is a reliable method for introducing a cyanomethylsulfonyl group with a high degree of anti-Markovnikov regioselectivity . This outcome is a direct consequence of the underlying free-radical mechanism, where the sulfonyl radical adds to the least substituted carbon of the double bond.[1] Confirmation of this regioselectivity is not merely procedural but essential for ensuring the structural integrity of target molecules. A systematic analytical approach, spearheaded by ¹H NMR and supported by 2D NMR techniques, provides a robust and definitive method for structural elucidation. By understanding the mechanistic principles and employing rigorous analytical confirmation, researchers can confidently leverage CMSC in complex synthetic endeavors.

References

  • Breton, T., et al. (2018). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angewandte Chemie International Edition.
  • Wikipedia. Free-radical addition.
  • LibreTexts Chemistry. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation.
  • Organic Syntheses. Methanesulfonyl cyanide.
  • Master Organic Chemistry. (2022). Alkene Addition Reactions: “Regioselectivity” and “Stereoselectivity” (Syn/Anti).
  • Dalal Institute. Regio- and Chemoselectivity: Orientation and Reactivity.
  • ResearchGate. Radical addition and coupling with alkenes.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyanomethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of cyanomethanesulfonyl chloride (CMSC). As a bifunctional compound, CMSC presents a dual chemical hazard: the high reactivity of its sulfonyl chloride group and the acute toxicity associated with its cyanomethyl moiety. Adherence to this procedure is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document moves beyond a simple checklist to explain the chemical principles underpinning each step, empowering researchers to manage this hazardous waste with confidence and precision.

Hazard Analysis and Chemical Profile

A thorough understanding of the distinct reactivity of each functional group in this compound is fundamental to its safe handling and disposal.

  • Sulfonyl Chloride Moiety (-SO₂Cl): This group is a potent electrophile, making the compound highly susceptible to nucleophilic attack. It reacts vigorously and exothermically with water and other nucleophiles in a process called hydrolysis, yielding cyanomethanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[1][2][3] Uncontrolled quenching can lead to a rapid increase in temperature and pressure, creating a significant safety risk.[4]

  • Cyanomethyl Moiety (-CH₂CN): The cyano- group is a precursor to the highly toxic cyanide ion (CN⁻). In the presence of acid, which is generated during the hydrolysis of the sulfonyl chloride, the cyanide ion can be protonated to form hydrogen cyanide (HCN), a volatile and lethal gas.[5][6] Therefore, any disposal procedure must be performed under strictly basic conditions to prevent the formation of HCN.[5][7]

The disposal strategy outlined below is a two-stage process designed to neutralize both hazards sequentially and safely: (1) controlled alkaline hydrolysis to quench the reactive sulfonyl chloride, followed by (2) chemical oxidation to destroy the toxic cyanide component.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number 27869-04-1[8][9][10][11]
Molecular Formula C₂H₂ClNO₂S[8][9]
Molecular Weight 139.56 g/mol [8]
Appearance Colorless liquid[3]
Hazards Causes serious eye irritation, Corrosive, Toxic[8][9][12][13]

Pre-Disposal Safety Protocols: PPE and Engineering Controls

Prior to handling CMSC waste, a rigorous safety setup is mandatory.

  • Engineering Controls : All handling and disposal steps must be conducted inside a certified chemical fume hood to contain any potential release of volatile, corrosive, or toxic fumes.[14] Ensure that an emergency eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles in combination with a full-face shield are required.

    • Hand Protection : Use heavy-duty, chemical-resistant gloves (e.g., nitrile) and consider double-gloving.[15]

    • Body Protection : A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory.

Step-by-Step Disposal Protocol for Laboratory-Scale Quantities

This protocol is designed for small quantities (<50 g) of this compound typically found in a research setting.

Phase 1: Controlled Alkaline Hydrolysis (Quenching the Sulfonyl Chloride)

The primary objective of this phase is to safely hydrolyze the reactive sulfonyl chloride group to the stable sulfonate salt while preventing the formation of hydrogen cyanide gas.

Methodology:

  • Prepare the Quenching Solution : In a suitably sized beaker or flask equipped with a magnetic stir bar, prepare a 2 M solution of sodium hydroxide (NaOH). Place this container in an ice/water bath to ensure the solution is thoroughly chilled.

  • Controlled Addition : While vigorously stirring the cold NaOH solution, slowly add the this compound waste dropwise using a pipette or dropping funnel. Crucially, always add the sulfonyl chloride to the basic solution, never the other way around. [16] This ensures the reaction mixture remains basic and can absorb the heat generated.

  • Monitor the Reaction : The hydrolysis is exothermic.[17] Maintain a slow addition rate to keep the temperature of the reaction mixture below 20°C. If the temperature rises rapidly, halt the addition immediately.

  • Complete the Hydrolysis : After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the hydrolysis reaction goes to completion.

Causality Check: At this stage, the sulfonyl chloride has been converted to sodium cyanomethanesulfonate. The solution is strongly basic, which sequesters the cyanide as the non-volatile cyanide ion (CN⁻), preventing the release of HCN gas.[5]

Phase 2: Oxidative Destruction of the Cyanide Moiety

This phase detoxifies the waste by oxidizing the cyanide to the significantly less toxic cyanate ion.

Methodology:

  • Verify pH : Before proceeding, check the pH of the solution with a pH meter or pH paper. The pH must be 10 or higher .[5][7] If it is not, add more 2 M NaOH solution until this condition is met. This is a critical control point to prevent the formation of highly toxic cyanogen chloride (CNCl) gas during oxidation.[5]

  • Prepare the Oxidant : Use a commercially available sodium hypochlorite (NaOCl) solution (laundry bleach, typically 5-8%).

  • Controlled Oxidation : While continuing to stir the basic sulfonate solution (which can be removed from the ice bath at this point), slowly add the sodium hypochlorite solution. A general rule is to add approximately 15 mL of 8% bleach for every 1 gram of the initial this compound. This ensures a molar excess of the oxidant.

  • Allow for Reaction : Stir the mixture at room temperature for at least 2-4 hours (or overnight for larger quantities) to ensure complete oxidation of cyanide to cyanate (CN⁻ → CNO⁻).[7][18]

Verification Step (Optional but Recommended): To confirm the destruction of cyanide, commercially available cyanide test strips can be used on the final solution. This provides a self-validating check to ensure the detoxification process was successful.

Final Waste Management

  • Neutralization : After the reaction period, the pH of the final solution can be adjusted towards neutral (pH 6-8) by slowly adding a suitable acid, such as sodium bisulfate.

  • Containerization and Labeling : Transfer the final treated solution to a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including sodium cyanomethanesulfonate, sodium chloride, sodium cyanate, and water.[6][19][20]

  • Disposal of Contaminated Materials : All contaminated materials, including gloves, pipette tips, and empty reagent bottles, must be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to your institution's guidelines.[6]

  • Professional Disposal : Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup and final disposal of the chemical waste.[21][22]

Diagram 1: Disposal Workflow for this compound

G cluster_prep Preparation cluster_phase1 Phase 1: Hydrolysis cluster_phase2 Phase 2: Oxidation cluster_final Final Disposal start Have CMSC Waste ppe Don Full PPE: - Face Shield & Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prep_base Prepare Cold 2M NaOH Solution in Ice Bath fume_hood->prep_base add_cmsc Slowly Add CMSC Waste to Cold, Stirring Base prep_base->add_cmsc temp_check Maintain Temp < 20°C add_cmsc->temp_check temp_check->add_cmsc If Temp Rises, Stop Addition stir1 Stir for 1 Hour temp_check->stir1 OK ph_check Verify pH ≥ 10 stir1->ph_check ph_check->prep_base If Low, Add More NaOH add_bleach Slowly Add NaOCl (Bleach) Solution ph_check->add_bleach OK stir2 Stir for 2-4 Hours at RT add_bleach->stir2 container Transfer to Labeled Hazardous Waste Container stir2->container contact_ehs Contact EH&S for Pickup container->contact_ehs end Disposal Complete contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

Emergency Procedures

  • Spill : In case of a small spill inside a fume hood, absorb the material with a dry, inert absorbent such as sand or vermiculite.[16][23] DO NOT use combustible materials or water.[23] Collect the absorbent into a sealed container for hazardous waste disposal. For large spills, evacuate the area immediately and contact your institution's emergency response team.

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

References

  • Division of Research Safety, University of Illinois. (2014). Cyanides. [Link]
  • EHS, Virginia Tech. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]
  • Justrite. (2018). How to Manage Chemical Waste Disposal in Academic Labs. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. [Link]
  • MLI Environmental. (2025).
  • University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management. [Link]
  • King, J. F., & Lee, T. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6343-6351. [Link]
  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE. [Link]
  • OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
  • Wikipedia. (n.d.). Sulfonyl halide. [Link]
  • University of Windsor. (n.d.).
  • Hach. (n.d.).
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Methanesulfonyl chloride. [Link]
  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

Sources

A Comprehensive Guide to the Safe Handling of Cyanomethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of Cyanomethanesulfonyl chloride (CAS No. 27869-04-1).[1][2][3] This document is intended to empower laboratory personnel with the knowledge to work safely and effectively with this reactive chemical. The protocols outlined herein are designed to be a self-validating system, emphasizing the causality behind each procedural step to foster a deeply ingrained culture of safety.

Understanding the Hazard: Chemical Profile of this compound

This compound is a sulfonyl chloride compound featuring a cyano group.[4] Like other sulfonyl chlorides, its reactivity is dominated by the electrophilic sulfur atom, making it susceptible to nucleophilic attack.[4] This reactivity, while useful in synthesis, also presents significant hazards. It is crucial to understand that this compound is corrosive and can cause severe skin and eye damage.[4] It is also classified as a lachrymator, meaning it can irritate the eyes and cause tearing.[4][5] Inhalation, ingestion, or skin absorption may be harmful.[4]

PropertyValueSource
Molecular Formula C2H2ClNO2SPubChem[6]
Molecular Weight 139.56 g/mol PubChem[6]
CAS Number 27869-04-1ChemicalBook[2][3]
GHS Hazard Statements H319: Causes serious eye irritationPubChem[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Safety goggles and a face shieldProvides a barrier against chemical splashes and vapors that can cause severe eye irritation and damage.[7][8][9]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene)Protects skin from direct contact, which can lead to burns and allergic reactions.[7][8][10]
Body Chemical-resistant lab coat or apronShields the body from accidental spills and splashes.[8][9]
Respiratory Full-face respirator with an appropriate acid gas cartridgeNecessary in areas with potential for vapor exposure to prevent respiratory irritation.[7]
Feet Closed-toe, chemical-resistant footwearProtects feet from spills.[10][11]
Donning and Doffing PPE Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat/Apron Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is paramount for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested within the last month.[8]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[7]

  • Handling the Chemical :

    • Before use, visually inspect the container for any signs of damage or leakage.

    • When transferring the chemical, use only compatible equipment (e.g., glass or corrosion-resistant materials).

    • Avoid generating aerosols or vapors.[12]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact occurred.[12]

    • Decontaminate all work surfaces after use. A solution of sodium bicarbonate can be used to neutralize any residual acid from potential hydrolysis.[8]

Emergency Response Plan: Spills and Exposures

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

Emergency Response Flowchart

Emergency_Response Start Emergency Event Spill Chemical Spill Start->Spill Exposure Personal Exposure Start->Exposure Evacuate Evacuate Immediate Area Spill->Evacuate EyeContact Eye Contact Exposure->EyeContact SkinContact Skin Contact Exposure->SkinContact Inhalation Inhalation Exposure->Inhalation Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Severity Alert->Assess SmallSpill Small Spill (Manageable) Assess->SmallSpill LargeSpill Large Spill (Unmanageable) Assess->LargeSpill Absorb Absorb with Inert Material (e.g., sand, vermiculite) SmallSpill->Absorb ContactEHS Contact EH&S LargeSpill->ContactEHS Neutralize Neutralize with Sodium Bicarbonate Absorb->Neutralize Collect Collect into Hazardous Waste Container Neutralize->Collect DecontaminateArea Decontaminate Spill Area Collect->DecontaminateArea FlushEyes Flush Eyes for 15 min at Eyewash Station EyeContact->FlushEyes RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SeekMedical Seek Immediate Medical Attention FlushEyes->SeekMedical UseShower Use Safety Shower for 15 min RemoveClothing->UseShower UseShower->SeekMedical MoveToFreshAir->SeekMedical

Caption: Flowchart for emergency response to spills and exposures.

Detailed Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[13][14] Seek immediate medical attention.[13]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[13] Use a safety shower if the contact area is large.[13] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

  • Spill :

    • For small spills, absorb the material with a non-combustible absorbent material like sand or vermiculite.[8] Do not use combustible materials like sawdust.[16] Carefully neutralize the area with a dilute solution of sodium bicarbonate.[8]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.[8]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

Waste_Disposal Start Generate Waste Unused Unused/Expired Chemical Start->Unused Contaminated Contaminated Materials (PPE, absorbents) Start->Contaminated NeutralizeSmall Neutralize Small Amounts (if permissible and safe) Unused->NeutralizeSmall CollectHazardous Collect in Designated Hazardous Waste Container Contaminated->CollectHazardous NeutralizeSmall->CollectHazardous Label Label Container Clearly ('Hazardous Waste', chemical name) CollectHazardous->Label Store Store in Secondary Containment in a Designated Area Label->Store ArrangePickup Arrange for Pickup by Certified Hazardous Waste Disposal Store->ArrangePickup

Caption: Workflow for the proper disposal of chemical waste.

Disposal Protocol
  • Waste Segregation : Do not mix this compound waste with other waste streams.[16]

  • Containerization : All waste, including contaminated PPE and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[5][16]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: this compound.

  • Storage : Store the sealed waste container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EH&S department or a certified hazardous waste disposal contractor.[5][16] Do not attempt to dispose of this chemical down the drain.[5][12]

By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues. This guide should be a living document, reviewed and updated as new information becomes available.

References

  • Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Google Cloud.
  • This compound. (n.d.). PubChem.
  • Buy (3-Cyanophenyl)methanesulfonyl chloride | 56106-01-5. (n.d.). Smolecule.
  • Safety Data Sheet. (2010, May 3). Biosolve Shop.
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). Horiazon Chemical.
  • Essential Chemical PPE. (2023, September 8). Trimaco.
  • What to do in a chemical emergency. (2024, October 10). GOV.UK.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • Decontamination. (n.d.). Stanford Environmental Health & Safety.
  • Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety.
  • What to Do in a Chemical Emergency. (2024, April 10). CDC.
  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024, March 3). UC San Diego.
  • Chemical/Biological and Decontamination Agent Information. (n.d.). US EPA.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.